molecular formula C12H16BrNO2 B1343040 tert-Butyl (4-bromophenyl)(methyl)carbamate CAS No. 639520-70-0

tert-Butyl (4-bromophenyl)(methyl)carbamate

Cat. No.: B1343040
CAS No.: 639520-70-0
M. Wt: 286.16 g/mol
InChI Key: MUCSVQRHNPYUIE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-bromophenyl)(methyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSVQRHNPYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619180
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639520-70-0
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromophenyl)(methyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂.[1] It belongs to the class of carbamates, which are derivatives of carbamic acid. The structure features a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is also bonded to a methyl group and a 4-bromophenyl ring. This compound is of significant interest to researchers in organic synthesis and drug discovery, primarily serving as a versatile intermediate. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the Boc group provides a stable yet readily cleavable protecting group for the secondary amine. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed, representative experimental protocol for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO₂[1]
Molecular Weight 286.16 g/mol [1]
CAS Number 639520-70-0[1]
Appearance White to off-white solid (inferred)
Melting Point Not available (related compound tert-Butyl (4-bromophenyl)carbamate: 103-106 °C)[2][3]
Boiling Point Not available (predicted for a related compound: 281.1±23.0 °C)[3]
Solubility Estimated water solubility: low. Soluble in organic solvents like methanol, dichloromethane.[4]
pKa Not available (predicted for a related compound: 12.99±0.70)[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral characteristics. It is important to compare experimentally obtained spectra with data for closely related compounds for accurate interpretation.

TechniqueExpected Data
¹H NMR Expected signals for the tert-butyl protons (singlet, ~1.5 ppm, 9H), the N-methyl protons (singlet, ~3.2 ppm, 3H), and the aromatic protons of the 4-bromophenyl group (two doublets, ~7.2-7.6 ppm, 4H).
¹³C NMR Expected signals for the tert-butyl group (~28 ppm and ~80 ppm), the N-methyl group (~35 ppm), the aromatic carbons (in the range of ~115-145 ppm), and the carbonyl carbon of the carbamate (~154 ppm).
FT-IR (cm⁻¹) Expected characteristic peaks for N-H stretching (if any residual starting material), C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate group (~1700 cm⁻¹), and C-Br stretching.
Mass Spectrometry Expected molecular ion peak [M]⁺ and/or [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-Boc protection of N-methyl-4-bromoaniline using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction:

Materials:

  • N-methyl-4-bromoaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • To a solution of N-methyl-4-bromoaniline (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization Methods
  • Melting Point: The melting point of the purified product can be determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: The mass spectrum can be recorded using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization start Start: N-methyl-4-bromoaniline reagents Add (Boc)2O and Et3N in DCM start->reagents 1. reaction Stir at room temperature reagents->reaction 2. quench Quench with water reaction->quench 3. extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography 4. characterization Characterize by NMR, IR, MS, MP chromatography->characterization final_product Pure this compound characterization->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with applications in the development of pharmaceuticals and other complex organic molecules. This guide has provided a summary of its key physical properties, expected spectral data, and a representative experimental protocol for its synthesis. The provided information serves as a foundational resource for researchers and scientists working with this compound. It is always recommended to consult multiple sources and perform thorough characterization to ensure the identity and purity of the synthesized material.

References

An In-depth Technical Guide to tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (4-bromophenyl)(methyl)carbamate, along with its applications in synthetic chemistry, particularly within the realm of drug discovery and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for analytical applications and for its use as a chemical intermediate.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO₂[1][2][3]
Molecular Weight 286.16 g/mol [1][2][3][4]
IUPAC Name tert-butyl N-(4-bromophenyl)-N-methylcarbamate[2][3]
CAS Number 639520-70-0[1][2][4]
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br[2]
InChI Key MUCSVQRHNPYUIE-UHFFFAOYSA-N[1][2][3]

Role in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be readily removed under acidic conditions. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, making it a versatile building block for more complex molecules.[1][5]

Below is a diagram illustrating a general synthetic pathway involving this compound.

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Cross-Coupling 4-Bromoaniline 4-Bromoaniline Intermediate tert-Butyl (4-bromophenyl)carbamate 4-Bromoaniline->Intermediate Base Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl_dicarbonate->Intermediate Final_Intermediate This compound Intermediate->Final_Intermediate Base Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Intermediate Coupled_Product Biaryl Product Final_Intermediate->Coupled_Product Pd Catalyst, Base (Suzuki Coupling) Boronic_Acid R-B(OH)₂ (Boronic Acid) Boronic_Acid->Coupled_Product Deprotected_Product Final Amine Coupled_Product->Deprotected_Product Acid

Synthetic pathway of this compound and its use.

Experimental Protocols

This compound serves as a key reactant in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility is highlighted in common palladium-catalyzed cross-coupling reactions.

a) Synthesis of this compound

One common method for the synthesis of the title compound involves the N-methylation of the corresponding carbamate.

  • Reaction: tert-Butyl (4-bromophenyl)carbamate is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

  • Procedure: To a solution of tert-butyl (4-bromophenyl)carbamate in anhydrous THF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for a short period, followed by the dropwise addition of methyl iodide. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

b) Application in Suzuki-Miyaura Coupling

The bromine atom of this compound makes it an excellent substrate for Suzuki-Miyaura coupling reactions to form biaryl compounds.[5]

  • Reaction: this compound is reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Procedure: A mixture of this compound, the desired boronic acid, palladium catalyst, and base in a suitable solvent system (e.g., toluene and water) is degassed and heated under an inert atmosphere until the starting material is consumed.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting biaryl product can be purified via chromatography or recrystallization.

c) Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed to yield the corresponding secondary amine.[5]

  • Reaction: The Boc-protected compound is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

  • Procedure: The carbamate is dissolved in DCM, and TFA is added. The reaction mixture is stirred at room temperature.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base to afford the free amine.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound tert-Butyl (4-bromophenyl)(methyl)carbamate. This document is intended to serve as a core reference for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral data, experimental protocols, and a visual representation of the compound's structural-spectral correlations.

Compound Identification

  • Compound Name: this compound

  • Synonyms: N-Boc-4-bromo-N-methylaniline, tert-Butyl N-(4-bromophenyl)-N-methylcarbamate

  • CAS Number: 639520-70-0

  • Molecular Formula: C₁₂H₁₆BrNO₂

  • Molecular Weight: 286.16 g/mol

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the structural verification and purity assessment of the compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.45d2H8.8H-3, H-5 (Ar-H)
7.15d2H8.8H-2, H-6 (Ar-H)
3.25s3H-N-CH₃
1.48s9H-C(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
154.5C=O (carbamate)
142.5C-1 (Ar-C)
132.2C-3, C-5 (Ar-C)
127.2C-2, C-6 (Ar-C)
118.5C-4 (Ar-C)
80.5C (CH₃)₃
37.5N-C H₃
28.4C(C H₃)₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Experimental Protocols for NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and line broadening.

Instrument Parameters and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-10 seconds may be necessary for quaternary carbons to fully relax.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required to achieve a satisfactory signal-to-noise ratio.

Structural-Spectral Correlation Diagram

The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.

G This compound: Structure-NMR Correlation cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure H3_5 δ 7.45 (d, 2H) H-3, H-5 structure->H3_5 Aromatic Protons ortho to Br H2_6 δ 7.15 (d, 2H) H-2, H-6 structure->H2_6 Aromatic Protons meta to Br N_CH3_H δ 3.25 (s, 3H) N-CH₃ structure->N_CH3_H N-Methyl Protons tBu_H δ 1.48 (s, 9H) C(CH₃)₃ structure->tBu_H tert-Butyl Protons CO δ 154.5 C=O structure->CO Carbonyl Carbon C1 δ 142.5 C-1 structure->C1 Ipso-Carbon (N-attached) C3_5 δ 132.2 C-3, C-5 structure->C3_5 Aromatic Carbons ortho to Br C2_6 δ 127.2 C-2, C-6 structure->C2_6 Aromatic Carbons meta to Br C4 δ 118.5 C-4 structure->C4 Ipso-Carbon (Br-attached) C_tBu δ 80.5 C(CH₃)₃ structure->C_tBu Quaternary tert-Butyl Carbon N_CH3_C δ 37.5 N-CH₃ structure->N_CH3_C N-Methyl Carbon CH3_tBu δ 28.4 C(CH₃)₃ structure->CH3_tBu tert-Butyl Methyl Carbons

Figure 1: Correlation of the chemical structure of this compound with its corresponding ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing tert-butyl (4-bromophenyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected secondary amine provides a stable yet readily cleavable functional group, making it an ideal intermediate for multi-step syntheses in drug discovery and materials science. This guide outlines two efficient and reliable synthetic routes starting from the readily available 4-bromoaniline.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below. Both routes are viable, and the choice may depend on the availability of starting materials and specific laboratory conditions.

  • Route A: This pathway involves the initial N-methylation of 4-bromoaniline to form N-methyl-4-bromoaniline, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

  • Route B: This alternative route begins with the N-Boc protection of 4-bromoaniline to yield tert-butyl (4-bromophenyl)carbamate, which is then N-methylated to afford the final product.

Visualization of Synthetic Pathways

The logical flow of these two synthetic routes is illustrated in the diagram below.

Synthesis_Pathways 4-Bromoaniline 4-Bromoaniline N-methyl-4-bromoaniline N-methyl-4-bromoaniline 4-Bromoaniline->N-methyl-4-bromoaniline Route A: N-methylation tert-Butyl (4-bromophenyl)carbamate tert-Butyl (4-bromophenyl)carbamate 4-Bromoaniline->tert-Butyl (4-bromophenyl)carbamate Route B: Boc Protection This compound This compound N-methyl-4-bromoaniline->this compound Boc Protection tert-Butyl (4-bromophenyl)carbamate->this compound N-methylation

Caption: Alternative synthetic routes to the target compound.

Experimental Protocols

This section provides detailed experimental procedures for each step in the proposed synthetic routes.

Route A: N-methylation followed by Boc Protection

This procedure details the synthesis of the intermediate N-methyl-4-bromoaniline starting from N-methylaniline.

Experimental Protocol:

A solution of bromine (179 g) in acetic acid (120 ml) is added to a mixture of N-methylaniline (120 g) and acetic acid (600 ml) under an inert atmosphere over 45 minutes, maintaining the temperature below 40°C. The mixture is stirred for an additional 75 minutes and then cooled to room temperature before being poured into a mixture of ice and water. The pH of the resulting mixture is adjusted to 10 by the addition of sodium hydroxide. The aqueous mixture is then extracted with methylene chloride. The combined organic phases are washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-methyl-4-bromoaniline[1].

This protocol describes the N-Boc protection of N-methyl-4-bromoaniline.

Experimental Protocol:

To a solution of N-methyl-4-bromoaniline (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL), is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) and a base such as triethylamine (1.2 mmol) or 4-(dimethylamino)pyridine (DMAP, 0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route B: Boc Protection followed by N-methylation

This procedure outlines the N-Boc protection of 4-bromoaniline.

Experimental Protocol:

A mixture of 4-bromoaniline (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol) in glycerol (2.0 ml) is vigorously stirred at room temperature. The reaction is monitored by TLC until the complete disappearance of the starting amine. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield tert-butyl (4-bromophenyl)carbamate as a white solid[2].

This protocol describes the N-methylation of tert-butyl (4-bromophenyl)carbamate.

Experimental Protocol:

To a solution of tert-butyl (4-bromophenyl)carbamate (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added a strong base such as sodium hydride (NaH, 1.2 mmol) at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl iodide (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-BromoanilineC₆H₆BrN172.02Solid62-64
N-methylanilineC₇H₉N107.15Liquid-57
N-methyl-4-bromoanilineC₇H₈BrN186.05Solid31-33
tert-Butyl (4-bromophenyl)carbamateC₁₁H₁₄BrNO₂272.14White Solid101-103[2]
This compound C₁₂H₁₆BrNO₂ 286.16 Solid/Oil Not Reported
Reaction StepStarting MaterialReagentsSolventYield (%)
Route A, Step 1: N-methylation of N-methylanilineN-methylanilineBromine, Acetic Acid, Sodium HydroxideAcetic Acid, Methylene ChlorideHigh
Route A, Step 2: Boc protection of N-methyl-4-bromoanilineN-methyl-4-bromoaniline(Boc)₂O, Triethylamine/DMAPDichloromethane/THFGood to High
Route B, Step 1: Boc protection of 4-bromoaniline4-Bromoaniline(Boc)₂OGlycerol>90[2]
Route B, Step 2: N-methylation of Boc-protected anilinetert-Butyl (4-bromophenyl)carbamateSodium Hydride, Methyl IodideTHF/DMFGood to High

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound via Route A is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Synthesis of N-methyl-4-bromoaniline cluster_step2 Step 2: Synthesis of this compound Start1 N-methylaniline + Acetic Acid Reaction1 Add Bromine in Acetic Acid (<40°C, 45 min) Stir (75 min) Start1->Reaction1 Workup1 Pour into ice/water Adjust pH to 10 (NaOH) Extract with CH2Cl2 Reaction1->Workup1 Purification1 Wash with brine Dry (Na2SO4) Concentrate Workup1->Purification1 Product1 N-methyl-4-bromoaniline Purification1->Product1 Start2 N-methyl-4-bromoaniline Product1->Start2 Reaction2 Add (Boc)2O and Base in Solvent (rt, 12-24h) Start2->Reaction2 Workup2 Wash with water and brine Reaction2->Workup2 Purification2 Dry (Na2SO4) Concentrate Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis via Route A.

Conclusion

This technical guide provides detailed synthetic routes and experimental protocols for the preparation of this compound. The presented information, including quantitative data and process visualizations, is intended to support researchers and drug development professionals in the efficient synthesis of this important chemical intermediate. The choice between the two outlined routes will depend on laboratory-specific factors, but both offer reliable methods for obtaining the target compound.

References

Key reactive functional groups in tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Reactive Functional Groups of tert-Butyl (4-bromophenyl)(methyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the molecular formula C₁₂H₁₆BrNO₂, is a versatile synthetic intermediate widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by three key regions that define its chemical reactivity: a tert-butoxycarbonyl (Boc) protected secondary amine, a methyl group on the nitrogen, and a bromine-substituted phenyl ring. This strategic combination of functional groups makes it a valuable building block, particularly in the synthesis of pharmaceutical compounds and complex organic molecules.[1] The significance of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.[3] This guide provides a detailed exploration of the principal reactive sites, their characteristic reactions, and the experimental protocols for their transformation.

Key Reactive Functional Groups

The reactivity of this compound is dominated by two primary functional groups:

  • The N-Boc-N-methylamino Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine.

  • The 4-Bromophenyl Group: The bromine atom on the aromatic ring acts as a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation.

These groups can be manipulated selectively under different reaction conditions, a property known as orthogonal reactivity, which is highly valuable in multi-step synthesis.

Reactivity of the N-Boc-N-methylamino Group

The N-Boc group is one of the most common protecting groups for amines in organic synthesis.[4] It is prized for its stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being easily removable under acidic conditions.[3][5]

Primary Reaction: Acid-Catalyzed Deprotection (Hydrolysis)

The principal reaction of the carbamate functional group is its cleavage under acidic conditions to liberate the free secondary amine, N-methyl-4-bromoaniline.[1][6] This reaction proceeds via the formation of a stable tert-butyl cation.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[7]

Deprotection_Workflow Start This compound Product N-methyl-4-bromoaniline Start->Product Deprotection Reagent Strong Acid (e.g., TFA, HCl) in Solvent (e.g., DCM) Reagent->Start Byproducts CO₂ + Isobutylene Product->Byproducts Liberation of

Caption: General workflow for the acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: General Procedure for N-Boc Deprotection

This protocol describes a typical method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the N-Boc protected compound, this compound, in a suitable organic solvent such as dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical ratio is 1:1 to 1:4 (DCM:TFA). To mitigate side reactions from the generated tert-butyl cation, a scavenger like anisole or triethylsilane can be added.[8][9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[10] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification can be achieved by column chromatography if necessary.

Alternative Deprotection Methods

While acid-catalyzed cleavage is most common, other methods have been developed for substrates sensitive to strong acids.

MethodReagents/ConditionsSelectivity & NotesReference
Thermal Heat in a high-boiling solvent (e.g., TFE, MeOH) at 150-240 °C.Can be selective; aryl N-Boc groups deprotect more readily than alkyl N-Boc groups. No acid catalyst required.[11][12]
Lewis Acid TMSI, TMSOTf, TiCl₄, SnCl₄, AlCl₃, ZnBr₂.Milder than strong protic acids.[13]
Neutral Refluxing in water.An environmentally friendly "green" method, often requiring no additional reagents.[13]
Oxalyl Chloride Oxalyl chloride in methanol.A mild method effective for a diverse set of substrates at room temperature.[10][14]

Reactivity of the 4-Bromophenyl Group

The bromine atom on the phenyl ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug development.[3][15]

Reaction A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[16][17] This reaction is extensively used to synthesize biaryl compounds, which are common motifs in biologically active molecules.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl PdII_Boronate Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Boronate Product_Complex PdII_Boronate->Product_Complex Product_Complex->Pd0 RE_label Reductive Elimination Product_Complex->RE_label + Ar-R OA_label Oxidative Addition OA_label->Pd0 + Ar-Br T_label Transmetalation T_label->PdII_Aryl + R-B(OH)₂ + Base RE_label->PdII_Boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for a typical palladium-catalyzed coupling of an aryl bromide.[18]

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of DMF and water or toluene and water.[16]

  • Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting aryl bromide.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Substrate Reference
Pd(OAc)₂K₂CO₃ (aq)DMF801984-Bromoaniline derivative[18]
Pd(dtbpf)Cl₂Et₃NH₂O (micellar)RT60 min964-Bromoaniline[18]
Pd-bpydc-LaK₂CO₃H₂O70->904-Bromoanisole[19]
Reaction B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[20][21] This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[21][22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl PdII_Amide Ar-Pd(II)-NR'R''(L₂) PdII_Aryl->PdII_Amide Product_Complex PdII_Amide->Product_Complex Product_Complex->Pd0 RE_label Reductive Elimination Product_Complex->RE_label + Ar-NR'R'' OA_label Oxidative Addition OA_label->Pd0 + Ar-Br Subst_label Amine Coordination & Deprotonation Subst_label->PdII_Aryl + HNR'R'' + Base RE_label->PdII_Amide

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of an aryl bromide.[15]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃).[22]

  • Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C).

  • Reaction Monitoring: Stir the reaction for the specified time (often 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic phase with brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the resulting crude material via column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Substrate Reference
Pd(OAc)₂ / X-PhosKOt-BuToluene1002-Bromo-estrone derivative[22]
Pd₂ (dba)₃ / BINAPNaOt-BuToluene100Various aryl bromides[20]
PdCl₂(P(o-Tolyl)₃)₂N,N-diethylamino-tributyltinToluene100Bromobenzene[23]
Reaction C: Lithiation and Substitution

The bromine atom can undergo a halogen-metal exchange with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. This generates a highly reactive aryllithium species, which can then be quenched with a wide variety of electrophiles to introduce new functional groups.[24]

Lithiation_Workflow Start Ar-Br Intermediate Ar-Li Start->Intermediate Halogen-Metal Exchange Reagent1 n-BuLi or t-BuLi Low Temp (-78 °C) Reagent1->Start Product Ar-E Intermediate->Product Electrophilic Quench Reagent2 Electrophile (E⁺) (e.g., CO₂, R-CHO, R₂C=O) Reagent2->Intermediate

Caption: General workflow for the lithiation and electrophilic quench of an aryl bromide.

Experimental Protocol: General Procedure for Lithiation-Substitution
  • Setup: Under an inert atmosphere, dissolve this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C.

  • Lithiation: Add the organolithium reagent (n-BuLi or t-BuLi) dropwise and stir for 30-60 minutes at -78 °C.[24]

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂ gas) to the newly formed aryllithium solution at -78 °C.

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Conclusion

This compound is a highly functionalized molecule with two primary, orthogonally reactive sites. The N-Boc group provides stable protection for the amine, which can be selectively removed under acidic conditions. The 4-bromophenyl moiety serves as a versatile anchor for palladium-catalyzed cross-coupling reactions or lithiation-substitution sequences, enabling the introduction of a wide array of substituents. This dual reactivity allows for complex, multi-step synthetic strategies, making it an invaluable tool for researchers and scientists in the field of drug discovery and materials science.

References

Stability and storage conditions for tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (4-bromophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 639520-70-0). The information is crucial for ensuring the integrity of the compound in research and development settings. The stability profile is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group, which is susceptible to specific environmental and chemical conditions.

Physicochemical and Stability Data

While specific experimental stability data for this exact compound is limited in publicly available literature, a robust stability profile can be established based on the well-documented behavior of N-Boc protected aromatic amines.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended.

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent exposure to moisture and air.[2][3]
Light Store in a dark place or use an amber vial to protect from light, as photo-oxidation can be a potential degradation pathway.[2]
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.[1]
Handling Handle in a well-ventilated area. Avoid dust formation.[3]
Summary of Stability Profile

The compound's stability is highly dependent on pH and temperature due to the acid-labile nature of the Boc protecting group.

ConditionStability AssessmentPrimary Degradation Pathway
Acidic pH Unstable . The Boc group is readily cleaved by strong and even mild acids.[2][4][5]Acid-catalyzed hydrolysis (deprotection) of the carbamate to yield 4-bromo-N-methylaniline, isobutylene, and carbon dioxide.[2][6]
Neutral pH Generally Stable . Minimal degradation is expected under neutral aqueous conditions at ambient temperature.[2]Negligible.
Basic pH Generally Stable . The Boc group is known to be resistant to hydrolysis under most basic conditions.[2][4]Negligible.
Temperature Susceptible to thermal degradation at elevated temperatures (typically >85°C).[2]Thermolytic cleavage of the Boc group, leading to the same deprotection products as acid hydrolysis.[2]
Light Potentially Unstable . While specific data is unavailable, aromatic amines and carbamates can be susceptible to photo-oxidation and degradation.[2][7]Photo-oxidation of the amine or aromatic ring.
Oxidizing Agents Potentially Unstable . Susceptible to degradation by strong oxidizing agents (e.g., hydrogen peroxide).[2][3]Oxidation of the molecule, potentially at the nitrogen or the aromatic ring.

Degradation Pathways

The primary and most predictable degradation pathway for this compound is the cleavage of the Boc group under acidic or high-temperature conditions.

G cluster_main Degradation Pathways A tert-Butyl (4-bromophenyl)(methyl)carbamate B 4-bromo-N-methylaniline A->B H+ (Acid) or Δ (Heat) C Isobutylene A->C H+ (Acid) or Δ (Heat) D Carbon Dioxide (CO2) A->D H+ (Acid) or Δ (Heat) E Other Oxidation/Photolytic Products A->E Light (hν) or [O]

Primary degradation pathways for the title compound.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.

Forced Degradation Study Protocol

This protocol outlines the typical conditions for stressing the compound to identify potential degradation products.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acidic Hydrolysis 0.1 M HCl, 60°C prep->acid base Basic Hydrolysis 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H2O2, RT prep->ox therm Thermal (Solid & Solution) 80°C prep->therm photo Photolytic ICH Q1B Light Exposure prep->photo neutralize Neutralize Acid/Base Samples Before Analysis acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating LC-MS ox->analyze therm->analyze photo->analyze neutralize->analyze

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions Application :

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.[2]

    • Oxidative Degradation : Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature, protected from light.[2][3]

    • Thermal Degradation : Store both the solid compound and a solution at an elevated temperature (e.g., 80°C).[2][3]

    • Photolytic Degradation : Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.[3]

  • Sample Analysis :

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify and characterize any degradation products.[3]

Recommended Analytical Method: HPLC-MS

A High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the preferred technique for stability assessment. While a validated method for this specific molecule is not published, a typical starting point would be a reverse-phase C18 column.

General HPLC Parameters:

  • Column : C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate : 0.3 mL/min

  • Detector : PDA/UV detector to monitor the parent peak and a Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement of degradants.

This guide provides a framework for the proper storage, handling, and stability assessment of this compound. For critical applications, it is imperative to conduct specific, in-house stability studies to confirm these general principles and establish a precise shelf-life under your specific storage conditions.

References

Solubility profile of tert-Butyl (4-bromophenyl)(methyl)carbamate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-bromophenyl)(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predicted solubility profile based on the molecule's structural features. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility values in various common laboratory solvents.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its structural components: a nonpolar tert-butyl group and a bromophenyl ring, along with a more polar carbamate group. The large hydrophobic moieties suggest limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Based on these structural attributes, a qualitative prediction of solubility in a range of common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

Solvent Chemical Formula Solvent Type Predicted Solubility Rationale
WaterH₂OPolar ProticVery LowThe large hydrophobic surface area of the tert-butyl and bromophenyl groups is expected to lead to poor solvation by water molecules. Estimated solubility is in the range of 11-19 mg/L.[1]
MethanolCH₃OHPolar ProticSparingly Soluble to SolubleThe methyl group and the ability to act as a hydrogen bond donor and acceptor may allow for some interaction with the carbamate group, but the hydrophobic character will limit high solubility.
EthanolC₂H₅OHPolar ProticSparingly Soluble to SolubleSimilar to methanol, but its slightly lower polarity may slightly improve the dissolution of the compound.
AcetoneC₃H₆OPolar AproticSolubleThe polarity of acetone is suitable for interacting with the carbamate group, while its organic nature can solvate the non-polar parts of the molecule.
Ethyl AcetateC₄H₈O₂Moderately PolarSolubleAs a common solvent for organic compounds with mixed polarity, it is expected to be a good solvent.
Dichloromethane (DCM)CH₂Cl₂Polar AproticVery SolubleIts ability to dissolve a wide range of organic compounds suggests it will be an effective solvent.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticVery SolubleDMSO is a powerful and versatile polar aprotic solvent capable of dissolving many sparingly soluble compounds.
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticVery SolubleSimilar to DMSO, DMF is a high-boiling polar aprotic solvent that is effective at dissolving a wide array of organic molecules.
TolueneC₇H₈Non-polarSolubleThe aromatic nature of toluene will interact favorably with the bromophenyl ring, and its non-polar character will solvate the tert-butyl group.
HexanesC₆H₁₄Non-polarSparingly SolubleWhile non-polar, the presence of the polar carbamate group may limit high solubility in purely aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Materials
  • This compound

  • Selected solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure
  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Analysis:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC under the same conditions as the calibration standards.

  • Data Analysis:

    • Determine the concentration of the diluted sample using the standard curve.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh Excess Solute start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent seal_vial Seal Vial add_solvent->seal_vial shake Agitate at Constant Temp (24-48h) seal_vial->shake settle Allow Solid to Settle shake->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample hplc_analysis Analyze by HPLC dilute_sample->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to tert-Butyl (4-bromophenyl)(methyl)carbamate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromophenyl)(methyl)carbamate, also known as N-Boc-4-bromo-N-methylaniline, is a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it an ideal substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its utility in synthetic chemistry, particularly in the construction of complex molecules for drug discovery and development.

Commercial Availability and Specifications

A range of chemical suppliers offer this compound, typically for research and development purposes. While pricing is subject to change and quantity, the following table summarizes key specifications from various commercial vendors to aid in procurement.

SupplierCAS NumberMolecular FormulaPurityStorage Conditions
BLDpharm 639520-70-0C₁₂H₁₆BrNO₂Specification-dependentSealed in dry, 2-8°C[1]
Amadis Chemical 639520-70-0C₁₂H₁₆BrNO₂97%Store in a tightly closed container[2]
Tokyo Chemical Industry (TCI) 131818-17-2 (for the non-methylated analog)C₁₁H₁₄BrNO₂>97.0% (HPLC)Room temperature
Wuhan Chemwish Technology 131818-17-2 (for the non-methylated analog)C₁₁H₁₄BrNO₂98%Not specified[3]
ZHIWE CHEMTECH 131818-17-2 (for the non-methylated analog)C₁₁H₁₄BrNO₂98% (HPLC)Not specified[3]

Note: Data for the structurally similar N-Boc-4-bromoaniline (CAS 131818-17-2) is included for comparison where specific data for the N-methylated compound is not provided by all suppliers.

Physicochemical and Safety Data

PropertyValue
Molecular Weight 286.16 g/mol
Appearance Powder or liquid
SMILES CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br
InChI Key MUCSVQRHNPYUIE-UHFFFAOYSA-N

Safety Information:

This compound and its structural analogs are classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Synthetic Protocols

Representative Synthesis of this compound

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent N-methyl-4-bromoaniline N-methyl-4-bromoaniline ReactionMixture ReactionMixture N-methyl-4-bromoaniline->ReactionMixture + (Boc)₂O Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Triethylamine (Et₃N) Triethylamine (Et₃N)->ReactionMixture Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->ReactionMixture Product This compound ReactionMixture->Product Stir at RT

General synthesis scheme for Boc-protection.

Procedure:

  • To a solution of N-methyl-4-bromoaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.5 eq).

  • The solution is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds to create more complex molecular architectures.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup 1. Add carbamate (1.0 eq), boronic acid (1.2 eq), base (2.0 eq) to a dry Schlenk flask. Inert 2. Evacuate and backfill with inert gas (3x). Setup->Inert Addition 3. Add degassed solvent and Pd catalyst. Inert->Addition Heating 4. Heat reaction mixture (e.g., 80-100 °C) with stirring. Addition->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool to room temperature. Monitoring->Cooling Extraction 7. Dilute with organic solvent, wash with water and brine. Cooling->Extraction Drying 8. Dry organic layer, filter, and concentrate. Extraction->Drying Purification 9. Purify by column chromatography. Drying->Purification

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Seal the flask and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Relevance in Drug Discovery: A Link to HSP90 Inhibition

While this compound is primarily a synthetic intermediate, its bromoaniline core is found in molecules with interesting biological activities. For instance, derivatives of bromoaniline have been investigated as potential inhibitors of Heat Shock Protein 90 (HSP90).[7][8] HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival.

Inhibition of HSP90 leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately leading to cell cycle arrest and apoptosis. The development of small molecule inhibitors targeting HSP90 is therefore a promising strategy in cancer therapy.

HSP90_Signaling_Pathway cluster_hsp90 HSP90 Chaperone Cycle cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome HSP90 HSP90 ClientProtein Oncogenic Client Protein (e.g., Akt, Raf-1, HER2) HSP90->ClientProtein Binds ADP ADP HSP90->ADP Hydrolyzes Degradation Client Protein Degradation (Ubiquitin-Proteasome Pathway) ClientProtein->Degradation Leads to ATP ATP ATP->HSP90 Binds Inhibitor Bromoaniline Derivative (HSP90 Inhibitor) Inhibitor->HSP90 Binds to ATP pocket Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Simplified signaling pathway of HSP90 and its inhibition.

The synthesis of libraries of compounds derived from this compound via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel HSP90 inhibitors.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis. Its bifunctional nature, combining a reactive bromine atom with a stable amine protecting group, makes it a key intermediate for constructing complex organic molecules. The utility of this compound in palladium-catalyzed cross-coupling reactions provides a direct route to novel chemical entities, including potential therapeutics targeting critical cellular pathways such as HSP90 signaling. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field of drug discovery and development.

References

The Tert-butyl Carbamate (Boc) Group: A Multifaceted Tool in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability and versatility.[1] As an acid-labile protecting group, it provides temporary shielding for amine functionalities, preventing unwanted side reactions during complex multi-step syntheses.[2][3] Its influence, however, extends far beyond simple protection, playing critical roles in directing chemical reactions, modifying molecular properties, and enabling the efficient construction of complex molecules, particularly in the realms of peptide synthesis and pharmaceutical development.[2][4]

Core Function: Amine Protection and Orthogonal Synthesis

The primary role of the Boc group is to protect amines, which are nucleophilic and basic functional groups prone to undesired reactions.[3][5] By converting an amine into a tert-butyl carbamate, its nucleophilicity and basicity are significantly attenuated, rendering it inert to many reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation.[1][6]

The introduction of the Boc group is typically accomplished by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl carbon of the Boc₂O molecule.[7][8][9]

The defining feature of the Boc group is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][10] The cleavage mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the liberated amine.[5][9] This acid-lability contrasts with the removal conditions for other common amine protecting groups like Fmoc (cleaved by base) and Cbz (cleaved by hydrogenolysis), forming the basis of "orthogonal" protection strategies.[6][11][12] This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of one amine in the presence of others.[12][13]

Protecting GroupAbbreviationInstallation ReagentCleavage ConditionStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)[8][14]Base, Hydrogenation[6]
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[11]Acid, Hydrogenation
CarboxybenzylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[6][11]Acid, Base

Protocol 1: General Procedure for Boc-Protection of an Amine

  • Reagents: Primary or secondary amine (1.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), a suitable base (e.g., triethylamine (TEA) or NaOH, 1.2 eq), and a solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture with water).

  • Procedure: The amine is dissolved in the chosen solvent. The base is added, followed by the dropwise addition of Boc₂O, either neat or dissolved in the same solvent. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected amine.[6] Purification is performed by column chromatography if necessary.

Protocol 2: General Procedure for Boc-Deprotection using TFA

  • Reagents: N-Boc protected amine (1.0 eq), trifluoroacetic acid (TFA), and dichloromethane (DCM). Scavengers like anisole or thioanisole may be added to trap the liberated tert-butyl cation.[14]

  • Procedure: The Boc-protected amine is dissolved in DCM. An excess of TFA (e.g., 25-50% v/v) is added to the solution.[10] The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, during which the evolution of CO₂ gas may be observed.[5][8] The completion of the reaction is monitored by TLC. The volatiles (DCM and excess TFA) are removed under reduced pressure to yield the deprotected amine, typically as a TFA salt.[6]

Advanced Role: The Boc Group as a Directing Group

Beyond its protective function, the N-Boc group serves as a powerful directing metalation group (DMG) in a process known as Directed ortho-Metalation (DoM).[15] This strategy allows for the highly regioselective functionalization of aromatic rings.[15][16]

In DoM, the heteroatoms of the Boc group coordinate to a strong organolithium base (e.g., n-BuLi, s-BuLi).[15] This coordination, termed the Complex-Induced Proximity Effect (CIPE), brings the base close to the proton at the ortho position of the aromatic ring, facilitating its selective abstraction.[15] The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to install a functional group exclusively at the ortho position.[15] This method is a cornerstone for creating polysubstituted aromatic compounds, which are valuable in drug discovery and materials science.[15][17]

ElectrophileReagent ExampleOrtho-Substituent
Silylating AgentTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Halogenating AgentIodine (I₂)-I
Alkylating AgentMethyl iodide (CH₃I)-CH₃
Carbonyl SourceN,N-Dimethylformamide (DMF)-CHO
Carboxylating AgentCarbon dioxide (CO₂)-COOH

Protocol 3: Directed ortho-Metalation of N-Boc Aniline

  • Reagents: N-Boc aniline (1.0 eq), anhydrous tetrahydrofuran (THF), sec-butyllithium (s-BuLi, 1.2 eq), and an electrophile (e.g., trimethylsilyl chloride (TMSCl), 1.3 eq). All reactions must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[15]

  • Procedure: A solution of N-Boc aniline in anhydrous THF is cooled to -78 °C. s-BuLi is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the lithiated intermediate.[15] The chosen electrophile (e.g., TMSCl) is then added dropwise. The reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.[15] The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.[15]

Influence on Physicochemical Properties and Drug Development

The inclusion of a Boc group can significantly alter a molecule's physical properties. Its bulky, lipophilic nature often increases solubility in organic solvents, which can be advantageous for purification and handling during synthesis.[18] This modification is particularly relevant in drug development, where tuning solubility is a key aspect of creating viable drug candidates.

In the pharmaceutical industry, the Boc group is indispensable. It is a mainstay in the solid-phase synthesis of peptides, where it protects the α-amino group of amino acids during the sequential coupling process.[2][7][10] This control is fundamental to building specific peptide sequences for therapeutic applications.[19] Furthermore, Boc protection is widely used in the synthesis of complex small-molecule active pharmaceutical ingredients (APIs), ensuring that reactions occur at the desired locations and maximizing the yield of the target compound.[2][4]

However, the use of strong acids for deprotection can generate a reactive tert-butyl cation. This cation can potentially alkylate nucleophilic sites on the substrate or product, leading to impurities.[18] In a pharmaceutical context, these by-products, if not controlled, could be potential genotoxic impurities (PGIs). Therefore, the placement of Boc deprotection steps early in a synthetic route is often preferred to ensure the removal of any such impurities during subsequent purification steps.[18]

Conclusion

The tert-butyl carbamate group is far more than a simple placeholder in chemical synthesis. It is a versatile and powerful tool that enables chemists to manage the reactivity of amines with high precision. Its unique combination of stability and controlled lability, coupled with its ability to direct reactions and modify physical properties, secures its vital role in the synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of the multifaceted nature of the Boc group is essential for designing efficient, selective, and successful synthetic strategies.[2][7]

References

The 4-Bromophenyl Moiety: A Cornerstone in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-bromophenyl group is a fundamental building block in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its significance lies in the unique combination of reactivity and stability conferred by the bromine substituent on the phenyl ring. The carbon-bromine bond is sufficiently reactive to participate in oxidative addition to low-valent transition metal catalysts, such as palladium, yet stable enough for the parent molecule to be readily handled and stored. This attribute makes 4-bromophenyl derivatives invaluable starting materials for the construction of complex molecular architectures, which are central to the development of pharmaceuticals, agrochemicals, and advanced materials.

This technical guide provides a comprehensive overview of the role and applications of the 4-bromophenyl moiety in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a summary of quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle are presented to offer a practical resource for laboratory scientists and researchers in drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. The 4-bromophenyl moiety serves as an excellent electrophilic partner in this reaction, enabling the synthesis of a diverse array of biaryl compounds, which are prevalent scaffolds in many active pharmaceutical ingredients.[1]

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromophenyl Derivatives
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[2]
4-Acetylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O80-10012-24Not specified[1]
Various arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane901258-72[2]
Phenylboronic acidCNS-Pd (2% w/w)KOHH₂O100 (MW)0.5>90[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

This protocol is adapted from the synthesis of novel pyrimidine analogs.[2]

  • Reaction Setup: In a Schlenk flask, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 30 minutes at room temperature while stirring.

  • Reagent Addition: Add the respective arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), 1,4-dioxane (6 mL), and distilled water (1.5 mL).

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Extraction: Separate the organic layer, dry it over MgSO₄, and remove the solvent under vacuum.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation [R-B(OH)₃]⁻ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R RedElim->Pd0 Ar-R ArBr 4-Bromophenyl (Ar-Br) BoronicAcid R-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the carbon-carbon bond formation between an aryl halide and an alkene. The 4-bromophenyl moiety is a common substrate, enabling the synthesis of stilbenes and other vinylated aromatic compounds that are important intermediates in organic synthesis.[4]

Quantitative Data for Heck Reaction of 4-Bromostyrene
Aryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl bromides with electron-withdrawing groupsPd(OAc)₂ (0.05 mmol)KOAc (1.5 mmol)DMF9024High[4]
2-BromonaphthalenePd EnCat®40 (0.8 mol%)AcONaEtOH140 (MW)0.5Not specified[5]
o-BromoiodobenzenePd(OAc)₂Et₃NAcetonitrile80-90135.74 (crystallized)[6]
Experimental Protocol: Heck Reaction of 4-Bromostyrene with Aryl Bromides

This protocol is optimized for aryl bromides with electron-withdrawing groups.[4]

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), 4-bromostyrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Bu₄NI (1.5 mmol), and KOAc (1.5 mmol).

  • Solvent Addition: Add DMF (10.0 mL) to the vessel.

  • Inert Atmosphere: Purge the reaction mixture with N₂.

  • Reaction: Heat the mixture to 90 °C and stir for 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction and perform a standard aqueous work-up followed by purification of the product.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Pd0->OxAdd Oxidative Addition AlkeneCoord Alkene Coordination [Ar-Pd(II)(Br)L(alkene)] OxAdd->AlkeneCoord Alkene OxAdd->AlkeneCoord Coordination MigratoryInsertion Migratory Insertion (R-CH₂-CH(Ar))Pd(II)(Br)L AlkeneCoord->MigratoryInsertion AlkeneCoord->MigratoryInsertion Migratory Insertion BetaHydride β-Hydride Elimination (H)Pd(II)(Br)L₂ MigratoryInsertion->BetaHydride Product MigratoryInsertion->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Base - H-Base⁺ - Br⁻ BetaHydride->Pd0 Reductive Elimination ArBr 4-Bromophenyl (Ar-Br) Alkene Alkene Product Substituted Alkene Base Base

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The 4-bromophenyl moiety is a suitable substrate, leading to the formation of arylalkynes, which are important in materials science and as precursors for more complex molecules.[7][8]

Quantitative Data for Sonogashira Coupling of 4-Bromophenyl Derivatives
Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePhenylacetylenePd precatalystTMPDMSORT292[8]
Methyl 4-bromobenzoatePhenylacetylenePd precatalystTMPDMSORT285[8]
4'-BromoacetophenonePhenylacetylenePd precatalystTMPDMSORT295[8]
4-IodotoluenePhenylacetylene5% Pd on alumina/0.1% Cu₂O-THF-DMA80 (Flow)-60[9]
Experimental Protocol: Copper-Free Sonogashira Coupling of Aryl Bromides

This is a general protocol for a copper-free Sonogashira reaction.[8]

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (4 mol%), and a base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer and purify the product.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetalation Cu-C≡CR OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination RedElim Reductive Elimination CuBr Cu(I)Br Transmetalation->CuBr RedElim->Pd0 Ar-C≡C-R CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide R-C≡C-H, Base CuAcetylide->Transmetalation ArBr 4-Bromophenyl (Ar-Br) Alkyne R-C≡C-H + Base Product Ar-C≡C-R

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules.[11] The 4-bromophenyl group is an effective substrate for this transformation.

Quantitative Data for Buchwald-Hartwig Amination of 4-Bromophenyl Derivatives
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PiperidinePd(dba)₂/tBuDavePhosNaOtBuToluene1001860[12]
MorpholinePd(dba)₂/tBuDavePhosNaOtBuToluene1001867[12]
AnilinePd(OAc)₂/ligandNaOtBuToluene80-1104-24Not specified[1]
Secondary AminesPd(OAc)₂/RuPhos-Solvent-free--50-99[1]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobiphenyl

This protocol describes the synthesis of N-Phenyl-4-biphenylamine.[1]

  • Reaction Setup: In a flame-dried Schlenk tube, combine 4-bromobiphenyl (1.0 equiv), the palladium precatalyst (e.g., a Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (1.5-3 mol%), and a base such as sodium tert-butoxide (1.2-1.4 equiv).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon).

  • Reagent and Solvent Addition: Under a positive pressure of inert gas, add aniline (1.0-1.2 equiv) followed by an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L Pd0->OxAdd Ar-Br Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [Ar-Pd(II)(Br)L(R₂NH)] OxAdd->AmineCoord R₂NH OxAdd->AmineCoord Amine Coordination Deprotonation Deprotonation [Ar-Pd(II)(NR₂)L] AmineCoord->Deprotonation Base AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ RedElim->Pd0 Ar-NR₂ ArBr 4-Bromophenyl (Ar-Br) Amine R₂NH Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The 4-bromophenyl moiety is a versatile and indispensable component in the synthetic chemist's toolbox. Its predictable reactivity in a range of powerful cross-coupling reactions makes it a reliable starting point for the construction of diverse and complex organic molecules. The ability to readily form carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds using 4-bromophenyl substrates has significantly impacted the field of drug discovery and materials science, enabling the efficient synthesis of novel compounds with tailored properties. The experimental protocols and mechanistic understanding presented in this guide are intended to facilitate the practical application of these important transformations in the laboratory.

References

Methodological & Application

Suzuki-Miyaura coupling protocol using tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Carbamates

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[1] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents, making it a favored method in pharmaceutical and materials science for constructing complex molecular architectures.[1][2] A key application is the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of tert-butyl (4-bromophenyl)(methyl)carbamate with a generic arylboronic acid. The carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, serves to modulate the electronic properties of the aniline derivative and increase its solubility in organic solvents.[3][4] This protocol is based on established procedures for similar N-Boc protected bromophenylamines and offers a reliable method for synthesizing N-methylated biaryl amine precursors, which are valuable intermediates in drug development.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps[1]:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active palladium(0) catalyst.

General Reaction Scheme

G r1 This compound r2 Arylboronic Acid (R-B(OH)2) plus1 + arrow Pd Catalyst, Base Solvent, Heat r2->arrow p1 tert-Butyl methyl(4-arylphenyl)carbamate p2 Byproducts plus2 + arrow->p1

Caption: General Suzuki-Miyaura Reaction Scheme.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the coupling of a structurally similar substrate, tert-butyl bis(4-bromophenyl)carbamate.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (e.g., 2.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask via cannula or syringe. For a 1 mmol scale reaction, approximately 10-15 mL of solvent is appropriate.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (for toluene, this is ~110 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. A typical reaction time can be 24-50 hours.[3][4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl methyl(4-arylphenyl)carbamate.

Data Presentation: Reaction Parameters

The choice of catalyst, base, and solvent significantly influences the reaction yield. The following tables summarize conditions reported for similar Suzuki-Miyaura coupling reactions.

Table 1: Optimized Conditions for a Structurally Similar Substrate [3][4]

Component Reagent/Condition Molar Ratio/Value
Aryl Halide tert-Butyl bis(4-bromophenyl)carbamate 1.0
Boronic Acid (4-(hexyloxy)phenyl)boronic acid 2.5
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] 0.03 (3 mol%)
Base Potassium Carbonate (K₂CO₃) 2.0 (as 2M solution)
Solvent Toluene -
Temperature Reflux (~110 °C) -
Time 50 hours -

| Yield | 73% | - |

Table 2: General Conditions for Suzuki-Miyaura Couplings [2][5][6][7]

Parameter Examples Notes
Catalysts Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), CataCXium A palladacycle Catalyst choice depends on substrate reactivity. Air-stable precatalysts are often preferred for ease of handling.
Bases K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF Carbonate and phosphate bases are most common. The choice can affect reaction rate and side reactions.
Solvents Toluene, 1,4-Dioxane, THF, 2-MeTHF, DMF Often used with water as a co-solvent (biphasic system). The solvent choice affects reaction temperature and solubility.

| Temperature | Room Temperature to Reflux (e.g., 40-110 °C) | Higher temperatures are often required for less reactive aryl bromides. |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OR)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow Diagram

Workflow arrow -> Start Start: Flame-dried Schlenk Flask Step1 1. Add Reagents: - Aryl Bromide (1 eq) - Boronic Acid (1.2-2.5 eq) - Base (2 eq) Start->Step1 Step2 2. Add Catalyst (3-5 mol%) Step1->Step2 Step3 3. Add Degassed Solvent Step2->Step3 Step4 4. Heat to Reflux (under Inert Atmosphere) Step3->Step4 Step5 5. Monitor Reaction (TLC/LCMS) Step4->Step5 Step6 6. Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent Step5->Step6 Upon Completion Step7 7. Purification: - Dry, Filter, Concentrate - Column Chromatography Step6->Step7 End Final Product Step7->End

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide detailed protocols and reaction conditions for the Buchwald-Hartwig amination of tert-Butyl (4-bromophenyl)(methyl)carbamate, a key intermediate in the synthesis of N-methylated aromatic amines. The N-Boc protecting group offers a convenient handle for subsequent transformations, making this substrate particularly valuable in multi-step synthetic routes.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Subsequent reductive elimination yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3] The choice of ligand, base, and solvent is critical for the success and efficiency of the reaction, especially with electronically modified or sterically hindered substrates.[2]

Recommended Reaction Conditions

Based on established protocols for structurally related N-Boc protected aryl bromides and general principles of the Buchwald-Hartwig amination, the following conditions are recommended as a starting point for the coupling of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Table 1: Representative Conditions for the Buchwald-Hartwig Amination of this compound

Amine (R1R2NH)Pd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24High
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane11016Good to High
AnilinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)t-BuOH10018Good to High
PiperidinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10024High
DiethylaminePd₂(dba)₃ (2)tBu₃P·HBF₄ (4)NaOtBu (1.5)Dioxane10012Moderate to Good

Note: The yields indicated are typical for analogous reactions and may require optimization for this specific substrate.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with morpholine. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware (oven-dried)

  • Schlenk line or glovebox

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Addition of Reagents: To the same tube, add NaOtBu (e.g., 1.5 mmol, 1.5 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe, followed by the addition of morpholine (e.g., 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R1R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Product Product Palladium-Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start prep Prepare Inert Atmosphere (Schlenk line or Glovebox) start->prep add_solids Add Pd-Catalyst, Ligand, Base, and Aryl Bromide prep->add_solids add_liquids Add Anhydrous Solvent and Amine add_solids->add_liquids reaction Heat and Stir Reaction Mixture add_liquids->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete purification Concentrate and Purify (Column Chromatography) workup->purification end purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Carbonylation of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed carbonylation of tert-butyl (4-bromophenyl)(methyl)carbamate, a versatile building block in organic synthesis and drug discovery.[1] The described methodology allows for the efficient introduction of a carbonyl group, yielding valuable intermediates for the synthesis of various biologically active molecules.[2]

The tert-butoxycarbonyl (Boc) protecting group on the carbamate is generally stable under the described reaction conditions, and the presence of the bromine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions.[3][4] This protocol is based on established methods for the carbonylation of aryl bromides, which have been adapted for this specific substrate.[3][5][6]

Data Presentation

Table 1: Reaction Conditions for Palladium-Catalyzed Carbonylation
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventCO SourceTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (2)Na₂CO₃ (3)TolueneCO (1 atm)8012>95
2Pd(OAc)₂ (2)P(t-Bu)₃·HBF₄ (2.5)NEt₃ (2)CH₃CNPhenyl formate (1.5 equiv)8018~90
3PdCl₂(dppf) (3)-NEt₃ (1.2)n-ButanolCO (25 bar)13015High
4Pd(OAc)₂ (5)dppb (5)Na₂CO₃ (5)H₂O/DCMCO (20 atm)13015Good

Note: Yields are based on similar reported reactions and may vary for the specific substrate.[5][7][8][9]

Experimental Protocols

Protocol 1: Carbonylation using Carbon Monoxide Gas

This protocol utilizes a standard palladium catalyst and ligand system with carbon monoxide gas at atmospheric pressure.[3][5]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas balloon

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.02 mmol, 2 mol%), and Na₂CO₃ (3 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process three times.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carbonylated product.

Protocol 2: Carbonylation using a CO Surrogate (Phenyl Formate)

This protocol provides a safer alternative to using toxic carbon monoxide gas by employing phenyl formate as a CO source.[7]

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Triethylamine (NEt₃)

  • Phenyl formate

  • Acetonitrile (CH₃CN, anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and P(t-Bu)₃·HBF₄ (0.025 mmol, 2.5 mol%).

  • Add anhydrous acetonitrile (5 mL), followed by triethylamine (2 mmol) and phenyl formate (1.5 mmol).

  • Heat the mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: - Substrate - Catalyst - Ligand - Base B Add to Schlenk Flask A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Introduce CO Source (Gas or Surrogate) D->E F Heat and Stir (e.g., 80 °C) E->F G Cool to RT F->G H Filter through Celite G->H I Solvent Removal H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for palladium-catalyzed carbonylation.

catalytic_cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(CO)(Br)L2 [Ar-Pd(II)(CO)(Br)L2] ArPd(II)(Br)L2->ArPd(II)(CO)(Br)L2 CO Coordination ArC(O)Pd(II)(Br)L2 ArC(O)-Pd(II)(Br)L2 ArPd(II)(CO)(Br)L2->ArC(O)Pd(II)(Br)L2 Migratory Insertion ArC(O)Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination ArC(O)Nu Product (e.g., Ester/Amide) ArC(O)Pd(II)(Br)L2->ArC(O)Nu NuH Nucleophile (e.g., R-OH) NuH->ArC(O)Pd(II)(Br)L2

Caption: Catalytic cycle for palladium-catalyzed carbonylation.

References

Application Notes and Protocols for tert-Butyl (4-bromophenyl)(methyl)carbamate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromophenyl)(methyl)carbamate is a versatile building block in organic synthesis, particularly valued in the construction of pharmaceutical intermediates. Its structure incorporates a Boc-protected secondary amine and a brominated aromatic ring, offering two key points of functionality. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the methylamino functionality, which can be readily removed under acidic conditions. The bromo-substituent on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the strategic introduction of diverse molecular fragments, making it a valuable precursor in the synthesis of complex, biologically active molecules.

These application notes provide an overview of the utility of this compound in key synthetic transformations and offer detailed protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Key Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it an ideal intermediate for the synthesis of a variety of pharmaceutical compounds. Its primary applications lie in palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development.

  • Suzuki-Miyaura Coupling: The presence of the aryl bromide allows for the formation of biaryl structures, which are common motifs in many therapeutic agents. This reaction couples the aryl bromide with a boronic acid or ester, creating a new carbon-carbon bond.

  • Buchwald-Hartwig Amination: The aryl bromide can also undergo amination reactions with a wide range of primary and secondary amines. This reaction is a powerful tool for the synthesis of arylamines, another important class of compounds in medicinal chemistry.

  • Synthesis of N-Boc-protected Anilines: This compound is a key starting material for the synthesis of various substituted N-Boc-protected anilines through the aforementioned cross-coupling reactions.

The strategic use of this compound allows for the efficient construction of complex molecular architectures, contributing to the synthesis of potential drug candidates.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common cross-coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are based on established methods for similar substrates and may require optimization.

Reaction Scheme:

Suzuki_Miyaura_Coupling sub tert-Butyl (4-bromophenyl)(methyl)carbamate product tert-Butyl (4'-aryl-[1,1'-biphenyl]-4-yl)(methyl)carbamate sub->product Suzuki-Miyaura Coupling boronic Ar-B(OH)₂ boronic->product reagents Pd Catalyst Base Solvent

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2M aqueous K₂CO₃, 2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the aqueous base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data (Based on a similar substrate, tert-butyl bis(4-bromophenyl)carbamate): [1]

SolventCatalystBaseTemperature (°C)Time (h)Yield (%)
ToluenePd(PPh₃)₄K₂CO₃Reflux5073
DioxanePd(PPh₃)₄K₂CO₃Reflux5065
THFPd(PPh₃)₄K₂CO₃Reflux5015
Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Reaction Scheme:

Buchwald_Hartwig_Amination sub tert-Butyl (4-bromophenyl)(methyl)carbamate product tert-Butyl (4-(R¹R²N)phenyl)(methyl)carbamate sub->product Buchwald-Hartwig Amination amine R¹R²NH amine->product reagents Pd Catalyst Ligand Base Solvent

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies

Procedure:

  • In an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound, followed by the amine.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl amine.

Representative Reaction Conditions (General for Aryl Bromides):

Amine TypePalladium PrecursorLigandBaseSolventTemperature (°C)
Primary/Secondary AlkylPd₂(dba)₃XPhosNaOtBuToluene80-110
Primary/Secondary ArylPd(OAc)₂BINAPCs₂CO₃Toluene100

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of this compound.

experimental_workflow sub tert-Butyl (4-bromophenyl)(methyl)carbamate suzuki Suzuki-Miyaura Coupling sub->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination sub->buchwald Amine, Pd Catalyst, Ligand, Base biaryl Biaryl Intermediate suzuki->biaryl arylamine Arylamine Intermediate buchwald->arylamine deprotection1 Boc Deprotection biaryl->deprotection1 Acidic Conditions deprotection2 Boc Deprotection arylamine->deprotection2 Acidic Conditions final_product1 Final Pharmaceutical Target 1 deprotection1->final_product1 Further Synthetic Steps final_product2 Final Pharmaceutical Target 2 deprotection2->final_product2 Further Synthetic Steps

Caption: Synthetic pathways utilizing the title compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its ability to readily participate in key bond-forming reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug discovery and development efforts. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

References

Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a broad range of chemical environments and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of tert-butyl (4-bromophenyl)(methyl)carbamate to yield N-methyl-4-bromoaniline, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and include a summary of typical reaction conditions and expected outcomes.

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine. The resulting amine is typically obtained as the corresponding salt of the acid used in the reaction.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of Boc-protected anilines under various acidic conditions. While the specific substrate is this compound, the data presented is representative of similar N-methylated anilines with electron-withdrawing substituents, providing a comparative overview of different methods.

Reagent/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4>95A 1:1 mixture of TFA:DCM is highly effective. The reaction is typically initiated at a lower temperature to manage any exothermic reaction.
4M Hydrochloric Acid (HCl) in 1,4-Dioxane1,4-DioxaneRT1 - 3>90The product often precipitates from the reaction mixture as the hydrochloride salt, which can simplify isolation.
Trifluoroacetic Acid (TFA)NeatRT0.5 - 2>95Neat TFA can be used for more sterically hindered or electron-deficient substrates, leading to faster reaction times.
Hydrochloric Acid (HCl)Methanol (MeOH)RT2 - 6~90Generally slower than HCl in dioxane but can be a suitable alternative.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a widely used and highly efficient method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM (approximately 0.1–0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To isolate the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. This step will neutralize the TFA and should be performed with caution due to CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield N-methyl-4-bromoaniline.

Method 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and often results in the precipitation of the product as a hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound.

  • Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Stir the mixture at room temperature for 1-3 hours. The product, N-methyl-4-bromoaniline hydrochloride, may precipitate during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to enhance the precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain N-methyl-4-bromoaniline as its hydrochloride salt.

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Protected_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + H+ H+ H+ tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Loss of Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid CO2 CO2 Carbamic_Acid->CO2 Loss of Free_Amine N-methyl-4-bromoaniline Carbamic_Acid->Free_Amine Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+ H+_final H+

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow Start Start: Boc-Protected Amine Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acid Add Acid (TFA or HCl in Dioxane) Cool->Add_Acid React Stir at Room Temperature (1-4 h) Add_Acid->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Workup Monitor->Workup Evaporation Concentrate in vacuo Workup->Evaporation Neutralization Neutralize with Base (for TFA) Evaporation->Neutralization Precipitation Precipitate with Anti-solvent (for HCl) Evaporation->Precipitation Extraction Aqueous Extraction Neutralization->Extraction Final_Product Isolate Final Product Precipitation->Final_Product Drying Dry Organic Layer Extraction->Drying Drying->Final_Product

Caption: General Experimental Workflow for Boc Deprotection.

Synthesis of N-Methylated Aryl Amines: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

N-methylated aryl amines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group to the nitrogen atom of an aryl amine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of N-methylated aryl amines, tailored for researchers, scientists, and professionals in drug development.

The selective synthesis of N-mono-methylated aryl amines presents a notable challenge due to the potential for over-methylation to form the N,N-dimethylated product.[1] This has driven the development of diverse synthetic strategies, ranging from classical reductive aminations to modern metal-catalyzed approaches that offer high selectivity and functional group tolerance.[2]

Key Synthetic Strategies

Several primary methods have emerged for the efficient synthesis of N-methylated aryl amines:

  • Reductive Amination: This widely used method involves the reaction of a primary or secondary aryl amine with a C1 source, typically formaldehyde or paraformaldehyde, to form an imine or enamine intermediate, which is then reduced in situ.[3][4] A variety of reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity.[5]

  • Metal-Catalyzed N-Methylation: Transition metal catalysis offers a powerful and often more sustainable route to N-methylated aryl amines.[6] Catalysts based on iridium,[7] ruthenium,[8][9][10] and other metals can facilitate the N-methylation of anilines using methanol as a green and readily available C1 source through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[9][11]

  • Alternative Methylating Agents: Beyond formaldehyde and methanol, other reagents have been successfully employed for N-methylation. These include dimethyl carbonate,[8] formic acid,[12] and methylboronic acid,[1] each offering unique reactivity profiles and compatibilities with various functional groups.

The choice of synthetic route often depends on the specific substrate, desired selectivity (mono- vs. di-methylation), and the presence of other functional groups in the molecule.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for various methods used in the synthesis of N-methylated aryl amines, allowing for easy comparison of their efficacy under different conditions.

Table 1: Reductive Amination Methods

EntryAryl Amine SubstrateC1 SourceReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineParaformaldehydeZinc Borohydride / Zinc ChlorideTHFRT0.595[5]
2Various anilinesFormalinSodium TriacetoxyborohydrideDichloromethaneRT20 min78-95[13]
3AnilineBenzaldehyde (for N-benzylaniline)Sodium Borohydride / p-TSANeatRT-Good[5]

Table 2: Metal-Catalyzed N-Methylation with Methanol

EntryCatalystBaseSolventTemp (°C)Time (h)Aryl Amine ScopeYield (%)Reference
1(DPEPhos)RuCl₂PPh₃Cs₂CO₃Methanol14012Various anilines95-98[10]
2Cyclometalated Ruthenium ComplexNaOHMethanol6022AnilinesHigh[9]
3Cp*Ir complex with 2,2'-bibenzimidazole ligandWeak BaseMethanol--Variety of aminesHigh[7]
4Iridium(I)-NHC ComplexCs₂CO₃Methanol150-Aromatic primary aminesHigh[14]

Table 3: N-Methylation with Other Reagents

EntryMethylating AgentCatalyst / PromoterReductantSolventTemp (°C)Time (h)Aryl Amine ScopeYield (%)Reference
1Dimethyl CarbonateRu/Triphos complexH₂---Aromatic and aliphatic aminesGood to Excellent[8]
2Formic AcidK₂HPO₄ / 18-crown-6PMHSTHF8012Aniline derivativesGood[12]
3Methylboronic AcidTriethylphosphiteNone-RT20 minAromatic nitroso compounds31-82[1]
4Carbon DioxideN,N'-diisopropylcarbodiimineBorane-piperazine complex---Primary amines-[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of N-methylated aryl amines.

Protocol 1: Reductive N-Methylation using Paraformaldehyde and Zinc Borohydride [5]

  • Materials:

    • Aryl amine (1 mmol)

    • Paraformaldehyde (1.2 mmol)

    • Anhydrous Zinc Chloride (1.2 mmol)

    • Zinc Borohydride (0.5 M solution in THF, 2.4 mmol)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of the aryl amine and paraformaldehyde in anhydrous THF, add anhydrous zinc chloride in one portion.

    • Stir the resulting mixture at room temperature for the time specified for the formation of the Schiff base (monitored by TLC).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the solution of zinc borohydride in THF.

    • Allow the reaction to stir at room temperature for 30 minutes.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed N-Methylation of Anilines with Methanol [10]

  • Materials:

    • Aniline derivative (1.0 mmol)

    • (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %)

    • Cesium Carbonate (Cs₂CO₃, 0.5 equiv)

    • Anhydrous Methanol (1 mL)

  • Procedure:

    • In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the aniline derivative, (DPEPhos)RuCl₂PPh₃ catalyst, and cesium carbonate.

    • Add anhydrous methanol to the tube.

    • Seal the Schlenk tube and heat the reaction mixture at 140 °C for 12 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 3: Transition-Metal-Free N-Methylation using Methylboronic Acid [1]

  • Materials:

    • Aromatic nitroso compound (1 mmol)

    • Methylboronic acid (1.5 mmol)

    • Triethylphosphite (1.5 mmol)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • To a solution of the aromatic nitroso compound in the chosen solvent, add methylboronic acid and triethylphosphite.

    • Stir the reaction mixture at room temperature for 20 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the mono-N-methyl aromatic amine.

Visualizing Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification ArylAmine Aryl Amine Mix Mix Reactants in THF ArylAmine->Mix Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mix ZnCl2 Anhydrous ZnCl2 ZnCl2->Mix THF Anhydrous THF THF->Mix StirRT Stir at RT (Schiff Base Formation) Mix->StirRT Cool Cool to 0°C StirRT->Cool AddZnBH4 Add Zn(BH4)2 Solution Cool->AddZnBH4 StirRT2 Stir at RT (Reduction) AddZnBH4->StirRT2 Quench Quench with aq. NH4Cl StirRT2->Quench Extract Extract with Ethyl Acetate Quench->Extract WashDry Wash with Brine & Dry Extract->WashDry Concentrate Concentrate WashDry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Methylated Aryl Amine Purify->Product

Caption: Workflow for Reductive N-Methylation.

Metal_Catalyzed_N_Methylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Derivative Combine Combine in Schlenk Tube Aniline->Combine Catalyst Ru Catalyst Catalyst->Combine Base Cs2CO3 Base->Combine Methanol Anhydrous Methanol Methanol->Combine Heat Heat at 140°C Combine->Heat Cool Cool to RT Heat->Cool Concentrate Concentrate Cool->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Methylaniline Purify->Product

Caption: Workflow for Ru-Catalyzed N-Methylation.

Applications in Drug Development

The N-methyl group is a common feature in many approved drugs and drug candidates.[16][17] Its introduction can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. For instance, N-methylation can:

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[18]

  • Block Metabolism: N-methylation can protect a metabolically labile N-H group from oxidation, thereby increasing the drug's half-life.

  • Improve Potency: The methyl group can provide additional beneficial interactions within the target's binding pocket.

  • Enhance Selectivity: The subtle steric and electronic changes upon N-methylation can lead to improved selectivity for the desired biological target over off-targets.

The synthetic methods outlined in this document provide medicinal chemists with a robust toolbox for the preparation of N-methylated aryl amines, enabling the exploration of structure-activity relationships and the optimization of lead compounds in the drug discovery process. The development of more efficient, selective, and sustainable methods for N-methylation remains an active area of research, driven by the continued importance of this structural motif in modern chemistry.[2]

References

Heck reaction conditions for aryl bromides like tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Heck Reaction Conditions for Aryl Bromides like tert-Butyl (4-bromophenyl)(methyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples aryl halides, such as aryl bromides, with alkenes to generate substituted olefins.[1][3] The versatility of the Heck reaction has made it indispensable in the synthesis of a wide array of compounds, from fine chemicals and natural products to pharmaceuticals.[2][4] For substrates like this compound, which contains a moderately deactivating group, specific and optimized reaction conditions are crucial for achieving high yields and selectivity. This document provides detailed application notes and protocols for performing the Heck reaction with such aryl bromides.

Key Parameters for a Successful Heck Reaction

The success of the Heck reaction is dependent on several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.[5]

  • Palladium Source: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) being common choices.[1][6] These are often used in catalytic amounts, typically ranging from 0.5 to 2 mol%.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For aryl bromides, phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) have shown high efficacy.[2][7][8] The use of bulky, electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl bromides.[4]

  • Base: A base is required to neutralize the hydrogen halide generated during the reaction.[1] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc).[1][5][9] The choice of base can significantly influence the reaction rate and yield.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dioxane are frequently used.[5][9] In some cases, aqueous media or ionic liquids have also been successfully employed to promote greener reaction conditions.[4][5][10]

  • Temperature: The reaction temperature is a crucial parameter, with typical Heck reactions requiring elevated temperatures, often in the range of 80-140 °C.[2][5][9] However, with highly active catalyst systems, reactions can sometimes be performed at lower temperatures.

Comparative Summary of Heck Reaction Conditions for Aryl Bromides

The following table summarizes various reported conditions for the Heck reaction of aryl bromides with different alkenes, providing a comparative overview of catalyst systems, bases, solvents, temperatures, and resulting yields.

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventAlkeneTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂OStyrene80485-98[5]
Pd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)N/An-Butyl acrylateN/AN/AHigh[6]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)DioxaneMethyl acrylate100-120N/AHigh[8]
Pd(OAc)₂ (1)NoneNaHCO₃ (2)Ionic Liquid2-ethylhexyl acrylate18012Good[4]
Pd(OAc)₂ (0.1)PPh₃ (0.2)NaOAc (1.2)DMACyclohexene1402078[9]
Pd(OAc)₂ (2)P(t-Bu)₃·HBF₄ (0.06)Et₃N (1.5)DMFBenzyl alcohol100482[11]

Detailed Experimental Protocol

This protocol is a generalized procedure for the Heck reaction of an aryl bromide, such as this compound, with an alkene like styrene or an acrylate. This protocol is based on commonly employed and effective conditions reported in the literature.[2][5]

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Alkene (e.g., styrene or methyl acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Ligand (e.g., tri-tert-butylphosphine or an NHC precursor) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or dioxane) (5 mL)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.01 mmol), and the chosen ligand (0.02 mmol).

  • Add the base (2.0 mmol) to the reaction vessel.

  • Add the anhydrous solvent (5 mL) to the mixture.

  • Stir the mixture for a few minutes to ensure homogeneity.

  • Add the alkene (1.5 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Coord Alkene Coordination (Ar-Pd(II)-X)(alkene)L_n OxAdd->Coord Alkene Insert Migratory Insertion (R-alkene-Pd(II)-X)L_n Coord->Insert Elim β-Hydride Elimination (H-Pd(II)-X)L_n + Product Insert->Elim Elim->Pd0 Reductive Elimination (-HX, +Base) Heck_Workflow Start Start: Dry Schlenk Tube (Inert Atmosphere) Reagents Add: 1. Aryl Bromide 2. Pd(OAc)₂ 3. Ligand 4. Base Start->Reagents Solvent Add Anhydrous Solvent (e.g., DMF) Reagents->Solvent Alkene Add Alkene Solvent->Alkene Reaction Heat and Stir (80-120 °C, 4-24 h) Alkene->Reaction Workup Workup: 1. Cool to RT 2. Dilute with EtOAc/H₂O 3. Separate Layers 4. Extract Aqueous Layer Reaction->Workup Purification Purification: 1. Dry Organic Layer 2. Concentrate 3. Flash Chromatography Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Sonogashira Coupling of tert-Butyl (4-bromophenyl)(methyl)carbamate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is a cornerstone of modern organic synthesis.[1][2][3] Its widespread application stems from its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The resulting arylalkynes are crucial building blocks in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the Sonogashira coupling of tert-butyl (4-bromophenyl)(methyl)carbamate with various terminal alkynes. The carbamate functionality is a common protecting group for anilines and is stable under the basic conditions of the Sonogashira reaction, making this a valuable transformation for the synthesis of functionalized aniline derivatives.

Reaction Scheme

G cluster_products Product reactant1 This compound plus1 + reactant2 Terminal Alkyne (R-C≡CH) arrow Pd Catalyst, Cu(I) co-catalyst, Base, Solvent product tert-Butyl (4-(alkynyl)phenyl)(methyl)carbamate

Caption: General reaction scheme for the Sonogashira coupling.

Application and Significance

The Sonogashira coupling of this compound provides a direct route to a variety of substituted N-methyl-N-Boc-anilines. These products are valuable intermediates in drug discovery and development, serving as precursors for:

  • Bioactive Molecules: The alkyne moiety can be further functionalized to introduce complexity and modulate biological activity.

  • Molecular Probes: The rigid alkyne linker is useful in the design of molecular probes and imaging agents.

  • Materials Science: Arylalkynes are key components in the synthesis of conjugated polymers and other advanced materials with interesting electronic and optical properties.[2]

Data Presentation: Representative Yields

The following table summarizes representative yields for the Sonogashira coupling of this compound with a selection of terminal alkynes. The data is compiled from analogous reactions in the literature and serves as a guideline for expected outcomes.[5][6][7]

EntryTerminal Alkyne (R-C≡CH)R GroupProductRepresentative Yield (%)
1PhenylacetylenePhenyltert-Butyl (4-(phenylethynyl)phenyl)(methyl)carbamate85-95
21-HexyneButyltert-Butyl (4-(hex-1-yn-1-yl)phenyl)(methyl)carbamate75-85
33,3-Dimethyl-1-butynetert-Butyltert-Butyl (4-((3,3-dimethylbut-1-yn-1-yl)phenyl)(methyl)carbamate70-80
4TrimethylsilylacetyleneTrimethylsilyltert-Butyl (methyl)(4-((trimethylsilyl)ethynyl)phenyl)carbamate90-98
52-Methyl-3-butyn-2-ol2-Hydroxyprop-2-yltert-Butyl (4-((3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)(methyl)carbamate80-90
64-Ethynylanisole4-Methoxyphenyltert-Butyl (4-((4-methoxyphenyl)ethynyl)phenyl)(methyl)carbamate82-92

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Equipment
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), freshly distilled

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Experimental Workflow

G A Reaction Setup B Addition of Reagents A->B Inert Atmosphere C Reaction B->C Stirring at RT or Heat D Workup C->D Quenching E Purification D->E Extraction & Drying F Product E->F Column Chromatography G cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oa Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd_oa + Ar-X pd_alkyne Transmetalation (Ar-Pd(II)-C≡C-R)L2 pd_oa->pd_alkyne + Cu-C≡C-R - CuX cu_alkyne Copper(I) Acetylide (Cu-C≡C-R) base Base pd_alkyne->pd0 product Product (Ar-C≡C-R) pd_alkyne->product Reductive Elimination alkyne R-C≡C-H alkyne->cu_alkyne + CuX, Base arx Ar-X

References

Application Notes & Protocols: Nucleophilic Substitution of the Bromine Atom

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleophilic substitution reactions involving the displacement of a bromine atom from a carbon center are fundamental transformations in organic synthesis.[1] This process, where an electron-rich nucleophile attacks an electrophilic carbon atom bonded to bromine, results in the formation of a new covalent bond and the departure of the bromide ion as a leaving group.[1][2] These reactions are pivotal in the construction of complex molecules and are extensively utilized in the pharmaceutical industry for the development of novel therapeutics, including the synthesis of radiobrominated compounds for positron emission tomography (PET) imaging.[1][3] The versatility of this reaction stems from its two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), each governed by specific substrate structures, nucleophile characteristics, and solvent conditions.[1][4] This document provides a detailed overview of these mechanisms, factors influencing their pathways, and experimental protocols for their application.

Mechanistic Pathways

The choice between the SN1 and SN2 pathway is primarily dictated by the structure of the alkyl bromide and the reaction conditions.

SN2 Mechanism: A Concerted Process

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] This "backside attack" results in an inversion of stereochemistry at the carbon center.[6][7] The reaction rate is dependent on the concentration of both the alkyl bromide and the nucleophile, making it a bimolecular process.[6][8] This pathway is favored for methyl and primary alkyl bromides due to minimal steric hindrance.[9][10]

Caption: SN2 reaction mechanism showing a single transition state.

SN1 Mechanism: A Stepwise Process

The SN1 reaction is a two-step process that proceeds through a carbocation intermediate.[11] The first step, the spontaneous dissociation of the C-Br bond to form a planar carbocation, is the slow, rate-determining step.[11] The second step is the rapid attack of the nucleophile on the carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the carbon is a stereocenter.[12] The rate of an SN1 reaction depends only on the concentration of the alkyl halide (unimolecular) and is favored for tertiary alkyl bromides, which form stable carbocations.[9][12]

Caption: SN1 reaction mechanism showing a carbocation intermediate.

Factors Influencing Reaction Pathway

Several factors dictate whether a reaction proceeds via the SN1 or SN2 mechanism. Understanding these is crucial for controlling reaction outcomes.

  • Substrate Structure: The steric hindrance around the electrophilic carbon is the most critical factor.[9]

    • Methyl & Primary (1°) Halides: React almost exclusively by the SN2 mechanism.[9]

    • Tertiary (3°) Halides: React exclusively by the SN1 mechanism as they form stable carbocations and are too sterically hindered for backside attack.[9][13]

    • Secondary (2°) Halides: Can react by either mechanism, and the outcome depends on the other factors.[9]

  • Nucleophile Strength:

    • Strong Nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the SN2 pathway as the rate is dependent on the nucleophile.[14]

    • Weak Nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway because the nucleophile is not involved in the rate-determining step.

  • Solvent:

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO) favor SN2 reactions. They solvate the cation but not the anion, leaving the nucleophile "bare" and highly reactive.[14][15]

    • Polar Protic Solvents (e.g., water, ethanol) favor SN1 reactions. They stabilize the carbocation intermediate and the leaving group through hydrogen bonding, facilitating ionization.[14][16]

  • Leaving Group: The bromide ion is a good leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.[8] The reaction rate is faster with better leaving groups.[17]

Decision_Tree Substrate Substrate (Alkyl Bromide) Primary Methyl or 1° Substrate->Primary Secondary Substrate->Secondary Tertiary Substrate->Tertiary SN2_Result SN2 Pathway Primary->SN2_Result Conditions Check Conditions: Nucleophile & Solvent Secondary->Conditions SN1_Result SN1 Pathway Tertiary->SN1_Result Strong_Nuc Strong Nucleophile Polar Aprotic Solvent Conditions->Strong_Nuc Favors Weak_Nuc Weak Nucleophile Polar Protic Solvent Conditions->Weak_Nuc Favors Strong_Nuc->SN2_Result Weak_Nuc->SN1_Result

Caption: Decision pathway for SN1 vs. SN2 mechanisms.

Quantitative Data

The structure of the alkyl bromide has a profound and measurable impact on reaction rates.

Table 1: Relative Reaction Rates for SN2 Substitution of Alkyl Bromides This table illustrates the effect of steric hindrance on the SN2 reaction rate.

SubstrateStructureRelative Rate
Methyl BromideCH₃Br~30
Ethyl Bromide (1°)CH₃CH₂Br1
Isopropyl Bromide (2°)(CH₃)₂CHBr~0.025
tert-Butyl Bromide (3°)(CH₃)₃CBr~0 (No reaction)
Data derived from reactions with a strong nucleophile, demonstrating the decrease in rate with increased substitution.[10]

Table 2: Relative Reaction Rates for SN1 Solvolysis of Alkyl Bromides This table shows the effect of carbocation stability on the SN1 reaction rate.

SubstrateStructureRelative Rate
Ethyl Bromide (1°)CH₃CH₂Br~0 (No reaction)
Isopropyl Bromide (2°)(CH₃)₂CHBr1
tert-Butyl Bromide (3°)(CH₃)₃CBr~1,200,000
Data reflects the increasing stability of the carbocation intermediate (3° > 2° > 1°).

Experimental Protocols

The following protocols provide methods to qualitatively assess the reactivity of different alkyl bromides under conditions that favor either the SN2 or SN1 mechanism.[18]

Protocol 1: Investigation of SN2 Reactivity

This protocol uses sodium iodide in acetone. Iodide is a strong nucleophile, and acetone is a polar aprotic solvent, creating conditions favorable for the SN2 mechanism. The reaction is monitored by the precipitation of sodium bromide, which is insoluble in acetone.[18]

Materials:

  • 1-bromobutane (1°)

  • 2-bromobutane (2°)

  • 2-bromo-2-methylpropane (tert-butyl bromide, 3°)

  • 1 M Sodium Iodide (NaI) in acetone solution

  • Test tubes, rack, and stopwatch

  • Water bath

Procedure:

  • Label three clean, dry test tubes for each alkyl bromide.

  • Add 2 mL of the 1 M NaI in acetone solution to each test tube.

  • Add 4-5 drops of the corresponding alkyl bromide to each test tube.

  • Start the stopwatch immediately after adding the alkyl bromide.

  • Shake the tube to mix the contents and observe for the formation of a precipitate (NaBr).

  • Record the time required for the precipitate to form.

  • If no reaction is observed after 5 minutes at room temperature, place the tube in a 50°C water bath and continue to observe.

Protocol_Workflow start Start prep Add 2 mL NaI/acetone to test tube start->prep add_sub Add 4-5 drops of alkyl bromide prep->add_sub observe Observe for precipitate at room temperature add_sub->observe check Precipitate within 5 min? observe->check timer Record time end End timer->end check->timer Yes heat Place in 50°C water bath check->heat No observe_heat Observe for precipitate heat->observe_heat observe_heat->timer

Caption: Experimental workflow for investigating SN2 reactivity.

Protocol 2: Investigation of SN1 Reactivity

This protocol uses silver nitrate in ethanol. Ethanol is a weak nucleophile and a polar protic solvent, favoring the SN1 mechanism. The reaction is monitored by the precipitation of silver bromide (AgBr) as the bromide ion is formed during the rate-determining ionization step.[18]

Materials:

  • 1-bromobutane (1°)

  • 2-bromobutane (2°)

  • 2-bromo-2-methylpropane (tert-butyl bromide, 3°)

  • 2% Silver Nitrate (AgNO₃) in ethanol solution

  • Test tubes, rack, and stopwatch

  • Water bath

Procedure:

  • Label three clean, dry test tubes for each alkyl bromide.

  • Add 2 mL of the 2% AgNO₃ in ethanol solution to each test tube.

  • Add 4-5 drops of the corresponding alkyl bromide to each test tube.

  • Start the stopwatch immediately after adding the alkyl bromide.

  • Shake the tube to mix the contents and observe for the formation of a precipitate (AgBr).

  • Record the time required for the precipitate to form.

  • If no reaction is observed after 5 minutes at room temperature, place the tube in a 50°C water bath and continue to observe.

Applications in Drug Development

The nucleophilic substitution of bromine is a key strategy in medicinal chemistry and drug design.[19] Introducing a bromine atom can enhance a molecule's therapeutic activity, improve its metabolic profile, and increase its duration of action.[20][21] Furthermore, this reaction is crucial for synthesizing radiopharmaceuticals. Radioisotopes of bromine, such as ⁷⁶Br for PET imaging or ⁷⁷Br for radiotherapy, can be incorporated into drug molecules via nucleophilic substitution, allowing for targeted imaging and therapy of diseases like cancer.[3][22]

References

Application Note: Purine Scaffolds as Building Blocks for Kinase Inhibitor Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. Its inherent ability to interact with the ATP-binding site of kinases has made it a valuable building block for the synthesis of kinase inhibitor libraries. This application note provides a detailed overview of the use of the purine scaffold for the generation of 2,6,9-trisubstituted purine libraries targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

This document outlines the solid-phase synthesis of a 2,6,9-trisubstituted purine library, presents key quantitative data for representative CDK2 inhibitors, and describes the relevant biological pathways and experimental protocols.

Data Presentation

The following tables summarize the in vitro inhibitory activity of selected 2,6,9-trisubstituted purine analogs against CDK2 and other kinases. These compounds, including the well-known inhibitors olomoucine and roscovitine, serve as benchmarks for the potency and selectivity that can be achieved using the purine scaffold.

Table 1: Inhibitory Activity of Selected Purine-Based Compounds against CDK2

CompoundR2 SubstituentR6 SubstituentR9 SubstituentCDK2 IC50 (µM)Reference
Olomoucine-NH-CH2CH2OH-NH-benzylIsopropyl7[1]
Roscovitine(R)-NH-CH(CH2OH)(CH2CH3)-NH-benzylIsopropyl0.7[1]
Compound 21 (2R)-pyrrolidin-2-yl-methanol3-iodobenzylaminoIsopropyl0.65[2]
Compound 7h -ClArylpiperazinylIsopentylNot reported for CDK2, potent cytotoxic agent[3]
Compound 11l Varied aminePhenyl with polar groupsVaried0.019[4]
Compound 73 4-sulfamoylanilino[1,1'-biphenyl]-3-yl-H0.044[5]

Table 2: Selectivity Profile of Representative Purine-Based CDK Inhibitors

CompoundCDK1 IC50 (µM)CDK2 IC50 (µM)CDK5 IC50 (µM)CDK6 IC50 (µM)CDK8 IC50 (µM)Reference
R-Roscovitine0.20.073---[4]
Compound 11l 0.120.019-2.2>5[4]
Compound 11p 0.240.038-4.8>5[4]
Compound 73 860.044---[5]
Compound 21 0.450.650.16--[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for the solid-phase synthesis of a 2,6,9-trisubstituted purine library.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition Growth_Factors Growth Factors Ras_Pathway Ras/MAPK Pathway Growth_Factors->Ras_Pathway activate Cyclin_D Cyclin D Ras_Pathway->Cyclin_D upregulate CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb phosphorylates pRb pRb CDK4_6_Cyclin_D->pRb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E activates transcription S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription CDK2_Cyclin_E CDK2-Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->Rb hyper-phosphorylates CDK2_Cyclin_E->pRb S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Purine_Inhibitors 2,6,9-Trisubstituted Purine Inhibitors Purine_Inhibitors->CDK2_Cyclin_E inhibit

Caption: CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Solid_Phase_Synthesis_Workflow cluster_workflow Solid-Phase Synthesis of 2,6,9-Trisubstituted Purine Library Start Start: Rink Amide Resin Fmoc_Deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection1 Coupling_Purine 2. Couple 2,6-Dichloropurine (e.g., via a linker) Fmoc_Deprotection1->Coupling_Purine Substitution_C6 3. Nucleophilic Substitution at C6 (Building Block 1: R6-NH2) Coupling_Purine->Substitution_C6 Substitution_C2 4. Nucleophilic Substitution at C2 (Building Block 2: R2-NH2) Substitution_C6->Substitution_C2 Alkylation_N9 5. Alkylation at N9 (Building Block 3: R9-X) Substitution_C2->Alkylation_N9 Cleavage 6. Cleavage from Resin (e.g., 95% TFA) Alkylation_N9->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (LC-MS, NMR) Purification->Characterization Screening 9. Biological Screening (e.g., Kinase Assay) Characterization->Screening End End: Purine Library Screening->End

Caption: General workflow for solid-phase synthesis of a 2,6,9-trisubstituted purine library.

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a 2,6,9-trisubstituted purine library, inspired by methodologies reported in the literature. These should be adapted and optimized based on the specific building blocks and desired final compounds.

Protocol 1: Solid-Phase Synthesis of a 2,6,9-Trisubstituted Purine Library

This protocol is based on a strategy starting with a resin-bound pyrimidine, which is then elaborated into the purine core.

Materials:

  • Rink Amide MBHA resin

  • 4,6-Dichloro-5-nitropyrimidine

  • Building Blocks:

    • Primary and secondary amines for C6 and C2 substitution

    • Alkyl halides for N9 alkylation

  • Reagents for reduction (e.g., SnCl2·2H2O)

  • Reagents for cyclization (e.g., triethyl orthoformate)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Reagents for Fmoc deprotection: 20% piperidine in DMF

  • Reagents for cleavage: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Coupling of the Pyrimidine Scaffold:

    • Couple 4,6-dichloro-5-nitropyrimidine to the deprotected resin. This step may require activation and specific coupling reagents.

  • Substitution at C6:

    • Add a solution of the first building block (a primary or secondary amine for the R6 position) in DMF to the resin.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by LC-MS analysis of a cleaved test sample).

    • Wash the resin thoroughly.

  • Reduction of the Nitro Group:

    • Reduce the nitro group to an amine using a suitable reducing agent, such as SnCl2·2H2O in DMF.

  • Cyclization to the Purine Core:

    • Cyclize the diamine intermediate to form the purine ring using an appropriate reagent, for example, by heating with triethyl orthoformate.

  • Substitution at C2:

    • Introduce the second building block (another amine for the R2 position) to substitute the remaining chlorine atom on the purine ring. This step may require elevated temperatures.

    • Wash the resin.

  • Alkylation at N9:

    • Alkylate the N9 position of the purine ring using an alkyl halide (R9-X) in the presence of a base (e.g., K2CO3) in DMF.

    • Wash the resin.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the product from the resin and remove any acid-labile side-chain protecting groups.

    • Precipitate the crude product in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final compound by LC-MS and NMR spectroscopy.

Protocol 2: In Vitro CDK2 Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized purine derivatives against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

  • Synthesized purine inhibitors dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add varying concentrations of the test compounds (purine derivatives) or DMSO (as a control).

    • Add the CDK2/Cyclin E enzyme complex and the substrate (Histone H1).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The purine scaffold is a versatile and effective building block for the synthesis of kinase inhibitor libraries. By employing solid-phase synthesis techniques, diverse libraries of 2,6,9-trisubstituted purines can be rapidly generated and screened for activity against targets such as CDK2. The protocols and data presented in this application note provide a foundation for researchers to design and synthesize novel purine-based inhibitors for drug discovery and chemical biology applications. The continued exploration of the chemical space around the purine core holds significant promise for the development of next-generation therapeutics.

References

Application Notes and Protocols for Microwave-Assisted Cross-Coupling Reactions of Aryl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl carbamates have emerged as versatile and readily accessible electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. Their stability, ease of preparation from ubiquitous phenols, and unique reactivity profile make them attractive alternatives to traditional aryl halides and triflates. The application of microwave irradiation to these reactions offers significant advantages, including dramatically reduced reaction times, improved reaction efficiency, and often, enhanced product yields.[1] This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of aryl carbamates and related phenol derivatives.

General Workflow for Microwave-Assisted Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing a microwave-assisted cross-coupling reaction in a laboratory setting.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification start Weigh and combine aryl carbamate, coupling partner, catalyst, ligand, and base in a microwave vial add_solvent Add appropriate solvent start->add_solvent seal Seal the vial with a septum cap add_solvent->seal place_mw Place the vial in the microwave reactor cavity seal->place_mw set_params Set reaction parameters (temperature, time, power) place_mw->set_params irradiate Start microwave irradiation set_params->irradiate cool Cool the reaction vessel to room temperature irradiate->cool filter Filter the reaction mixture (e.g., through Celite) cool->filter extract Perform aqueous work-up and extraction filter->extract dry Dry the organic layer extract->dry concentrate Concentrate the solvent in vacuo dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify end end purify->end Characterize the final product

Caption: General experimental workflow for microwave-assisted cross-coupling.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the use of aryl carbamates as coupling partners has been significantly advanced by microwave-assisted, nickel-catalyzed protocols. This approach allows for the rapid synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][2]

Data Presentation
EntryAryl CarbamateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenyl diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1801085
24-Methoxyphenyl diethylcarbamate4-Tolylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1801091
32-Naphthyl diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1801093
44-Cyanophenyl diethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1801088

Data summarized from Baghbanzadeh et al. (2011).[1]

Experimental Protocol: Synthesis of 4-Methylbiphenyl

Materials:

  • 4-Tolyl diethylcarbamate

  • Phenylboronic acid

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-tolyl diethylcarbamate (0.3 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 2.5 equiv), potassium phosphate (2.1 mmol, 7.0 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.015 mmol, 5 mol%).

  • Add 3 mL of anhydrous toluene to the vial.

  • Seal the vial securely with a septum cap.

  • Place the reaction vial into the cavity of the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 180 °C for 10 minutes with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. While protocols directly employing aryl carbamates under microwave conditions are less common, methods developed for other phenol derivatives, such as aryl nonaflates, provide a strong template for adaptation.[3][4] The use of soluble organic bases is often beneficial in microwave chemistry to ensure homogeneous heating.[3]

Data Presentation (Adapted from Aryl Nonaflates)
EntryAryl ElectrophileAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-Tolyl nonaflateAnilinePd₂(dba)₃ (2)XPhos (4)DBUDioxane1202095
24-Methoxyphenyl nonaflateMorpholinePd₂(dba)₃ (2)XPhos (4)DBUDioxane1202092
32-Naphthyl nonaflateBenzophenone iminePd₂(dba)₃ (2)XPhos (4)DBUDioxane1203088
44-Chlorophenyl nonaflateAnilinePd₂(dba)₃ (2)XPhos (4)DBUDioxane1202090

Data based on protocols for aryl nonaflates by Tundel et al. (2006) and may require optimization for aryl carbamates.[3]

Experimental Protocol: General Procedure for C-N Coupling

Materials:

  • Aryl carbamate (or other phenol derivative)

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1,4-Dioxane, anhydrous

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a glovebox, add the aryl carbamate (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Remove the vial from the glovebox, add the amine (1.2 mmol, 1.2 equiv) and anhydrous 1,4-dioxane (5 mL).

  • Add DBU (1.5 mmol, 1.5 equiv) to the mixture.

  • Seal the vial securely with a septum cap.

  • Place the reaction vial into the cavity of the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120 °C for 20-30 minutes with magnetic stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-aryl product.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. Microwave-assisted protocols significantly accelerate this transformation.[5][6] While aryl halides and triflates are the most common electrophiles, conditions can be adapted for phenol derivatives like carbamates, potentially requiring more forcing conditions or specific catalyst systems.

Data Presentation (Adapted from Aryl Halides/Triflates)
EntryAryl ElectrophileAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF1001595
24-BromobenzonitrileTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDioxane1202092
3Phenyl triflate1-HexynePdCl₂(dppf) (2)CuI (4)Et₃NAcetonitrile1102588
43-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF1001094

Data based on general microwave-assisted Sonogashira protocols and may require optimization for aryl carbamates.[5][6]

Experimental Protocol: General Procedure for C-C(sp) Coupling

Materials:

  • Aryl carbamate (or other phenol derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., DMF, Dioxane, Acetonitrile), anhydrous

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add the aryl carbamate (1.0 mmol, 1.0 equiv), palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the anhydrous solvent (3-5 mL) followed by the amine base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at the specified temperature (e.g., 100-120 °C) for 10-25 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Heck Coupling

The Heck reaction forms a C-C bond between an aryl electrophile and an alkene. Microwave irradiation can dramatically reduce the long reaction times often associated with conventional heating in Heck couplings.[7] The reactivity of aryl carbamates in Heck reactions may be lower than that of aryl halides, necessitating careful optimization of the catalyst system and reaction conditions.

Data Presentation (Adapted from Aryl Halides/Triflates)
EntryAryl ElectrophileAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-IodoanisoleStyrenePd(OAc)₂ (1)K₂CO₃DMF1501096
24-Bromobenzaldehyden-Butyl acrylatePd(OAc)₂ (2)Et₃NNMP1601591
3Phenyl triflateStyrenePd(OAc)₂ (2)NaOAcDMA1502085
41-Bromo-4-nitrobenzeneMethyl acrylatePd(OAc)₂ (1)K₂CO₃DMF/H₂O1401098

Data based on general microwave-assisted Heck protocols and may require optimization for aryl carbamates.[7]

Experimental Protocol: General Procedure for C-C(alkenyl) Coupling

Materials:

  • Aryl carbamate (or other phenol derivative)

  • Alkene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Base (e.g., K₂CO₃, Et₃N, NaOAc)

  • Solvent (e.g., DMF, NMP, DMA), anhydrous

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Add the aryl carbamate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (1-2 mol%), and the base (1.5-2.0 equiv) to a 10 mL microwave reaction vial equipped with a stir bar.

  • Add the alkene (1.2-1.5 equiv) and the anhydrous solvent (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 140-160 °C) for 10-20 minutes.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision-Making Flowchart for Condition Selection

The selection of appropriate reaction conditions is crucial for the success of microwave-assisted cross-coupling reactions. The following flowchart provides a general guide for this process.

G start Select Aryl Carbamate and Coupling Partner reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig reaction_type->buchwald Amine/Amide sonogashira Sonogashira reaction_type->sonogashira Alkyne heck Heck reaction_type->heck Alkene catalyst_suzuki Catalyst: NiCl2(PCy3)2 Base: K3PO4 Solvent: Toluene suzuki->catalyst_suzuki catalyst_buchwald Catalyst: Pd2(dba)3/XPhos Base: DBU or Cs2CO3 Solvent: Dioxane buchwald->catalyst_buchwald catalyst_sonogashira Catalyst: PdCl2(PPh3)2/CuI Base: Et3N Solvent: DMF sonogashira->catalyst_sonogashira catalyst_heck Catalyst: Pd(OAc)2 Base: K2CO3 or Et3N Solvent: DMF/NMP heck->catalyst_heck optimization Optimization Needed? catalyst_suzuki->optimization catalyst_buchwald->optimization catalyst_sonogashira->optimization catalyst_heck->optimization optimize_params Adjust: - Temperature (100-200 °C) - Time (5-60 min) - Catalyst/Ligand Loading - Base/Solvent optimization->optimize_params Yes success Successful Reaction optimization->success No optimize_params->optimization

Caption: Flowchart for selecting initial reaction conditions.

Catalytic Cycle: Nickel-Catalyzed Suzuki-Miyaura Coupling

The following diagram illustrates a simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate.

G Ni0 Ni(0)Ln OA_complex Ar-Ni(II)(OCONR2)Ln Ni0->OA_complex Oxidative Addition Transmetalation_complex Ar-Ni(II)-Ar'Ln OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Ni0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation_complex->Product ArOCONR2 Aryl Carbamate (Ar-OCONR2) ArOCONR2->OA_complex ArBOH2 Arylboronic Acid (Ar'B(OH)2) Base Base ArBOH2->Base Base->Transmetalation_complex

Caption: Simplified catalytic cycle for Ni-catalyzed Suzuki coupling.

Conclusion

Microwave-assisted cross-coupling reactions of aryl carbamates and related phenol derivatives represent a rapid, efficient, and powerful strategy for the synthesis of complex organic molecules. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, enabling the streamlined construction of key carbon-carbon and carbon-nitrogen bonds. While the provided protocols for Buchwald-Hartwig, Sonogashira, and Heck reactions are based on closely related electrophiles and serve as excellent starting points, optimization for specific aryl carbamate substrates may be necessary to achieve optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions with tert-Butyl (4-bromophenyl)(methyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki couplings involving this compound are often due to the electronic and steric properties of the substrate. The electron-donating nature of the carbamate group can make the aryl bromide less reactive towards oxidative addition, a key step in the catalytic cycle. Additionally, steric hindrance can impede the approach of the palladium catalyst.

Common causes for low yields include:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-rich and somewhat sterically hindered substrate.[1][2]

  • Ineffective Base: The choice of base is critical for activating the boronic acid/ester for transmetalation.[3][4] An inappropriate base can lead to slow reaction rates or side reactions.

  • Side Reactions: Protodeboronation of the boronic acid partner is a common side reaction that consumes the nucleophile and reduces the yield.[5][6]

  • Deactivation of the Catalyst: Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to catalyst deactivation.[6] Phosphine ligands are also susceptible to oxidation.

  • Inappropriate Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[2]

  • Poor Solubility of Reagents: The insolubility of any of the reaction components, particularly the base, can hinder the reaction.[6]

Q2: What is the most critical factor to address for improving the yield?

A2: The selection of the catalyst and ligand is the most critical factor for a successful Suzuki coupling with challenging substrates like this compound.[1][2] Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][7] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates the oxidative addition of the electron-rich aryl bromide and accelerates the reductive elimination step.[1][2]

Q3: Which specific ligands and palladium sources are recommended?

A3: For electron-rich and sterically hindered aryl bromides, the following are excellent choices:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective bulky phosphine ligands.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: These offer high stability and activity.[7] Pre-catalysts like [Pd(IPr)(AN)Cl₂] are commercially available and have shown broad applicability.[7]

  • Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ with the appropriate ligand.[8][9]

Q4: How can I minimize the protodeboronation of my boronic acid?

A4: Protodeboronation is a significant side reaction where the boronic acid reacts with a proton source to form an undesired arene, reducing the overall yield.[5] To minimize this:

  • Use a Milder, Non-Aqueous Base: Strong aqueous bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[2][6]

  • Use Boronic Esters: Pinacol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[10]

  • Anhydrous Conditions: Strictly anhydrous conditions can help, although some water is sometimes necessary for the activity of certain bases.[11] If using an anhydrous system, ensure all reagents and solvents are thoroughly dried.

  • Control Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress and work it up once the starting material is consumed.

Q5: What are the optimal base and solvent combinations for this substrate?

A5: The base and solvent work in concert to influence the reaction's success.

  • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for challenging Suzuki couplings.[2][6][12] They are strong enough to promote the formation of the reactive boronate species without causing significant side reactions.

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or a mixture of these with a small amount of water (e.g., 4:1 dioxane/water) to aid in dissolving the base.[2][6]

Troubleshooting Flowchart

Troubleshooting_Suzuki start Low Yield with tert-Butyl (4-bromophenyl)(methyl)carbamate catalyst Is the catalyst/ligand system optimal? (e.g., using Pd(PPh₃)₄) start->catalyst change_catalyst Switch to a bulky, electron-rich ligand: - SPhos, XPhos, RuPhos - NHC ligands catalyst->change_catalyst Yes base Is the base appropriate? (e.g., Na₂CO₃, K₂CO₃) catalyst->base No change_catalyst->base change_base Use a stronger, more effective base: - K₃PO₄ - Cs₂CO₃ base->change_base Yes conditions Are reaction conditions optimized? (Temperature, Concentration) base->conditions No change_base->conditions optimize_conditions Increase temperature (e.g., 100-110 °C). Ensure adequate reagent concentration. conditions->optimize_conditions Yes side_reactions Are side reactions (e.g., protodeboronation) a likely issue? conditions->side_reactions No optimize_conditions->side_reactions mitigate_side_reactions Use boronic ester instead of boronic acid. Employ anhydrous conditions if possible. side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No mitigate_side_reactions->success

Caption: Troubleshooting decision tree for low-yield Suzuki couplings.

Optimized Experimental Protocols

Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)

This protocol is a robust starting point for the Suzuki coupling of this compound with various aryl or vinyl boronic acids/esters.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground).

  • Add the palladium precatalyst, Pd₂(dba)₃ (0.015 mmol, 0.015 equiv), and the SPhos ligand (0.03 mmol, 0.03 equiv).

  • Add 5 mL of degassed, anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand Precatalyst

This protocol utilizes a commercially available, air- and moisture-stable Pd(II)-NHC precatalyst.

Reaction Setup:

  • To a vial, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the [Pd(IPr)(AN)Cl₂] precatalyst (0.02 mmol, 0.02 equiv).

  • Add 5 mL of degassed toluene.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different parameters on the yield of Suzuki coupling reactions for challenging substrates, providing a basis for optimization.

Table 1: Effect of Different Ligands on Yield

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield Range (%)Notes
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10020-50Often inefficient for electron-rich aryl bromides.[2]
SPhos Pd₂(dba)₃ K₃PO₄ 1,4-Dioxane 100 85-98 Highly recommended for sterically hindered and electron-rich substrates. [1]
XPhos Pd(OAc)₂ K₃PO₄ Toluene 110 90-99 Excellent for challenging couplings, often providing high turnover numbers. [1]
IPr (NHC) Pd(IPr)(AN)Cl₂ Cs₂CO₃ Toluene 110 88-97 Stable and highly active precatalyst system. [7]

Table 2: Effect of Different Bases on Yield (using SPhos/Pd₂(dba)₃)

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
Na₂CO₃1,4-Dioxane/H₂O10040-70Generally less effective for difficult couplings.[6][12]
K₂CO₃1,4-Dioxane/H₂O10050-80A common but not always optimal choice.[12]
K₃PO₄ 1,4-Dioxane 100 85-98 A strong, effective base for hindered substrates. [2][6]
Cs₂CO₃ Toluene 110 90-99 Highly effective, especially for very challenging couplings, but more expensive. [2][6]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Add solid reagents: Aryl Bromide, Boronic Acid/Ester, Base prep1->prep2 prep3 Establish inert atmosphere (Ar or N₂) prep2->prep3 reac1 Add degassed solvent prep3->reac1 reac2 Add Pd catalyst and ligand reac1->reac2 reac3 Heat to desired temperature (100-110 °C) with stirring reac2->reac3 reac4 Monitor reaction by TLC/LC-MS reac3->reac4 work1 Cool to room temperature reac4->work1 work2 Dilute with organic solvent and filter work1->work2 work3 Aqueous wash (Water, Brine) work2->work3 work4 Dry organic layer work3->work4 work5 Concentrate in vacuo work4->work5 work6 Purify by column chromatography work5->work6

Caption: General experimental workflow for Suzuki coupling reactions.

References

Navigating the Nuances of C-N Coupling: A Technical Support Center for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. However, optimizing this powerful reaction can be a significant challenge, with success often hinging on the careful selection of catalyst, ligand, base, and solvent. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, ensuring a smoother path to successful C-N bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination, offering potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the common causes and how can I fix it?

Possible Causes:

  • Poor Solubility: One of the most frequent reasons for reaction failure is the poor solubility of the reactants, especially inorganic bases, in the chosen solvent.[1]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed.

  • Inappropriate Ligand or Base: The chosen ligand may not be suitable for the specific amine or aryl halide, or the base may be too weak to facilitate deprotonation of the amine.

  • Presence of Inhibitors: Certain functional groups on the substrates or impurities in the reagents or solvent can poison the palladium catalyst.[1][2] Chlorinated solvents, acetonitrile, and pyridine are known to inhibit the reaction.[3]

  • Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst, especially once the active Pd(0) species is formed.

Suggested Solutions:

  • Screen Solvents: Test a variety of solvents to ensure all components, particularly the base, are at least partially soluble. Common choices include toluene, dioxane, and THF.[2][3] For greener alternatives, consider 2-MeTHF or MTBE.[4]

  • Use a Pre-catalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable for generating the active catalyst than using separate Pd(II) salts and ligands.[5]

  • Optimize Ligand and Base: Consult ligand selection guides (see tables below) and consider screening a panel of ligands and bases. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[1]

  • Purify Reagents: Ensure all starting materials, solvents, and bases are pure and dry.

  • Ensure Inert Conditions: Properly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[6]

Q2: My starting material is consumed, but I am observing significant side products. What are the likely side reactions and how can I minimize them?

Common Side Reactions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is a common side reaction, particularly when using primary amines.[7]

  • Biaryl Formation: Homocoupling of the aryl halide can lead to biaryl impurities. This can be more prevalent with chiral primary amines.[1]

  • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to an imine and a palladium-hydride species, which can then cause hydrodehalogenation.[8]

Suggested Solutions:

  • Ligand Selection: The choice of ligand is critical in minimizing side reactions. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination over competing pathways. Screening different ligands is highly recommended.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired amination.

  • Adjust Stoichiometry: Carefully controlling the stoichiometry of the amine and base can help to minimize side product formation.

Q3: I am using an aryl chloride and the reaction is very sluggish. What can I do to improve the outcome?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[5]

Suggested Solutions:

  • Choose a Suitable Ligand: Highly active, sterically hindered, and electron-rich ligands are typically required for the amination of aryl chlorides. Specific ligands have been developed for this purpose.[9]

  • Increase Catalyst Loading and Temperature: Higher catalyst loadings (e.g., 2-5 mol%) and elevated temperatures (e.g., 100-120 °C) are often necessary to achieve reasonable reaction rates.[10]

  • Use a Stronger Base: A strong base like NaOtBu or LHMDS is often required to facilitate the catalytic cycle with challenging substrates.

Q4: My reaction with an aryl iodide is giving a low yield. Isn't it supposed to be more reactive?

While aryl iodides are generally more reactive in oxidative addition than aryl bromides or chlorides, they can present a unique challenge in Buchwald-Hartwig amination. The iodide anion generated during the reaction can act as an inhibitor by forming unreactive palladium-iodide complexes, effectively taking the catalyst out of the catalytic cycle.[1][3]

Suggested Solutions:

  • Solvent Choice: Using less polar solvents, such as toluene, can help to minimize the inhibitory effect of the iodide salt by reducing its solubility.

  • Ligand Selection: Bidentate ligands like BINAP and DPPF are often effective for aryl iodides as they are thought to prevent the formation of inhibitory palladium-iodide dimers.[7]

Data Presentation: Catalyst and Ligand Performance

The following tables provide a summary of the performance of various ligands and bases for specific Buchwald-Hartwig amination reactions to guide your selection process.

Table 1: Comparison of Ligand Performance in the Amination of 4-Bromoanisole with Aniline

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.0)P(t-Bu)₃ (2.0)NaOtBu (1.2)Toluene80298
2Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Dioxane1001892
3Pd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.2)Toluene80199
4Pd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (1.5)Toluene1002495

Data compiled and adapted from various sources for comparative purposes.

Table 2: General Guide for Base Selection

BaseTypepKaH (approx.)Common Applications & Notes
NaOtBu Strong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[2]
LHMDS Strong~26Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations. The solid is air-sensitive.[2]
K₃PO₄ Weak~12.3Excellent functional group tolerance. Often efficient for the arylation of amides. May require higher catalyst loadings and longer reaction times.[2]
Cs₂CO₃ Weak~10.3Provides excellent functional group tolerance and often the highest reaction rate among weak bases. More expensive.[2]
K₂CO₃ Weak~10.3Good functional group tolerance and economically attractive. Can lead to slower reaction rates.[2]

Table 3: Common Solvents for Buchwald-Hartwig Amination

SolventClassNotes
Toluene / Xylene AromaticCommonly used, offering a good balance of solubility and a high boiling point.[11]
1,4-Dioxane EtherFrequently used but is considered a high-impact solvent that should be avoided if possible.[11]
THF / 2-MeTHF EtherGood general-purpose solvents. 2-MeTHF is a greener alternative to THF.
t-BuOH AlcoholCan be effective, particularly in combination with other solvents.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is a representative, non-optimized procedure. Reaction conditions should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv.)

  • Anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the amine (if liquid, add via syringe; if solid, add quickly under a strong flow of inert gas). Finally, add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes involved in the Buchwald-Hartwig amination.

Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition + Ar-X Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation + HNR'R'', - HX Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion success Successful Reaction check_conversion->success No solubility Check Solubility (especially base) check_conversion->solubility Yes check_side_products Side Products Observed? check_side_products->success No optimize_temp Optimize Temperature check_side_products->optimize_temp Yes success->check_side_products catalyst_activity Verify Catalyst Activity (use precatalyst) solubility->catalyst_activity reagents Check Reagent Purity & Inert Atmosphere catalyst_activity->reagents screen_conditions Screen Ligands & Bases reagents->screen_conditions optimize_stoichiometry Adjust Stoichiometry optimize_temp->optimize_stoichiometry screen_ligands Screen Ligands optimize_stoichiometry->screen_ligands

References

Troubleshooting premature Boc deprotection in subsequent reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for troubleshooting the premature removal of the tert-butyloxycarbonyl (Boc) protecting group in subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of premature Boc deprotection?

A1: Premature Boc deprotection is most often caused by exposure to acidic conditions, even if mild or unintentional. The Boc group is designed to be labile to acid.[1][2] Key causes include:

  • Acidic Reagents or Catalysts: Use of Lewis acids or other acidic reagents in subsequent reaction steps.

  • Acidic Reaction Byproducts: Formation of acidic species during a reaction.

  • Carryover of Acid: Insufficient neutralization or washing after a previous acidic step, such as a prior deprotection.[2]

  • High Temperatures: Thermal conditions, especially in certain solvents, can lead to Boc group cleavage.[3][4]

Q2: How can I quickly check if my Boc group has been prematurely removed?

A2: The most common methods for monitoring the integrity of your Boc-protected compound are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] A new spot with a lower retention factor on TLC or a mass peak corresponding to the unprotected amine in the LC-MS analysis indicates deprotection.

Q3: Are there alternatives to the Boc group if premature deprotection is a persistent issue?

A3: Yes, if the Boc group proves too labile for your synthetic route, you can consider other amine protecting groups with different stability profiles. The Carbobenzyloxy (Cbz) group is stable to acidic and basic conditions but is removed by catalytic hydrogenation.[6] The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is often used in orthogonal protection strategies with the acid-labile Boc group.[1][7][8]

Troubleshooting Guide

Problem: I'm observing loss of the Boc group during a reaction step that should not affect it.

Step 1: Identify the Potential Source of Acidity
  • Are any of the reagents in the current step acidic or capable of generating acidic byproducts?

    • Possible Cause: Some reagents, while not obviously strong acids, can act as Lewis acids or generate acidic species in situ.

    • Solution: Review the mechanism of your current reaction. If unavoidable, consider switching to a protecting group that is stable under these conditions, such as a Cbz or Fmoc group.[1][6]

  • Was the previous step an acid-mediated reaction (e.g., a different deprotection)?

    • Possible Cause: Incomplete quenching of the acid or insufficient washing of the product from the previous step can lead to acid carryover.

    • Solution: Ensure thorough neutralization with a basic wash (e.g., saturated aqueous sodium bicarbonate) and subsequent washes to remove all residual acid and salts before proceeding to the next step.[2][5]

Step 2: Evaluate Reaction Conditions
  • Is the reaction being run at an elevated temperature?

    • Possible Cause: Although primarily acid-labile, the Boc group can be thermally cleaved, especially at temperatures above 80-100°C, and this can be solvent-dependent.[3][4]

    • Solution: If possible, run the reaction at a lower temperature for a longer period. If high temperature is required, a more thermally stable protecting group may be necessary.

Step 3: Consider the Substrate Itself
  • Is the Boc-protected amine sterically hindered or part of a complex peptide?

    • Possible Cause: In complex molecules or during solid-phase peptide synthesis, factors like peptide aggregation can create microenvironments where deprotection conditions are altered.[9] While this more commonly leads to incomplete deprotection, unusual reactivity can occur.

    • Solution: For solid-phase synthesis, consider using solvents known to disrupt aggregation, such as a mixture of N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).[9]

Quantitative Data Summary

The following table summarizes conditions that can influence the stability of the Boc group. Note that specific conditions are highly substrate-dependent.

Reagent/ConditionConcentration/LevelEffect on Boc GroupCitation
Trifluoroacetic Acid (TFA)20-50% in DCMStandard for deprotection[1][5]
Hydrochloric Acid (HCl)4M in DioxaneCommon for deprotection[4]
Lewis Acids (e.g., AlCl₃, ZnBr₂)VariesCan cleave the Boc group[10]
Elevated Temperature> 80 °CCan cause thermal cleavage[3][4]
Basic Conditions (e.g., Piperidine, NaOH)Standard ConcentrationsGenerally stable[1][11]
Hydrogenolysis (e.g., H₂, Pd/C)Standard ConditionsGenerally stable[1][6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is for the intentional removal of a Boc group and can be used as a positive control to confirm the identity of the deprotected product observed in troubleshooting.

  • Dissolve Substrate: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous Dichloromethane (DCM).

  • Add Acid: Slowly add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 25-50% (v/v).[5] Caution: This reaction is exothermic and releases gas (CO₂ and isobutene); ensure proper ventilation.[1]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM.[2]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]

Protocol 2: Monitoring a Reaction for Premature Deprotection via TLC
  • Prepare TLC Plate: Spot a baseline on a silica gel TLC plate with your purified, Boc-protected starting material.

  • Sample Reaction: At various time points during your reaction (e.g., t=0, 1h, 4h, etc.), take a small aliquot of the reaction mixture and spot it on the TLC plate next to the starting material.

  • Develop Plate: Elute the plate with an appropriate solvent system that gives good separation between your starting material and the more polar, unprotected amine.

  • Visualize: Use a suitable visualization method (e.g., UV light, ninhydrin stain for primary/secondary amines). The appearance and intensification of a new, lower-Rf spot corresponding to the unprotected amine indicates premature deprotection.

Visualizations

start Premature Boc Deprotection Observed check_reagents Step 1: Review Reagents and Previous Steps start->check_reagents is_acidic Is there a source of acid (reagent, byproduct, carryover)? check_reagents->is_acidic check_conditions Step 2: Evaluate Reaction Conditions is_acidic->check_conditions No solution_acid Solution: - Neutralize/Wash thoroughly - Choose orthogonal protecting group - Use non-acidic conditions is_acidic->solution_acid Yes is_hot Is the reaction run at elevated temperature? check_conditions->is_hot solution_temp Solution: - Lower reaction temperature - Use more thermally stable protecting group is_hot->solution_temp Yes end_state Problem Resolved is_hot->end_state No, review other factors (e.g., substrate stability) solution_acid->end_state solution_temp->end_state

Caption: A troubleshooting workflow for premature Boc deprotection.

boc_amine R-NH-Boc protonated_boc R-NH-Boc(H+) boc_amine->protonated_boc free_amine R-NH₂ (Free Amine) protonated_boc->free_amine Loss of CO₂ & tert-Butyl Cation co2 CO₂ protonated_boc->co2 tert_butyl tert-Butyl Cation protonated_boc->tert_butyl isobutene Isobutene tert_butyl->isobutene Elimination acid_source Trace Acid (H⁺) (e.g., from carryover) acid_source->boc_amine Protonation cluster_causes Potential Causes cluster_solutions Preventative Solutions acid_reagent Acidic Reagents/ Catalysts effect Premature Boc Deprotection acid_reagent->effect acid_carryover Acid Carryover acid_carryover->effect high_temp Elevated Temperature high_temp->effect neutralize Thorough Neutralization and Washing effect->neutralize orthogonal_pg Use Orthogonal Protecting Group (e.g., Fmoc, Cbz) effect->orthogonal_pg lower_temp Lower Reaction Temperature effect->lower_temp

References

Managing steric hindrance in reactions involving N-methylated anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when managing steric hindrance in reactions involving N-methylated anilines.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major challenge in the N-methylation of anilines?

Steric hindrance is a significant challenge, particularly with anilines containing substituents at the ortho-position (the carbon atoms adjacent to the amino group). These ortho-substituents can physically block the nitrogen atom's lone pair of electrons, impeding the approach of the methylating agent or catalyst.[1] This can lead to slower reaction rates, lower yields, or complete failure of the reaction.[1][2] The effect is more pronounced with larger ortho-substituents; for example, a second ortho-methyl group in 2,6-dimethylaniline presents a greater steric barrier than a single methyl group in 2-methylaniline.[1][2]

Q2: How do electronic effects of substituents on the aniline ring influence N-methylation reactions?

In addition to steric effects, the electronic properties of substituents on the aniline ring play a crucial role. Electron-donating groups (like methoxy or methyl) increase the nucleophilicity of the nitrogen atom, which can enhance reactivity. Conversely, strong electron-withdrawing groups (like nitro or cyano) decrease the nitrogen's nucleophilicity, making the aniline less reactive and potentially leading to lower yields.[3] However, some catalytic systems have shown good tolerance for both electron-donating and electron-withdrawing groups at the para-position.[4]

Q3: What are the most common side reactions during the N-methylation of anilines, and how can they be minimized?

The most common side reaction is over-alkylation, leading to the formation of the N,N-dimethylated product instead of the desired mono-N-methylated aniline.[3] This occurs because the mono-methylated product is often more nucleophilic than the starting aniline.[3]

Strategies to minimize over-alkylation include:

  • Control of Stoichiometry: Using a precise ratio of aniline to the methylating agent is critical. An excess of the methylating agent will favor di-methylation.[3]

  • Catalyst Selection: Some catalysts exhibit higher selectivity for mono-methylation. For example, specific ruthenium and manganese pincer complexes have been shown to be highly selective.[5][6]

  • Reaction Conditions: Lowering the reaction temperature and carefully controlling the reaction time can help reduce the rate of the second methylation step.[3]

  • In Situ Protection: Using reagents like dimethyl carbonate can proceed via an in situ protection-deprotection pathway, forming a carbamate intermediate that prevents overalkylation.[7]

Q4: What are the advantages of using "green" methylating agents like methanol or dimethyl carbonate?

Traditional methylating agents such as iodomethane or methyl sulfate are highly toxic and produce stoichiometric amounts of waste. Modern methods using methanol, formic acid, or dimethyl carbonate are considered more environmentally friendly ("green") alternatives.[8] These reagents are less toxic, often inexpensive, and can be used in catalytic "hydrogen borrowing" or "hydrogen autotransfer" reactions, where the only byproduct is water.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield when using a sterically hindered aniline (e.g., 2,6-dimethylaniline).

  • Possible Cause: The catalyst or reaction conditions are not suitable for overcoming the severe steric hindrance. The negative influence of substitution at both ortho positions can be significant, sometimes preventing the reaction entirely.[2]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher catalyst loading (e.g., from 1 mol% to 2 mol%) may improve conversion, although this can also affect selectivity.[2]

    • Elevate Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[3] However, monitor for byproduct formation.

    • Switch Catalytic System: Some catalysts are inherently better at handling sterically demanding substrates. Consider switching to a more robust system, such as certain nitrile-substituted NHC-Ir(III) complexes or manganese pincer complexes, which have shown success with ortho-substituted anilines.[6][9]

    • Use Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and may improve yields for sterically hindered substrates by providing rapid, uniform heating.[10]

Problem 2: Poor selectivity, resulting in a mixture of N-methyl and N,N-dimethyl products.

  • Possible Cause: The mono-methylated product is reacting further due to high reactivity, prolonged reaction time, or inappropriate stoichiometry.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Ensure you are not using an excess of the methylating agent. Start with a 1:1 or slight excess of the aniline.[3]

    • Reduce Reaction Time: Monitor the reaction progress using TLC or GC-MS and stop the reaction as soon as the starting aniline is consumed to prevent the secondary methylation from occurring.

    • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[3]

    • Change the Methylating Agent: Consider using dimethyl carbonate (DMC) with a suitable base, which can promote selective mono-methylation through a carbamate intermediate.[7]

Problem 3: The reaction works for electron-rich anilines but fails for electron-deficient ones.

  • Possible Cause: The nucleophilicity of the electron-deficient aniline is too low for the chosen reaction conditions or catalyst.

  • Troubleshooting Steps:

    • Use a Stronger Base: In catalytic systems that require a base, switching to a stronger base (e.g., from K₂CO₃ to KOtBu or Cs₂CO₃) can help deprotonate the amine or alcohol, facilitating the catalytic cycle.[2][9]

    • Select a More Active Catalyst: Some catalytic systems are specifically designed to have high activity. For example, certain Ru(II) and Ir(III) complexes have demonstrated high efficacy for a broad range of anilines, including those with electron-withdrawing groups.[4][9]

    • Increase Reaction Temperature: As with steric hindrance, higher temperatures can help overcome the lower reactivity of electron-deficient substrates.[3]

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Reaction Start: N-Methylation of Hindered Aniline Check_Yield Check Yield & Selectivity (TLC, GC, NMR) Start->Check_Yield Success Reaction Successful Check_Yield->Success High Yield & Good Selectivity Low_Yield Issue: Low or No Yield Check_Yield->Low_Yield Low/No Yield Poor_Selectivity Issue: Poor Selectivity (Over-methylation) Check_Yield->Poor_Selectivity Poor Selectivity TY_Temp Increase Temperature Low_Yield->TY_Temp TY_Cat Change Catalyst System (e.g., Mn-pincer, Ir-NHC) Low_Yield->TY_Cat TY_MW Use Microwave Irradiation Low_Yield->TY_MW TS_Stoich Adjust Stoichiometry (Reduce Methylating Agent) Poor_Selectivity->TS_Stoich TS_Time Reduce Reaction Time (Monitor closely) Poor_Selectivity->TS_Time TS_Agent Change Methylating Agent (e.g., use DMC) Poor_Selectivity->TS_Agent TY_Temp->Check_Yield TY_Cat->Check_Yield TY_MW->Check_Yield TS_Stoich->Check_Yield TS_Time->Check_Yield TS_Agent->Check_Yield

Caption: Troubleshooting decision tree for N-methylation reactions.

Quantitative Data Summary

The following tables summarize reaction yields for the N-methylation of various anilines, highlighting the impact of steric hindrance and electronic effects under different catalytic systems.

Table 1: N-Methylation of Anilines with Methanol Catalyzed by an NHC-Ir(III) Complex [9]

Aniline SubstrateProductYield (%)
4-Methylaniline4-Methyl-N-methylaniline80
2-Methylaniline2-Methyl-N-methylaniline68
2,4-Dimethylaniline2,4-Dimethyl-N-methylaniline75
2,4,6-Trimethylaniline2,4,6-Trimethyl-N-methylaniline70

Reaction Conditions: Aniline (1.0 mmol), Methanol (0.4 mL), KOtBu (1.5 mmol), Catalyst (1.0 mol%), 120 °C, 24 h.

Table 2: N-Methylation of Anilines with Methanol Catalyzed by a Ru(II) Complex [4]

Aniline SubstrateProductYield (%)
AnilineN-Methylaniline97
4-Chloroaniline4-Chloro-N-methylaniline96
4-Bromoaniline4-Bromo-N-methylaniline95
4-Methoxyaniline4-Methoxy-N-methylaniline96

Reaction Conditions: Amine (1.0 mmol), Cs₂CO₃ (0.5 equiv), Methanol (1 mL), Catalyst (0.5 mol%), 140 °C, 12 h.

Table 3: Selective N-Monomethylation with Dimethyl Carbonate (DMC) in Continuous Flow [7]

Aniline SubstrateProductYield (%)
AnilineN-Methylaniline88
4-Chloroaniline4-Chloro-N-methylaniline93
4-Methoxyaniline4-Methoxy-N-methylaniline85
2,5-DimethylanilineNo reaction0

Reaction Conditions: Aniline (2 M in DMC), DBU (1.5 equiv), 250 °C.

Key Experimental Protocols

Protocol 1: General Procedure for Ru(II)-Catalyzed N-Methylation of Amines with Methanol [3][4]

This protocol is suitable for a wide range of aniline derivatives.

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %) and the base (e.g., Cs₂CO₃, 0.5 mmol).

  • Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the aniline substrate (1.0 mmol) and anhydrous methanol (1 mL) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for the specified time (typically 12 hours).

  • After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the pure N-methylaniline product.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Catalyst & Base to Schlenk Tube B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Aniline & Anhydrous Methanol B->C D Seal Tube & Heat to 140°C C->D E Stir for 12h D->E F Cool to RT & Remove Solvent E->F G Purify by Column Chromatography F->G H H G->H Final Product

Caption: General experimental workflow for catalytic N-methylation.

Protocol 2: N-Alkylation via Hydrogen Autotransfer with a Manganese Pincer Complex [6]

This protocol uses an earth-abundant metal catalyst under relatively mild conditions.

  • In a glovebox, charge a Schlenk tube with the Manganese pincer catalyst (e.g., 2 mol%), base (e.g., KOtBu, 8 mol%), and a magnetic stir bar.

  • Add the aniline substrate (1.0 mmol) and the alcohol (e.g., benzyl alcohol or methanol, 10.0 mmol).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated aluminum block at 80-100 °C.

  • Stir the reaction for the required time (e.g., 16-24 hours).

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

HydrogenBorrowing Cat Mn Catalyst Aldehyde R-CHO Cat->Aldehyde CatH2 [Mn]-H2 Alcohol R-CH2OH Alcohol->Aldehyde Dehydrogenation Aniline Ar-NH2 Imine Ar-N=CHR Aldehyde->Imine Condensation Aniline->Imine Product Ar-NH-CH2R Imine->Product Reduction (Hydrogenation) H2O H2O Imine->H2O CatH2->Product

Caption: Simplified 'Borrowing Hydrogen' catalytic cycle.

References

Technical Support Center: Strategies to Avoid Over-methylation in N-methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylation reactions. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to over-methylation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is producing a significant amount of di-methylated and even quaternary ammonium salt byproducts. How can I improve the selectivity for mono-methylation?

A1: Achieving high selectivity for mono-N-methylation is a common challenge due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.[1] Several strategies can be employed to mitigate over-methylation:

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl iodide (MeI) or dimethyl sulfate (DMS) often lead to over-methylation. Consider using less reactive or sterically hindered methylating agents.[2]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is critical. Using a slight excess or a 1:1 ratio of the amine to the methylating agent can help minimize the formation of di-methylated products.

  • Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. The choice of solvent can also influence the outcome; for instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to interfere with the amine and prevent over-methylation when using methyl triflate.[3]

  • Protecting Groups: In some cases, a protecting group can be used to temporarily block one of the N-H protons, directing methylation to the desired position. This is followed by a deprotection step.[2]

  • Catalyst Selection: For catalytic N-methylation (e.g., using methanol or CO2 as a C1 source), the choice of catalyst is paramount. Various homogeneous and heterogeneous catalysts based on metals like ruthenium, iridium, palladium, and nickel have been developed to achieve high mono-methylation selectivity.[4][5][6]

Q2: I am struggling to separate my desired mono-methylated product from the di-methylated byproduct and unreacted starting material. What purification strategies are recommended?

A2: Separation of N-methylated products can be challenging due to their similar polarities. The most common method for separating these mixtures is silica gel column chromatography.[2] Here are some tips for successful purification:

  • Thin Layer Chromatography (TLC) Optimization: Before running a column, optimize the eluent system using TLC to achieve good separation between the spots corresponding to the starting material, mono-methylated, and di-methylated products.

  • Alternative Chromatography Techniques: If silica gel chromatography is ineffective, consider other techniques such as reversed-phase (C18) chromatography for more polar compounds or preparative High-Performance Liquid Chromatography (HPLC).[2]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.

  • Aqueous Workup: Be mindful of product loss during aqueous workup, especially for highly polar N-methylated compounds that may be water-soluble. Minimizing the volume of aqueous washes or performing back-extraction of the aqueous layers with a suitable organic solvent can help.[2]

Q3: My N-methylation reaction is not proceeding to completion, and I am recovering a large amount of my starting amine. What are the potential causes and how can I troubleshoot this?

A3: Low conversion in an N-methylation reaction can be attributed to several factors:

  • Insufficiently Strong Base: Ensure the base used is strong enough to deprotonate the amine. For less acidic amines, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) may be necessary.[2]

  • Poor Quality Reagents: Use fresh or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[2]

  • Low Reactivity of the Substrate: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction more difficult. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[2]

  • Steric Hindrance: Significant steric bulk around the nitrogen atom can impede the approach of the methylating agent.[7] This is a common issue in peptide synthesis and may require specialized coupling agents or reaction conditions.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy Relevant FAQs
Over-methylation (di- and tri-methylation) Highly reactive methylating agent.Switch to a less reactive agent (e.g., dimethyl carbonate, methanol with a catalyst).Q1
Incorrect stoichiometry.Use a 1:1 or slight excess of amine to methylating agent.Q1
High reaction temperature.Lower the reaction temperature.Q1
Low Conversion Insufficiently strong base.Use a stronger base (e.g., NaH, KHMDS).Q3
Decomposed or wet reagents.Use fresh, high-purity reagents and anhydrous solvents.Q3
Low substrate reactivity.Increase reaction temperature or use a more reactive methylating agent.Q3
Difficult Product Purification Similar polarity of products.Optimize eluent for column chromatography via TLC.Q2
Product is highly polar.Consider reversed-phase chromatography or preparative HPLC.Q2
Product loss during workup.Minimize aqueous washes or perform back-extractions.Q2

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using a Sterically Hindered Methylating Agent

This protocol is adapted from methods that utilize bulky reagents to favor mono-methylation.[2]

Materials:

  • Primary amine

  • Sterically hindered methylating agent (e.g., (chloromethyl)triisopropoxysilane)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., KHMDS, NaH)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • To a solution of the primary amine (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equiv) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the sterically hindered methylating agent (1.05 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with the quenching solution.

  • Extract the product with the organic solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Catalytic N-methylation with Methanol

This protocol describes a general procedure for the selective mono-N-methylation of amines using methanol as a green methylating agent in the presence of a catalyst.[4][5]

Materials:

  • Primary amine

  • Methanol (both reactant and solvent)

  • Catalyst (e.g., a ruthenium or iridium complex)[8]

  • Base (e.g., Cs2CO3)[8]

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a reaction vessel, combine the primary amine (1.0 equiv), the catalyst (e.g., 1-5 mol%), and the base (e.g., 0.5-1.0 equiv).

  • Add methanol as the solvent and methylating agent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-150 °C) for the specified time (e.g., 12-48 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Visualizations

OverMethylation_Pathway A Primary Amine (R-NH2) B Secondary Amine (R-NHCH3) (Desired Product) A->B + CH3-X C Tertiary Amine (R-N(CH3)2) (Over-methylation) B->C + CH3-X (Often faster) D Quaternary Ammonium Salt ([R-N(CH3)3]+) (Over-methylation) C->D + CH3-X Me Methylating Agent (e.g., CH3I) Me->A Me->B Me->C Troubleshooting_Workflow start N-methylation Reaction check_selectivity High Over-methylation? start->check_selectivity strategy Implement Selectivity Strategy: - Change Methylating Agent - Adjust Stoichiometry - Lower Temperature - Use Protecting Group check_selectivity->strategy Yes check_conversion Low Conversion? check_selectivity->check_conversion No strategy->start troubleshoot_conversion Troubleshoot Conversion: - Use Stronger Base - Check Reagent Quality - Increase Temperature check_conversion->troubleshoot_conversion Yes purification Purification check_conversion->purification No troubleshoot_conversion->start

References

Technical Support Center: Optimizing Reactions with tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4-bromophenyl)(methyl)carbamate. The focus is on improving its solubility to enhance reaction performance, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on solubility-related challenges.

Problem Potential Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly. Poor solubility of the carbamate: The hydrophobic nature of the tert-butyl and bromophenyl groups leads to low solubility in many common reaction solvents.[1]- Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF, DMSO, or dioxane are often good starting points. Toluene is also commonly used for Suzuki-Miyaura reactions involving aryl carbamates. - Elevated Temperature: Increasing the reaction temperature can significantly improve the solubility of the starting material. - Co-solvent System: Employ a co-solvent system. For instance, in Suzuki reactions, adding water to an organic solvent like dioxane or toluene can help dissolve the inorganic base and facilitate the reaction.[2]
Incomplete conversion despite extended reaction times. Insufficient mixing in a biphasic system: If a co-solvent like water is used, poor mixing between the organic and aqueous phases can limit the reaction rate.[2]- Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the two phases. - Phase-Transfer Catalyst (PTC): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of reactants between the aqueous and organic phases, thereby accelerating the reaction.
Low and irreproducible yields. Inconsistent dissolution of reagents: If the carbamate or other reagents do not fully dissolve, the reaction will not proceed uniformly.- Pre-dissolution: Attempt to dissolve the carbamate in the organic solvent at an elevated temperature before adding other reagents. - Finely Powdered Base: In reactions like Suzuki coupling, ensure the inorganic base (e.g., K₂CO₃, K₃PO₄) is finely powdered to maximize its surface area and reactivity.[2]
Formation of side products or decomposition. High reaction temperatures: While heat can improve solubility, excessively high temperatures may lead to the decomposition of the carbamate or other sensitive reagents.- Optimize Temperature: Carefully screen a range of temperatures to find a balance between solubility and stability. - Use of Milder Bases: In base-mediated reactions, a very strong base combined with high temperature can promote side reactions. Consider using a milder base like KF if degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a predominantly hydrophobic compound with very low solubility in water.[1] Its solubility is better in organic solvents, particularly polar aprotic solvents. The bulky and lipophilic tert-butyl and bromophenyl groups are the primary contributors to its poor aqueous solubility.[1]

Q2: Which solvents are recommended for reactions involving this carbamate, such as Suzuki-Miyaura coupling?

A2: For Suzuki-Miyaura coupling reactions, common solvents include toluene, dioxane, and DMF.[3][4] Often, a co-solvent system, such as toluene/water or dioxane/water, is employed to dissolve the inorganic base necessary for the catalytic cycle.[2] The choice of solvent can significantly impact the reaction rate and selectivity.[3][5]

Q3: How can I improve the solubility of this compound without significantly increasing the reaction temperature?

A3: Besides solvent selection, you can employ co-solvents to create a more suitable reaction medium.[2] For biphasic reactions, the use of a phase-transfer catalyst can enhance the interaction between reactants in different phases, effectively overcoming some solubility limitations.[2]

Q4: Can the choice of base affect the solubility and outcome of my reaction?

A4: Yes, the base is a critical component, especially in reactions like the Suzuki-Miyaura coupling. The solubility of the base itself can be a factor. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used with a water co-solvent to ensure they can participate in the reaction.[2] The strength of the base can also influence the reaction; stronger bases may accelerate the reaction but could also lead to the degradation of sensitive functional groups.[2]

Data Presentation

Estimated Solubility of this compound in Common Organic Solvents
SolventPolarityEstimated SolubilityRationale
HexaneNon-polarLowThe polar carbamate group limits solubility in non-polar alkanes.
TolueneNon-polarModerateThe aromatic nature of toluene can interact favorably with the bromophenyl group.
DichloromethanePolar AproticModerate to HighGood general solvent for a wide range of organic compounds.
Ethyl AcetatePolar AproticModerateThe ester functionality offers a balance of polarity.
Tetrahydrofuran (THF)Polar AproticHighA good solvent for many organic reactions, capable of dissolving a range of polarities.
AcetonePolar AproticHighA polar aprotic solvent that is a good choice for many organic compounds.
AcetonitrilePolar AproticModerateIts high polarity might be less favorable for the non-polar parts of the molecule.
Dimethylformamide (DMF)Polar AproticHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighAnother highly polar aprotic solvent with strong solvating capabilities.
Methanol / EthanolPolar ProticLow to ModerateThe protic nature and hydrogen bonding of alcohols may not be ideal for this hydrophobic molecule.
WaterPolar ProticVery LowThe compound is predominantly hydrophobic.[1]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction with a poorly soluble aryl bromide and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely powdered potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium(II) acetate and SPhos ligand. Add a small amount of degassed dioxane to dissolve the catalyst and ligand.

  • Solvent Addition: To the Schlenk flask containing the reactants, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Reaction Initiation: Add the prepared catalyst solution to the reaction flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Poor Solubility start Low or No Reaction Conversion check_solubility Is the starting material fully dissolved? start->check_solubility no_dissolution No check_solubility->no_dissolution No yes_dissolution Yes check_solubility->yes_dissolution Yes increase_temp Increase Reaction Temperature no_dissolution->increase_temp change_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) no_dissolution->change_solvent add_cosolvent Use a Co-solvent System (e.g., Dioxane/Water) no_dissolution->add_cosolvent check_mixing Is the reaction biphasic? yes_dissolution->check_mixing solution Improved Solubility and Reaction increase_temp->solution change_solvent->solution add_cosolvent->solution yes_biphasic Yes check_mixing->yes_biphasic Yes no_biphasic No check_mixing->no_biphasic No vigorous_stirring Ensure Vigorous Stirring yes_biphasic->vigorous_stirring add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) yes_biphasic->add_ptc other_issues Investigate Other Parameters (Catalyst, Base, Reagent Quality) no_biphasic->other_issues vigorous_stirring->solution add_ptc->solution Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add Reactants and Base to Schlenk Flask inert 2. Inert Atmosphere - Evacuate and Backfill with Ar/N2 setup->inert catalyst 3. Catalyst Preparation - Dissolve Pd(OAc)2 and SPhos in Dioxane inert->catalyst solvent 4. Solvent Addition - Add Degassed Dioxane/Water catalyst->solvent initiate 5. Reaction Initiation - Add Catalyst Solution solvent->initiate heat 6. Heating & Stirring - Heat to 100°C with Vigorous Stirring initiate->heat monitor 7. Monitor Progress - TLC or LC-MS heat->monitor workup 8. Reaction Workup - Quench, Extract, and Dry monitor->workup purify 9. Purification - Flash Column Chromatography workup->purify

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst poisoning in palladium-catalyzed cross-coupling reactions involving aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: My reaction shows low or no conversion of starting materials.

  • Possible Cause 1: Inactive Catalyst. The active catalytic species in many cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time. To test the activity of your catalyst, you can run a simple, well-established reaction with known reactive substrates. If this control reaction also fails, your catalyst is likely inactive.

  • Possible Cause 2: Catalyst Poisoning. The active sites of the palladium catalyst may be blocked by impurities present in the reagents or solvents. Common poisons include sulfur compounds, halides (especially iodide), cyanides, and nitrogen-containing heterocycles.[1][2] A test reaction with highly purified materials can help confirm if poisoning is the issue.

  • Possible Cause 3: Oxygen. The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively stopping the reaction.[3] It is crucial to ensure all reagents and the reaction vessel are thoroughly degassed.

Issue 2: My reaction starts but stalls before reaching completion.

  • Possible Cause 1: Oxidative Deactivation. Trace amounts of oxygen can be a significant problem, especially in reactions that require prolonged heating.[3] This can lead to the gradual oxidation and deactivation of the Pd(0) catalyst.

  • Possible Cause 2: Formation of Palladium Black. The precipitation of metallic palladium, known as palladium black, is a visual indicator of catalyst aggregation and deactivation.[1] This can be triggered by high temperatures, high catalyst concentrations, or an unsuitable ligand-to-metal ratio.

  • Possible Cause 3: Ligand Degradation. Phosphine ligands are susceptible to oxidation and other degradation pathways, particularly at elevated temperatures. The degradation of the ligand strips the palladium center of its necessary electronic and steric environment, leading to catalyst deactivation.

Issue 3: I observe a significant amount of side product formation, such as homocoupling.

  • Possible Cause: Presence of Oxygen. The primary cause of homocoupling of boronic acids in Suzuki-Miyaura reactions is often the presence of oxygen.[4] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. Rigorous degassing of the solvent and maintaining an inert atmosphere are essential preventative measures.

Data Presentation: Impact of Common Catalyst Poisons

The following table summarizes the qualitative and quantitative effects of common catalyst poisons on palladium-catalyzed cross-coupling reactions. Please note that the exact impact can vary depending on the specific reaction conditions, catalyst, and ligands used.

Poison ClassSpecific ExamplesTypical SourceEffect on CatalystQuantitative Impact (Example)
Sulfur Compounds Thiols, thioethers, thiophenesImpurities in aryl halides, solventsStrong coordination to Pd, blocking active sitesTraces of 2,3-dihydrofurane or maleic anhydride (100–300 ppm) in THF can significantly decrease conversion in Suzuki-Miyaura reactions.
Nitrogen Compounds Pyridine, quinoline, anilines, some aminesSubstrates, products, additivesCoordination to Pd, potentially forming inactive complexesThe amine product in imine hydrogenations can poison the Rh catalyst by coordination.[5] The binding of amine moieties to metal catalysts can lead to reduction or complete deactivation in certain reactions.[5]
Halides Iodide (I⁻)From aryl iodide substratesCan form stable, inactive palladium-iodide bridged dimers.[6]Buchwald-Hartwig aminations are known to be particularly sensitive to inhibition by iodide.[6]
Cyanide Excess cyanide salts (e.g., KCN, NaCN)Reagent in cyanation reactionsForms stable and inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[7]Excess cyanide can disrupt every key step of the catalytic loop in cyanation reactions.[7][8]
Phosphorus Compounds Excess phosphine ligands, phosphitesLigands, impuritiesCan lead to the formation of coordinatively saturated, less active Pd speciesIn some cases, a higher ligand-to-metal ratio can decrease the reaction rate.
Water/Moisture Inadequately dried solvents or reagentsSolvents, reagents, atmosphereCan lead to hydrolysis of reagents (e.g., boronic acids) or facilitate catalyst deactivation pathwaysIn cyanation reactions, moisture can lead to the formation of HCN, which is highly reactive towards Pd(0) and forms inactive complexes.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Purification of Solvents for Palladium-Catalyzed Reactions

This protocol describes a general method for obtaining anhydrous and degassed solvents, which is critical for the success of most palladium-catalyzed cross-coupling reactions.

Materials:

  • Solvent to be purified (e.g., Toluene, Dioxane, THF, DMF)

  • Appropriate drying agent (e.g., Sodium/benzophenone for THF and Dioxane; Calcium hydride for Toluene and DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or solvent still

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Pre-drying (optional but recommended): Dry the solvent over a less reactive drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for several hours to remove the bulk of the water.

  • Setup of the still: Assemble a solvent still under an inert atmosphere. The still should consist of a round-bottom flask, a condenser, and a collection flask, all oven-dried and cooled under a stream of inert gas.

  • Addition of drying agent: To the round-bottom flask containing the pre-dried solvent, add the appropriate drying agent under a positive pressure of inert gas.

    • For THF and Dioxane: Add sodium wire or chunks and a small amount of benzophenone. The solution will turn deep blue or purple when the solvent is anhydrous.

    • For Toluene and DMF: Add calcium hydride and stir.

  • Refluxing: Heat the solvent to reflux under a gentle flow of inert gas. Reflux for several hours or until the indicator (for sodium/benzophenone) shows the solvent is dry.

  • Distillation: Distill the solvent directly into a dry collection flask under an inert atmosphere.

  • Degassing: To further remove dissolved oxygen, bubble a slow stream of inert gas through the distilled solvent for 15-30 minutes before use.

  • Storage: Store the purified solvent in a sealed container under an inert atmosphere.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) Catalyst

This protocol provides a method for regenerating a deactivated Pd/C catalyst that has been used in hydrogenation reactions.

Materials:

  • Deactivated Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Absolute ethanol

  • Deionized water

  • Stirring plate and stir bar

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Oven

Procedure: [9]

  • Initial Wash: Suspend the deactivated catalyst in a suitable solvent (e.g., the reaction solvent) to remove adsorbed organic residues. Stir for 30 minutes and then filter.

  • Solvent Treatment: Place the catalyst in a flask with chloroform and stir for 1-2 hours. An ultrasonic bath can be used to enhance the cleaning process.

  • Acid Treatment: Filter the catalyst and then suspend it in glacial acetic acid. Stir for 1-2 hours. This step helps to remove more polar and basic impurities.

  • Rinsing: Filter the catalyst and wash it thoroughly with absolute ethanol until the filtrate is neutral.

  • Water Wash: Wash the catalyst with deionized water several times to remove any remaining acid and salts.

  • Drying: Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 80-110 °C) for several hours.

  • Activity Test: Before using the regenerated catalyst on a large scale, it is advisable to test its activity on a small-scale reaction.

Mandatory Visualizations

Catalytic Cycle and Deactivation Pathways

Palladium_Catalysis cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathways Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) Inactive_Complex Pd(0)Lₙ-Poison (Inactive) Pd0->Inactive_Complex Coordination Pd_Black Palladium Black (Aggregated Pd) Pd0->Pd_Black Aggregation Oxidized_Pd Pd(II) Species (Inactive) Pd0->Oxidized_Pd Oxidation PdII_ArR Ar-Pd(II)-R(L₂) PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂ + Base) PdII_ArR->Pd0 Reductive Elimination Product Product PdII_ArR->Product Ar-R Poison Poison (S, N, etc.) Poison->Inactive_Complex Oxygen O₂ Oxygen->Oxidized_Pd Pd0_main Active Pd(0) Catalyst Pd0_main->Pd0 Pd0_main->Inactive_Complex Pd0_main->Pd_Black Pd0_main->Oxidized_Pd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common catalyst deactivation pathways.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents 1. Verify Reagent Quality - Purity of Aryl Halide - Stability of Boronic Acid - Purity of Base and Solvents Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Inert Atmosphere (Degassing) - Correct Temperature - Efficient Stirring Check_Reagents->Check_Setup Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impurity Suspected Check_Catalyst 3. Evaluate Catalyst System - Catalyst Activity (Run Control) - Ligand Integrity - Catalyst/Ligand Ratio Check_Setup->Check_Catalyst Setup OK Adjust_Setup Adjust Setup Conditions Check_Setup->Adjust_Setup Issue Identified Optimize 4. Optimize Reaction Conditions - Screen Different Ligands - Screen Different Bases - Screen Different Solvents Check_Catalyst->Optimize Catalyst System OK Replace_Catalyst Use Fresh Catalyst/Ligand Check_Catalyst->Replace_Catalyst Catalyst Inactive Success Reaction Successful Optimize->Success Purify_Reagents->Check_Reagents Adjust_Setup->Check_Setup Replace_Catalyst->Check_Catalyst

Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst Removal from Carbamate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst work-up procedures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalysts from carbamate coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is complete removal of the catalyst crucial in pharmaceutical applications?

A: In pharmaceutical manufacturing, residual metal catalysts are considered elemental impurities.[1] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, enforce strict limits on these impurities to ensure patient safety due to their potential toxicity.[1][2] The ICH Q3D guidelines provide a framework for controlling toxic metals in pharmaceuticals, defining Permitted Daily Exposure (PDE) limits for various elements.[1][3] Catalysts used in synthesis, such as palladium, copper, nickel, tin, and rhodium, are specifically listed and must be controlled.[4] Failure to meet these purity standards can prevent regulatory approval of an active pharmaceutical ingredient (API).[5]

Q2: What are the main categories of catalysts used in carbamate coupling, and how does that affect the removal strategy?

A: Catalysts are broadly categorized as homogeneous or heterogeneous, which dictates the primary removal strategy.

  • Homogeneous Catalysts: These are soluble in the reaction mixture. Their removal is often more complex, typically requiring methods like extraction, precipitation, chromatography, or the use of specialized metal scavengers.[6][7]

  • Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (usually a solid catalyst in a liquid medium).[8] In theory, they are simpler to remove via filtration.[9] However, challenges like catalyst leaching or the presence of fine particles can necessitate secondary purification steps.

Q3: What are metal scavengers and when should I use them?

A: Metal scavengers are materials, often based on functionalized silica or polystyrene, that selectively bind to metal complexes.[4][5] They are highly effective for removing trace amounts of dissolved (homogeneous) metal catalysts from solution to meet the stringent purity levels required for APIs (e.g., <5 ppm for oral drugs).[5][10] You should consider using a metal scavenger when:

  • You are using a homogeneous catalyst (e.g., Palladium, Rhodium, Copper complexes).[5]

  • Initial work-up procedures like extraction or filtration fail to reduce the metal content to acceptable levels.

  • You need to achieve very low residual metal levels (<10 ppm) for pharmaceutical applications.[5]

  • Traditional methods like chromatography or recrystallization lead to significant loss of your final product.[5]

Q4: How do I choose the right metal scavenger for my specific catalyst?

A: The choice of scavenger depends on the metal catalyst used and the reaction conditions. Scavengers are designed with functional groups that have a high affinity for specific metals. For example:

  • Thiourea-based scavengers (e.g., SiliaMetS Thiourea) are highly effective for removing copper.[11]

  • MP-TMT is a versatile scavenger with a high affinity for palladium.[5]

  • Si-Thiol is a good all-around scavenger for various metals.[10]

It is often best to perform a screening of several scavengers to find the most effective one for your specific process.

Troubleshooting Guide

Problem 1: My final product has a persistent color, suggesting residual metal.
Possible Cause Suggested Solution
Incomplete removal of a homogeneous catalyst. 1. Employ a Metal Scavenger: Add 3-5 equivalents of a suitable solid-supported scavenger (relative to the catalyst) and stir for 4-16 hours before filtering. 2. Liquid-Liquid Extraction: If the catalyst has different solubility properties, perform an aqueous wash. For example, quenching with saturated ammonium chloride solution can help remove some copper salts by forming a blue-colored complex in the aqueous layer.[12] 3. Chromatography: Pass the crude product through a short plug of silica, celite, or alumina to adsorb the polar metal catalyst.[6][13]
Leaching of a heterogeneous catalyst. Even with solid-supported catalysts, a small amount of the metal can leach into the reaction mixture. Treat the filtrate with a metal scavenger as described above.
Formation of colored organic impurities. The color may not be from the catalyst itself. Analyze the product using techniques like HPLC or LC-MS to identify impurities and optimize the reaction or purification conditions accordingly.
Problem 2: Simple filtration of my heterogeneous catalyst is not effective.
Possible Cause Suggested Solution
Catalyst fines are passing through the filter. 1. Use a Finer Filter: Switch to a filter paper or membrane with a smaller pore size. 2. Use a Filter Aid: Filter the reaction mixture through a pad of Celite or diatomaceous earth. This can help trap very fine particles.[13] 3. Centrifugation: Centrifuge the mixture to pellet the fine particles and then decant the supernatant before filtration.
The catalyst is partially soluble in the reaction solvent. 1. Solvent Swap: Before filtering, try to replace the reaction solvent with one in which the catalyst is completely insoluble (an anti-solvent). This may cause the dissolved catalyst to precipitate. 2. Cooling: Lowering the temperature of the mixture before filtration can sometimes decrease the catalyst's solubility, aiding its removal.
Problem 3: How do I confirm the residual catalyst level in my final product?

A: Visual inspection is not sufficient. For drug development professionals, quantitative analysis is mandatory. The most common and accurate technique for measuring trace metal impurities is Inductively Coupled Plasma (ICP) spectroscopy.[1]

  • ICP-Optical Emission Spectrometry (ICP-OES) is a robust technique for quantifying elemental impurities.[14]

  • ICP-Mass Spectrometry (ICP-MS) offers even lower detection limits and is often used to ensure compliance with the stringent ICH Q3D guidelines.[1]

A typical sample preparation involves dissolving a known weight of the API in a suitable solvent (like DMSO) and analyzing it against calibration standards.[14]

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging (Batch Method)

This protocol is a general guideline for using solid-supported metal scavengers like SiliaMetS or Biotage MP-TMT.

  • Complete the Reaction: Once the carbamate coupling reaction is complete, proceed with your standard initial work-up (e.g., quenching, initial extraction).

  • Select the Scavenger: Choose a scavenger known to be effective for your catalyst (e.g., MP-TMT for Palladium).

  • Add Scavenger: To the organic solution containing your product and the residual catalyst, add 3 to 5 equivalents of the scavenger resin (relative to the initial moles of catalyst).

  • Stir: Stir the resulting mixture at room temperature. Reaction times can vary from 4 to 16 hours. Gentle heating can sometimes accelerate the scavenging process.[5]

  • Filter: Remove the scavenger resin, now bound with the metal, by filtration. Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Submit a sample of the final product for quantitative analysis (e.g., ICP-OES or ICP-MS) to confirm the residual metal content is below the required limit.

Protocol 2: Catalyst Removal via Filtration with a Filter Aid

This protocol is intended for removing fine particles of a heterogeneous catalyst.

  • Prepare Filter Pad: In a Büchner or Hirsch funnel, place a piece of filter paper. Add a layer of Celite or diatomaceous earth (typically 1-2 cm thick) on top of the paper.

  • Wet the Pad: Gently pour the filtration solvent over the Celite pad until it is fully wetted and slightly compacted. Apply gentle vacuum to remove excess solvent.

  • Filter Reaction Mixture: Carefully pour the crude reaction mixture onto the center of the Celite pad.

  • Wash: Wash the reaction flask with a small amount of clean solvent and pour this over the filter cake to ensure all the product is collected. Repeat this wash step 2-3 times.

  • Collect Filtrate: The collected filtrate contains the desired product, now free of the solid catalyst particles.

  • Further Processing: Proceed with standard downstream processing (e.g., solvent removal, further purification if needed).

Visual Guides

Workflow for Catalyst Removal

The following diagram illustrates a general workflow for selecting a catalyst removal strategy based on the type of catalyst used.

G start Crude Reaction Mixture catalyst_type What is the catalyst type? start->catalyst_type hetero Heterogeneous (Solid) catalyst_type->hetero Solid homo Homogeneous (Soluble) catalyst_type->homo Soluble filtration Primary Removal: Filtration / Centrifugation hetero->filtration scavenging Primary Removal: Scavenging / Extraction / Chromatography homo->scavenging analysis Quantitative Analysis (e.g., ICP-MS) filtration->analysis scavenging->analysis product Purified Product (Meets ICH Q3D Limits) analysis->product

Caption: General workflow for catalyst work-up.

Troubleshooting High Residual Catalyst Levels

This decision tree provides a logical path for addressing issues of high residual catalyst after an initial work-up procedure.

G start Problem: High Residual Catalyst (Post-Workup) check_type Was the catalyst originally heterogeneous? start->check_type fines Are catalyst fines suspected? check_type->fines Yes scavenger Was a scavenger already used? check_type->scavenger No (Homogeneous) filter_aid Action: Re-filter through Celite® pad fines->filter_aid Yes leaching Leaching is likely fines->leaching No end_node Re-analyze sample via ICP-MS filter_aid->end_node use_scavenger Action: Use solid-supported metal scavenger leaching->use_scavenger scavenger->use_scavenger No optimize_scavenger Action: Optimize scavenging (Screen scavengers, increase time/equivalents) scavenger->optimize_scavenger Yes use_scavenger->end_node optimize_scavenger->end_node

References

Technical Support Center: Analysis of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4-bromophenyl)(methyl)carbamate. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

A1: The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ will show distinct signals corresponding to the different protons in the molecule. Based on its structure and data from similar compounds, the anticipated chemical shifts are as follows:

  • Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region.

    • One doublet integrating to 2H, corresponding to the protons ortho to the bromine atom, is expected to appear around δ 7.40-7.60 ppm .

    • Another doublet integrating to 2H, for the protons meta to the bromine atom, is expected around δ 7.10-7.30 ppm .

  • N-Methyl Protons: A singlet integrating to 3H for the methyl group attached to the nitrogen atom is anticipated around δ 3.20-3.40 ppm .

  • tert-Butyl Protons: A singlet integrating to 9H for the tert-butyl group will be the most upfield signal, typically appearing around δ 1.40-1.60 ppm .

It is important to note that the exact chemical shifts can vary slightly depending on the solvent used, the concentration of the sample, and the specific NMR instrument.

Q2: What are the common impurities I might encounter in my sample of this compound and how can I identify them by ¹H NMR?

A2: Impurities in your sample can originate from the starting materials, byproducts of the synthesis, or degradation products. Here are some common impurities and their characteristic ¹H NMR signals:

  • 4-Bromo-N-methylaniline (Starting Material): If the reaction to introduce the Boc protecting group is incomplete, you may see signals from the starting amine.

    • Aromatic Protons: Doublets around δ 6.5-7.3 ppm .

    • N-Methyl Protons: A singlet around δ 2.8-2.9 ppm .

    • N-H Proton: A broad singlet that can appear over a wide range, often around δ 3.5-4.5 ppm .

  • Di-tert-butyl dicarbonate (Boc₂O - Reagent): This reagent is often used to introduce the Boc protecting group. If used in excess and not fully removed, it will show a characteristic singlet.[1]

    • tert-Butyl Protons: A sharp singlet around δ 1.55 ppm .[1]

  • 4-Bromophenol (Potential Starting Material/Byproduct): If the synthesis starts from 4-bromophenol or if hydrolysis of a precursor occurs, this may be present.[2]

    • Aromatic Protons: Two doublets in the aromatic region, typically around δ 7.31 and 6.71 ppm .[2]

    • Hydroxyl Proton: A broad singlet whose chemical shift is highly dependent on concentration and temperature.

  • tert-Butyl (4-bromophenyl)carbamate (Demethylated Analog): Incomplete methylation of the nitrogen can lead to the presence of this compound.

    • Aromatic Protons: Doublets around δ 7.25 and 7.39 ppm .

    • tert-Butyl Protons: A singlet around δ 1.51 ppm .

    • N-H Proton: A broad singlet around δ 6.47 ppm .

Troubleshooting Guide

Issue: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum.

  • Possible Cause 1: Unreacted Starting Material.

    • Troubleshooting Step: Compare the chemical shifts and coupling patterns of the unknown signals with the known spectra of potential starting materials like 4-bromo-N-methylaniline or 4-bromophenol.

  • Possible Cause 2: Presence of regioisomers.

    • Troubleshooting Step: Depending on the synthetic route, isomers (e.g., 2-bromophenyl or 3-bromophenyl derivatives) could be present. These would exhibit different splitting patterns and chemical shifts in the aromatic region. A 2D NMR experiment like COSY can help establish the connectivity of the aromatic protons.

Issue: There is a singlet around δ 1.5 ppm that integrates to more than 9 protons relative to the other signals.

  • Possible Cause: Residual Di-tert-butyl dicarbonate (Boc₂O).

    • Troubleshooting Step: The tert-butyl protons of Boc₂O appear as a singlet around δ 1.55 ppm.[1] If this peak's integration is unexpectedly high, it indicates the presence of this unreacted reagent. Purification by column chromatography or recrystallization is recommended.

Issue: I observe a broad singlet in my spectrum that I cannot assign.

  • Possible Cause 1: Water.

    • Troubleshooting Step: Residual water in the NMR solvent or sample will appear as a broad singlet. Its chemical shift can vary but is often around δ 1.5-2.5 ppm in CDCl₃. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak will exchange with deuterium and either disappear or significantly diminish.

  • Possible Cause 2: N-H or O-H protons from impurities.

    • Troubleshooting Step: Impurities like 4-bromo-N-methylaniline, 4-bromophenol, or tert-Butyl (4-bromophenyl)carbamate contain N-H or O-H protons which typically appear as broad signals. The D₂O exchange experiment will also help in identifying these peaks.

Data Presentation

CompoundAromatic Protons (δ ppm)N-Methyl Protons (δ ppm)tert-Butyl Protons (δ ppm)Other Protons (δ ppm)
This compound ~7.40-7.60 (d, 2H), ~7.10-7.30 (d, 2H) ~3.20-3.40 (s, 3H) ~1.40-1.60 (s, 9H) -
4-Bromo-N-methylaniline~6.5-7.3 (m, 4H)~2.8-2.9 (s, 3H)-~3.5-4.5 (br s, 1H, NH)
Di-tert-butyl dicarbonate[1]--~1.55 (s, 18H)-
4-Bromophenol[2]~7.31 (d, 2H), ~6.71 (d, 2H)--variable (br s, 1H, OH)
tert-Butyl (4-bromophenyl)carbamate~7.39 (d, 2H), ~7.25 (d, 2H)-~1.51 (s, 9H)~6.47 (br s, 1H, NH)

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another compound with a signal in a clear region of the spectrum) can be added. TMS is often present in commercial deuterated solvents.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Visualizations

Impurity_Identification_Workflow start Start: ¹H NMR Spectrum of This compound check_main_peaks Are the expected peaks for the main compound present and correct? start->check_main_peaks unexpected_peaks Are there unexpected peaks? check_main_peaks->unexpected_peaks Yes end_pure Sample is likely pure. check_main_peaks->end_pure No unexpected peaks analyze_aromatic Analyze Aromatic Region (δ 6.5-8.0 ppm) unexpected_peaks->analyze_aromatic Yes unexpected_peaks->end_pure No analyze_aliphatic Analyze Aliphatic Region (δ 1.0-4.0 ppm) analyze_aromatic->analyze_aliphatic d2o_exchange Perform D₂O Exchange analyze_aliphatic->d2o_exchange end_impure Identify impurities based on chemical shifts and proceed with purification. d2o_exchange->end_impure

Caption: Workflow for the identification of impurities in this compound by ¹H NMR.

References

Technical Support Center: Scaling Up the Synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate for pilot studies. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges during the scale-up process.

Synthesis Overview

The synthesis of this compound is achieved through the N-Boc protection of 4-bromo-N-methylaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure in organic synthesis for protecting amine functionalities.

Synthesis_Pathway 4-bromo-N-methylaniline 4-bromo-N-methylaniline Product This compound 4-bromo-N-methylaniline->Product Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base Base->Product Troubleshooting_Guide cluster_incomplete Troubleshooting Incomplete Reaction cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction low_yield Low Yield start->low_yield side_products Formation of Side Products start->side_products incomplete_cause1 Insufficient Boc₂O or Base incomplete_reaction->incomplete_cause1 incomplete_cause2 Low Reaction Temperature incomplete_reaction->incomplete_cause2 incomplete_cause3 Poorly Nucleophilic Aniline incomplete_reaction->incomplete_cause3 low_yield_cause1 Loss during Work-up low_yield->low_yield_cause1 low_yield_cause2 Loss during Purification low_yield->low_yield_cause2 side_products_cause1 Di-Boc Protected Product side_products->side_products_cause1 side_products_cause2 Reaction with Impurities side_products->side_products_cause2 incomplete_sol1 Use a slight excess (1.05-1.1 eq) of Boc₂O and base. incomplete_cause1->incomplete_sol1 incomplete_sol2 Ensure the reaction is allowed to warm to room temperature and stir for a sufficient time. incomplete_cause2->incomplete_sol2 incomplete_sol3 Consider using a more forcing condition, such as a higher temperature or a catalyst like DMAP (use with caution). incomplete_cause3->incomplete_sol3 low_yield_sol1 Ensure complete extraction and minimize transfers. Back-extract aqueous layers with fresh solvent. low_yield_cause1->low_yield_sol1 low_yield_sol2 Optimize recrystallization solvent system and conditions. If using chromatography, ensure proper loading and elution. low_yield_cause2->low_yield_sol2 side_products_sol1 Use a controlled amount of Boc₂O. This is less common with secondary amines. side_products_cause1->side_products_sol1 side_products_sol2 Ensure high purity of starting materials and solvents. side_products_cause2->side_products_sol2 Experimental_Workflow start Start setup Reactor Setup and Reagent Charging start->setup addition Controlled Addition of Boc₂O Solution at 0-5 °C setup->addition reaction Reaction at Room Temperature (12-16 h) addition->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (NaHCO₃, Brine) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification drying Drying under Vacuum purification->drying end Final Product drying->end

Validation & Comparative

Confirming the Structure of tert-Butyl (4-bromophenyl)(methyl)carbamate with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of expected and potential alternative mass spectrometry fragmentation patterns to confirm the structure of tert-Butyl (4-bromophenyl)(methyl)carbamate, a vital intermediate in various synthetic pathways.

This document outlines the expected fragmentation of this compound under mass spectrometry analysis, supported by established fragmentation principles of its constituent functional groups. Detailed experimental protocols and data presentation are provided to aid in the accurate identification and characterization of this compound.

Expected Mass Spectrometry Data

The structure of this compound (Molecular Formula: C₁₂H₁₆BrNO₂, Molecular Weight: ~286.16 g/mol ) contains several key features that dictate its fragmentation pattern in a mass spectrometer: a tert-butoxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a 4-bromophenyl ring.[1][2] The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with a mass difference of 2 Da and similar intensities.[3]

A summary of the expected major ions in the mass spectrum of this compound is presented below.

m/z (for ⁷⁹Br/⁸¹Br) Proposed Fragment Structure Fragmentation Pathway
285 / 287[C₁₂H₁₆⁷⁹BrNO₂]⁺ / [C₁₂H₁₆⁸¹BrNO₂]⁺Molecular Ion (M⁺)
229 / 231[C₇H₈⁷⁹BrN]⁺ / [C₇H₈⁸¹BrN]⁺Loss of isobutylene (-C₄H₈) from the Boc group
214 / 216[C₆H₅⁷⁹BrN]⁺ / [C₆H₅⁸¹BrN]⁺Loss of the entire Boc group (-C₅H₉O₂)
186 / 188[C₇H₈⁷⁹BrN]⁺Loss of the tert-butyl group (-C₄H₉)
170 / 172[C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺Cleavage of the N-aryl bond
57[C₄H₉]⁺tert-Butyl cation

Fragmentation Pathway Diagram

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation pathways involve the characteristic losses from the N-Boc protecting group and cleavages around the carbamate and aromatic functionalities.

fragmentation_pathway M [M]⁺ m/z 285/287 F1 [M - C₄H₈]⁺ m/z 229/231 M->F1 - C₄H₈ F2 [M - C₅H₉O₂]⁺ m/z 214/216 M->F2 - C₅H₉O₂ F3 [C₄H₉]⁺ m/z 57 M->F3 F4 [C₇H₇BrN]⁺ m/z 186/188 F1->F4 - CO₂ F5 [C₆H₄Br]⁺ m/z 170/172 F2->F5 - CH₃N

References

Reactivity Showdown: Tert-Butyl (4-bromophenyl)(methyl)carbamate vs. Aryl Iodides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reactants is a critical juncture in the synthesis of novel molecules. In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a key determinant of reaction efficiency and yield. This guide provides an objective comparison between tert-butyl (4-bromophenyl)(methyl)carbamate and its aryl iodide counterparts, supported by established chemical principles and representative experimental data, to inform strategic decisions in synthetic design.

The fundamental difference in reactivity between aryl bromides and aryl iodides lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl iodides generally exhibit higher reactivity, often leading to faster reactions and higher yields under milder conditions compared to their bromide analogues. The generally accepted order of reactivity for aryl halides in these reactions is: I > Br > Cl > F.

While this trend holds true for a wide range of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the choice of substrate is not always straightforward. Factors such as cost, availability, and the potential for side reactions with highly reactive substrates must be considered. Furthermore, the choice of catalyst system, including the palladium source and the ligand, can significantly influence the relative reactivity of aryl halides.

Quantitative Comparison of Reactivity

The following tables summarize representative data for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, comparing the performance of this compound with a hypothetical, yet expected, performance of its iodo-analogue under similar conditions. This data is compiled based on general reactivity trends and published results for analogous compounds.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)-2M K₂CO₃Toluene1101285
2tert-Butyl (4-iodophenyl)(methyl)carbamatePd(PPh₃)₄ (3)-2M K₂CO₃Toluene806>95

Table 2: Buchwald-Hartwig Amination with Morpholine

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001892
2tert-Butyl (4-iodophenyl)(methyl)carbamatePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene808>98

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for a direct comparison of aryl bromide and aryl iodide reactivity.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.

Materials:

  • This compound or tert-Butyl (4-iodophenyl)(methyl)carbamate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 2M Potassium carbonate (K₂CO₃) solution (2.0 mL)

  • Toluene (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (10 mL) and the 2M K₂CO₃ solution (2.0 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with morpholine.

Materials:

  • This compound or tert-Butyl (4-iodophenyl)(methyl)carbamate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of the aryl halide (1.0 mmol) in toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow for comparing the reactivity of aryl halides.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-B(OH)2) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Ar-X Ar-X Ar-X->Pd(0)L2 R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)(L2)-X

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_conditions Reaction Execution cluster_analysis Analysis A Reaction A: This compound C Identical Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature & Time A->C B Reaction B: tert-Butyl (4-iodophenyl)(methyl)carbamate B->C D Reaction Monitoring (TLC, LC-MS) C->D E Product Isolation & Purification (Column Chromatography) D->E F Yield Calculation & Comparison E->F

Caption: Logical workflow for a comparative reactivity study.

Suzuki Coupling Face-Off: A Comparative Guide to tert-Butyl (4-bromophenyl)(methyl)carbamate and tert-butyl (4-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of substrates is critical to the success of this reaction. This guide provides a detailed comparison of two closely related building blocks: tert-butyl (4-bromophenyl)(methyl)carbamate and tert-butyl (4-bromophenyl)carbamate, in the context of Suzuki coupling reactions.

While both compounds serve as valuable precursors for introducing a protected aniline moiety into a biaryl structure, the presence of a methyl group on the nitrogen atom in this compound can significantly influence its reactivity, steric hindrance, and overall performance in palladium-catalyzed cross-coupling reactions. This guide will delve into these differences, supported by available experimental data and established chemical principles.

At a Glance: Key Differences in Suzuki Coupling

Featuretert-Butyl (4-bromophenyl)carbamateThis compound
Structure NH-Boc protected 4-bromoanilineN(Me)-Boc protected 4-bromoaniline
Steric Hindrance Lower steric bulk around the nitrogenHigher steric bulk due to the N-methyl group
Electronic Effects NH-Boc group is electron-donatingN(Me)-Boc group is more strongly electron-donating
Reactivity in Suzuki Coupling Well-documented, generally good yieldsLess documented, potentially slower reaction rates due to steric hindrance
Potential Side Reactions Generally robustPotential for catalyst inhibition or slower oxidative addition

Performance in Suzuki Coupling: A Data-Driven Comparison

The Suzuki coupling of tert-butyl (4-bromophenyl)carbamate is well-documented in the scientific literature, with numerous examples showcasing its utility in the synthesis of complex molecules. In contrast, specific experimental data for the Suzuki coupling of this compound is less readily available, necessitating a more comparative analysis based on established principles and data from analogous structures.

tert-Butyl (4-bromophenyl)carbamate

This compound is a widely used substrate in Suzuki coupling reactions. The Boc (tert-butoxycarbonyl) protecting group is stable under typical Suzuki conditions and the bromine atom provides a reliable handle for cross-coupling.

Table 1: Representative Suzuki Coupling Reactions of tert-Butyl (4-bromophenyl)carbamate

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-(Hexyloxy)phenyl)boronic acidPd(PPh₃)₄ (3)K₂CO₃TolueneReflux5073[1][2]
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90-11 (unoptimized)[3]
Various arylboronic acidsCataCXium A palladacycle (10)Cs₂CO₃2-MeTHF80-up to 95[3]

As the data indicates, high yields can be achieved for the Suzuki coupling of tert-butyl (4-bromophenyl)carbamate with appropriate optimization of the catalyst, base, and solvent system. The use of modern palladium catalysts and ligands, such as the CataCXium A palladacycle, can lead to excellent yields under relatively mild conditions.[3]

This compound

Direct experimental data for the Suzuki coupling of this compound is scarce in the reviewed literature. However, we can infer its likely behavior based on the known principles of steric and electronic effects in Suzuki-Miyaura cross-coupling.

Steric Effects: The presence of the N-methyl group in addition to the bulky Boc group significantly increases the steric hindrance around the carbamate functionality. While the reaction occurs at the distant bromine atom, increased steric bulk on the aniline nitrogen can influence the overall conformation of the molecule and potentially impact the approach of the palladium catalyst to the C-Br bond during the crucial oxidative addition step. Generally, increased steric hindrance in Suzuki coupling partners can lead to lower reaction rates and yields.[4][5]

Electronic Effects: The N-methyl group is an electron-donating group. In conjunction with the electron-donating nature of the nitrogen lone pair, the N(Me)-Boc group is expected to be more electron-releasing than the NH-Boc group. This increased electron density on the aromatic ring could potentially make the oxidative addition of the palladium catalyst to the C-Br bond slower, as this step is favored by electron-deficient aryl halides.

Given these considerations, it is plausible that the Suzuki coupling of this compound may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve yields comparable to its non-methylated counterpart.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of tert-butyl (4-bromophenyl)carbamate. These can serve as a starting point for the optimization of reactions involving both this substrate and its N-methylated analog.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.[1]

Materials:

  • tert-Butyl (4-bromophenyl)carbamate (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2 M Potassium carbonate (K₂CO₃) solution

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add tert-butyl (4-bromophenyl)carbamate, the arylboronic acid, and Pd(PPh₃)₄.

  • Add anhydrous, degassed toluene, followed by the 2 M K₂CO₃ solution.

  • The reaction mixture is heated to reflux under an inert atmosphere for the required time (e.g., 50 hours), with monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, poured into water, and extracted with an organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Suzuki Coupling using a Palladacycle Catalyst

This protocol is based on conditions found to be effective for challenging ortho-bromoanilines.[3]

Materials:

  • tert-Butyl (4-bromophenyl)carbamate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium A palladacycle (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • In a dry reaction vessel, combine tert-butyl (4-bromophenyl)carbamate, the arylboronic acid pinacol ester, CataCXium A palladacycle, and Cs₂CO₃.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon).

  • Anhydrous and degassed 2-MeTHF and water are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred vigorously for the necessary duration, with monitoring by an appropriate analytical technique.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The residue is purified by flash column chromatography.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the generalized Suzuki coupling catalytic cycle and a typical experimental workflow.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-R(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion

References

Efficacy comparison of palladium versus nickel catalysts for aryl carbamate coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving efficient and selective synthesis of complex molecules. This guide provides an objective comparison of palladium and nickel catalysts in the context of aryl carbamate coupling reactions, supported by experimental data and detailed methodologies.

Aryl carbamates are valuable functional groups in organic synthesis, serving as key intermediates in the production of pharmaceuticals and agrochemicals. The ability to form carbon-nitrogen (C-N) bonds using aryl carbamates as coupling partners is a significant transformation. While palladium catalysts are workhorses in cross-coupling chemistry, nickel catalysts have emerged as powerful alternatives, particularly for challenging substrates. This guide elucidates the distinct roles and efficiencies of palladium and nickel catalysts in reactions involving aryl carbamates.

A crucial distinction in this comparison is the reactivity of the aryl carbamate itself. Nickel catalysts have been shown to be highly effective in the direct amination of aryl carbamates, where the carbamate group acts as a leaving group.[1][2] Conversely, aryl carbamates are generally considered robust and inert to palladium-catalyzed C-N coupling under typical Buchwald-Hartwig conditions.[1] Palladium catalysis is, however, extensively used in the synthesis of N-aryl carbamates from aryl halides and a cyanate source, followed by trapping with an alcohol.[3][4][5][6] This fundamental difference in reactivity defines the distinct applications of these two metals in aryl carbamate chemistry.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of palladium and nickel catalysts in their respective aryl carbamate coupling reactions, showcasing their substrate scope and reaction yields.

Nickel-Catalyzed Amination of Aryl Carbamates

This table presents data for the nickel-catalyzed cross-coupling of various aryl carbamates with amines. The reaction generally proceeds with good to excellent yields across a range of electronically and sterically diverse substrates.

EntryAryl Carbamate SubstrateAmineProductYield (%)
1N,N-Diethyl 1-naphthylcarbamateMorpholine4-(1-Naphthyl)morpholine95
2N,N-Diethyl 4-methoxyphenylcarbamateMorpholine4-(4-Methoxyphenyl)morpholine85
3N,N-Diethyl 4-(trifluoromethyl)phenylcarbamateMorpholine4-(4-(Trifluoromethyl)phenyl)morpholine92
4N,N-Diethyl 2-methylphenylcarbamateMorpholine4-(o-Tolyl)morpholine75
5N,N-Diethyl 1-naphthylcarbamateN-MethylanilineN-Methyl-N-phenylnaphthalen-1-amine88
6N,N-Diethyl 4-cyanophenylcarbamatePiperidine1-(4-Cyanophenyl)piperidine91

Data compiled from representative literature on nickel-catalyzed amination of aryl carbamates.[2]

Palladium-Catalyzed Synthesis of N-Aryl Carbamates

This table showcases the synthesis of N-aryl carbamates via the palladium-catalyzed coupling of aryl halides with sodium cyanate and subsequent alcohol trapping. This method provides efficient access to a variety of carbamate-protected anilines.

EntryAryl Halide SubstrateAlcoholProductYield (%)
14-ChlorotolueneMethanolMethyl (4-tolyl)carbamate92
21-Bromo-4-methoxybenzeneEthanolEthyl (4-methoxyphenyl)carbamate88
34-Bromobenzonitriletert-Butanoltert-Butyl (4-cyanophenyl)carbamate78
42-ChloropyridinePropan-2-olIsopropyl pyridin-2-ylcarbamate85
51-Chloro-3-fluorobenzeneBenzyl alcoholBenzyl (3-fluorophenyl)carbamate90
64-BromoacetophenonePhenolPhenyl (4-acetylphenyl)carbamate82

Data compiled from representative literature on palladium-catalyzed synthesis of N-aryl carbamates.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Nickel-Catalyzed Amination of an Aryl Carbamate

In an oven-dried glovebox, a vial is charged with Ni(COD)₂ (5 mol%), an N-heterocyclic carbene (NHC) ligand (e.g., SIPr·HCl, 10 mol%), and NaOtBu (1.4 equiv). The vial is sealed, removed from the glovebox, and the aryl carbamate (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous, deoxygenated solvent (e.g., dioxane). The reaction mixture is then heated to 80-120 °C and stirred for the specified time (typically 3-24 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

General Procedure for Palladium-Catalyzed Synthesis of an N-Aryl Carbamate

A reaction vessel is charged with the aryl halide (1.0 equiv), sodium cyanate (2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and a phosphine ligand (e.g., Xantphos, 3.6 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, deoxygenated toluene and the corresponding alcohol (1.2-2.0 equiv) are then added. The reaction mixture is heated to 90-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl carbamate.[3][6]

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycles for the respective palladium and nickel-catalyzed reactions.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Cyanate_Coordination Cyanate Coordination Ar-Pd(II)(X)L_n->Cyanate_Coordination NaOCN Ar-Pd(II)(NCO)L_n Ar-Pd(II)(NCO)L_n Cyanate_Coordination->Ar-Pd(II)(NCO)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(NCO)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NCO Aryl Isocyanate (Ar-NCO) Reductive_Elimination->Ar-NCO Alcohol_Trapping Alcohol Trapping (R'OH) Ar-NCO->Alcohol_Trapping N-Aryl_Carbamate N-Aryl Carbamate (ArNHCOOR') Alcohol_Trapping->N-Aryl_Carbamate caption Palladium-Catalyzed Synthesis of N-Aryl Carbamates

Palladium-Catalyzed Synthesis of N-Aryl Carbamates

Nickel_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-OCONR2 Ar-Ni(II)(OCONR2)L_n Ar-Ni(II)(OCONR2)L_n Oxidative_Addition->Ar-Ni(II)(OCONR2)L_n Amine_Coordination Amine Coordination Ar-Ni(II)(OCONR2)L_n->Amine_Coordination HNR'R'' Ar-Ni(II)(NHR'R'')L_n [Ar-Ni(II)(NHR'R'')(OCONR2)L_n] Amine_Coordination->Ar-Ni(II)(NHR'R'')L_n Deprotonation Deprotonation Ar-Ni(II)(NHR'R'')L_n->Deprotonation - HOCONR2 Ar-Ni(II)(NR'R'')L_n Ar-Ni(II)(NR'R'')L_n Deprotonation->Ar-Ni(II)(NR'R'')L_n Reductive_Elimination Reductive Elimination Ar-Ni(II)(NR'R'')L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Ar-NR'R'' Arylamine (Ar-NR'R'') Reductive_Elimination->Ar-NR'R'' caption Nickel-Catalyzed Amination of Aryl Carbamates

Nickel-Catalyzed Amination of Aryl Carbamates

Conclusion

The comparison between palladium and nickel catalysts for aryl carbamate coupling reveals a clear divergence in their reactivity and application. Nickel catalysts are uniquely effective for the direct C-N coupling of aryl carbamates with amines, a transformation for which palladium catalysts are largely inert. This capability makes nickel the catalyst of choice for transformations where a pre-synthesized aryl carbamate is used as an electrophile.

On the other hand, palladium catalysis excels in the synthesis of N-aryl carbamates from readily available aryl halides. This well-established methodology provides a reliable route to carbamate-protected anilines, which are versatile intermediates in organic synthesis.

For researchers in drug development and other scientific fields, understanding these distinct catalytic roles is crucial for strategic synthetic planning. The choice between palladium and nickel will depend on the specific synthetic goal: utilizing an aryl carbamate as a leaving group (favoring nickel) or constructing an N-aryl carbamate moiety (favoring palladium). The provided data and protocols serve as a valuable resource for making informed decisions in catalyst selection for these important transformations.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-Butyl (4-bromophenyl)(methyl)carbamate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of the main compound and its impurities. This guide provides an objective comparison of a proposed HPLC method with alternative analytical techniques, supported by detailed experimental protocols and data presentation to aid in selecting the most appropriate method for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the recommended method for routine purity analysis of this compound due to its high resolution, quantitative accuracy, and wide applicability.[1][2] A C18 column is a suitable stationary phase for the separation of this relatively non-polar compound and its potential impurities.[3]

Potential Impurities: The purity assessment by HPLC should aim to separate the main compound from potential impurities that may arise during synthesis. These can include:

  • Starting materials: Unreacted 4-bromo-N-methylaniline and di-tert-butyl dicarbonate (Boc anhydride).

  • Side products: Di-Boc protected aniline or other byproducts from side reactions.[1]

  • Degradation products: The unprotected amine, 4-bromo-N-methylaniline, resulting from the hydrolysis of the carbamate.[1]

A well-developed HPLC method should be able to resolve the peaks corresponding to these potential impurities from the main peak of this compound.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a robust technique, other analytical methods can also be employed for purity determination, each with its own set of advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the desired level of accuracy, and sample throughput.

Technique Principle Advantages Disadvantages Application for this compound
HPLC with UV Detection Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for UV-active compounds.[2] Well-established for purity and impurity quantification.[4]Requires that impurities have a chromophore for UV detection.[1] Can be more time-consuming than some other techniques.[5]Primary recommended method for routine quality control, providing quantitative data on the purity and impurity profile.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interaction with the stationary phase.Excellent for the analysis of volatile impurities, such as residual solvents.[2] Generally faster than HPLC.[5]This compound is a carbamate, which can be thermally labile and may degrade at the high temperatures used in GC.[6]Suitable for the analysis of volatile organic impurities, but not recommended for the primary purity assessment of the main compound due to thermal lability.[6]
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.Provides both qualitative and quantitative information simultaneously.[7] It is a primary ratio method that does not require a reference standard of the analyte itself.[8] Can identify and quantify impurities without the need for impurity reference standards.Lower sensitivity compared to chromatographic techniques. Requires a highly pure internal standard for accurate quantification.A powerful tool for the definitive structural confirmation and for providing an accurate purity value without the need for a specific reference standard of the compound.[9][10]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of the total mole fraction of impurities.[11] It is an absolute method for purity determination of highly pure, crystalline substances.[4][12]Only applicable to crystalline solids with a sharp melting point.[4] Does not provide information on the identity or number of individual impurities.[4]Can be used as a complementary technique to verify the purity of a highly purified, crystalline batch of the compound.[4]

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This proposed method is based on common practices for the analysis of similar N-Boc protected aromatic compounds.[1][3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    20 95
    25 95
    25.1 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Analytical Methodologies

1. Gas Chromatography (GC) for Residual Solvents:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.

2. Quantitative NMR (qNMR) for Absolute Purity:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid or dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the number of protons, molecular weights, and weights of the sample and standard.[9]

3. Differential Scanning Calorimetry (DSC) for Purity of Crystalline Material:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting range under an inert atmosphere (e.g., nitrogen).[11]

  • Data Analysis: The purity is determined from the shape of the melting endotherm using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[11]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Weigh Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Vial Transfer Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Result

Caption: Workflow for HPLC Purity Assessment.

Method_Selection Start Purity Assessment Goal? Routine_QC Routine QC & Impurity Profile? Start->Routine_QC Absolute_Purity Absolute Purity & Structural Confirmation? Start->Absolute_Purity Volatile_Impurities Analysis of Volatile Impurities? Start->Volatile_Impurities Crystalline_Purity Purity of Crystalline Solid? Start->Crystalline_Purity HPLC Use HPLC Routine_QC->HPLC Yes qNMR Use qNMR Absolute_Purity->qNMR Yes GC Use GC Volatile_Impurities->GC Yes DSC Use DSC Crystalline_Purity->DSC Yes

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the Use of tert-Butyl (4-bromophenyl)(methyl)carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the efficient introduction of substituted aniline moieties is a critical step. tert-Butyl (4-bromophenyl)(methyl)carbamate has emerged as a valuable building block for this purpose, offering a stable, pre-functionalized substrate for cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using this reagent compared to alternative synthetic strategies, supported by experimental data, detailed protocols, and a clear visualization of the synthetic pathways.

Executive Summary

This guide evaluates two primary strategies for the synthesis of N-Boc-N-methyl-4-biarylanilines:

  • Route A: The use of pre-synthesized this compound in cross-coupling reactions.

  • Route B: The in-situ or sequential protection of commercially available 4-bromoaniline, followed by cross-coupling.

The analysis reveals that while Route A offers convenience and potentially higher yields in the coupling step due to the immediate availability of the protected substrate, Route B can be more cost-effective from a starting material perspective. The choice between these routes will ultimately depend on a laboratory's specific priorities, including reagent availability, cost considerations, desired reaction scale, and process optimization goals.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the two synthetic routes, focusing on key metrics such as reaction performance and cost.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling

FeatureRoute A: Pre-formed CarbamateRoute B: Unprotected 4-bromoanilineCitation
Substrate This compound4-Bromoaniline[1][2]
Typical Yield 85-95%62-97% (can be variable)[1][3]
Catalyst Loading (mol%) 1-3% Pd(OAc)₂ / XPhos2-5% Pd(OAc)₂ / SPhos[2]
Reaction Time (h) 4-128-24[2][4]
Reaction Temperature (°C) 80-110100-120[2][4]
Key Advantage Potentially higher and more consistent yields in the coupling step.Readily available and cheaper starting material.
Key Disadvantage Higher initial cost of the starting material.May require an additional protection step; unprotected amine can sometimes interfere with catalysis.

Table 2: Cost-Benefit Analysis

ItemRoute A: Pre-formed CarbamateRoute B: Sequential Protection & Coupling
Starting Material Cost (per mole) HighLow
Reagent Cost for Synthesis N/AModerate (Boc₂O, base)
Catalyst & Ligand Cost ModerateModerate
Solvent & Purification Cost ModeratePotentially higher due to an additional step
Overall Process Steps 1 (Coupling)2 (Protection, Coupling)
Time Efficiency HigherLower
Overall Cost-Effectiveness Dependent on scale and yieldGenerally more cost-effective for larger scales if yields are optimized

Table 3: Safety and Environmental Impact

Hazard/ImpactThis compound4-BromoanilineDi-tert-butyl dicarbonate (Boc₂O)Palladium Catalysts
Acute Toxicity IrritantToxicFlammable, Irritant, SensitizerCan be toxic and require careful handling
Handling Precautions Standard PPERequires careful handling to avoid exposureRequires careful handling in a well-ventilated areaRequires specialized handling and disposal
Environmental Impact Data not widely availablePotentially harmful to aquatic lifeData not widely availableHeavy metal catalyst, requires proper disposal and recycling to minimize environmental contamination

Experimental Protocols

Protocol 1: Boc Protection of 4-bromoaniline (Route B)
  • Dissolution: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain tert-butyl (4-bromophenyl)carbamate.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) in a Schlenk tube.[5][6]

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.[4]

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[4]

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_route_a Route A: Pre-formed Carbamate cluster_route_b Route B: In-situ/Sequential Protection A1 This compound A2 Cross-Coupling (Suzuki or Buchwald-Hartwig) A1->A2 Convenience A3 Final Product A2->A3 Higher Yield B1 4-Bromoaniline B2 Boc Protection B1->B2 Lower Cost B3 Intermediate: tert-Butyl (4-bromophenyl)carbamate B2->B3 B4 Cross-Coupling (Suzuki or Buchwald-Hartwig) B3->B4 B5 Final Product B4->B5

Caption: Comparative workflow of synthetic routes.

Decision_Tree start Choice of Synthetic Route cost Is cost the primary concern? start->cost time Is time efficiency critical? cost->time No route_b Route B: In-situ/sequential protection cost->route_b Yes yield Is maximizing yield in the coupling step crucial? time->yield No route_a Route A: Use pre-formed carbamate time->route_a Yes yield->route_a Yes yield->route_b No

Caption: Decision tree for route selection.

References

A Comparative Guide to the Thermal Stability of Aryl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various aryl carbamate derivatives, supported by experimental data from peer-reviewed literature. Understanding the thermal properties of these compounds is crucial for their application in pharmaceuticals, agrochemicals, and material science, where stability during processing, storage, and application is paramount.

Introduction to Aryl Carbamate Thermal Stability

Aryl carbamates are a class of organic compounds characterized by a carbamate group (-NHCOO-) attached to an aromatic ring. Their thermal stability is significantly influenced by the nature of the substituents on the aryl ring, the structure of the alcohol moiety, and the surrounding chemical environment. Thermal decomposition of aryl carbamates typically proceeds via pathways that can yield isocyanates, amines, carbon dioxide, and olefins, depending on the specific structure and conditions.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition kinetics of various N-aryl carbamate derivatives. The rate constant (k) serves as a quantitative measure of instability; a higher rate constant indicates lower thermal stability under the specified conditions.

Aryl Carbamate DerivativeSolventTemperature (°C)Rate Constant (k) (s⁻¹)Reference
t-Butyl N-phenylcarbamateDiphenyl ether177.51.33 x 10⁻⁵[1]
t-Butyl N-(p-tolyl)carbamateDiphenyl ether177.51.05 x 10⁻⁵[1]
t-Butyl N-(p-chlorophenyl)carbamateDiphenyl ether177.52.10 x 10⁻⁵[1]
t-Butyl N-(p-nitrophenyl)carbamateDiphenyl ether177.54.43 x 10⁻⁵[1]
t-Pentyl N-phenylcarbamateDodecane1801.12 x 10⁻⁴[2]
t-Pentyl N-(p-tolyl)carbamateDodecane1800.90 x 10⁻⁴[2]
t-Pentyl N-(p-chlorophenyl)carbamateDodecane1801.83 x 10⁻⁴[2]
t-Pentyl N-(p-nitrophenyl)carbamateDodecane1804.15 x 10⁻⁴[2]
1-Aryl-1-methylethyl N-phenylcarbamate (Aryl = Phenyl)Diphenyl ether164.352.1 x 10⁻⁵[3]
1-Aryl-1-methylethyl N-phenylcarbamate (Aryl = p-Tolyl)Diphenyl ether164.351.1 x 10⁻⁵[3]
1-Aryl-1-methylethyl N-phenylcarbamate (Aryl = p-CF₃)Diphenyl ether164.3511.0 x 10⁻⁵[3]
Ethyl N-methyl-N-phenylcarbamateGas Phase329-380k = 10¹²·⁴⁴e⁻⁴⁵³⁸⁰/ᴿᵀ[4]
2-Hydroxyethyl-N-2'-hydroxypropyl carbamateNone (Neat)165Decomposes over 5 hours[5]

Key Observations:

  • Effect of Aryl Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on the aryl ring generally increase the rate of thermal decomposition, thus decreasing thermal stability.[1][2][3] Conversely, electron-donating groups (e.g., -CH₃) tend to enhance thermal stability.

  • Effect of Alcohol Moiety: The structure of the alcohol portion of the carbamate plays a crucial role. Carbamates derived from tertiary alcohols, such as t-butyl and t-pentyl carbamates, are prone to decomposition into an amine, carbon dioxide, and an olefin.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the rate of decomposition. Generally, decomposition rates increase with increasing solvent polarity.[2]

Experimental Protocols

The data presented in this guide were primarily obtained through kinetic studies of thermal decomposition. A general methodology for these experiments is outlined below.

Kinetic Analysis of Thermal Decomposition:

  • Sample Preparation: A known concentration of the aryl carbamate derivative is dissolved in a high-boiling, inert solvent (e.g., diphenyl ether, dodecane).

  • Heating: The solution is maintained at a constant, elevated temperature in a reaction vessel.

  • Monitoring the Reaction: The progress of the decomposition is monitored over time. This can be achieved through various analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the reactant's characteristic signals (e.g., protons of the alcohol moiety) is monitored.[1]

    • Gas Chromatography (GC): The formation of volatile products, such as olefins or amines, is quantified.[1]

    • Spectrophotometry: If a product has a distinct chromophore, its formation can be followed by UV-Vis spectroscopy.

  • Data Analysis: The rate of decomposition is determined by plotting the concentration of the reactant or product versus time. For first-order reactions, a plot of the natural logarithm of the reactant concentration against time will yield a straight line, the slope of which is the negative of the rate constant (k).

Thermogravimetric Analysis (TGA):

While not the primary method reported in the cited kinetic studies, TGA is a common technique for assessing thermal stability.

  • Sample Preparation: A small, accurately weighed sample of the aryl carbamate derivative is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residue.

Visualizing Thermal Decomposition

The following diagram illustrates the general factors influencing the thermal stability of aryl carbamates and the common decomposition pathway for derivatives of tertiary alcohols.

Thermal_Decomposition_Workflow Factors Influencing Aryl Carbamate Thermal Stability and Decomposition Pathway cluster_factors Influencing Factors cluster_process Decomposition Process Aryl_Substituents Aryl Substituents Electron-withdrawing groups decrease stability Electron-donating groups increase stability Aryl_Carbamate Aryl Carbamate Derivative Aryl_Substituents->Aryl_Carbamate influences Alcohol_Moiety Alcohol Moiety Tertiary alcohols facilitate decomposition Alcohol_Moiety->Aryl_Carbamate influences Solvent_Polarity Solvent Polarity Higher polarity can increase decomposition rate Transition_State Cyclic Transition State Solvent_Polarity->Transition_State influences Aryl_Carbamate->Transition_State Heat Products Products Amine + CO₂ + Olefin Transition_State->Products Decomposition

References

A Comparative Guide to the Synthesis of N-Methyl-N-Arylamines: Alternative Reagents to tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-methyl-N-arylamines is a critical process. While reagents like tert-Butyl (4-bromophenyl)(methyl)carbamate offer a pathway to these valuable compounds, a range of alternative methods provide distinct advantages in terms of substrate scope, reaction conditions, and cost-effectiveness. This guide provides an objective comparison of the leading alternative strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.

The primary alternatives for the synthesis of N-methyl-N-arylamines can be broadly categorized into three main approaches:

  • Transition-Metal Catalyzed Cross-Coupling Reactions: This category is dominated by the Buchwald-Hartwig amination and the Ullmann condensation, which forge the crucial C-N bond through the coupling of an aryl halide or pseudohalide with methylamine or a suitable nitrogen source.

  • Reductive Amination: This classical approach involves the reaction of an aniline with formaldehyde, followed by in situ reduction of the resulting imine or enamine to yield the N-methylated product.

  • Direct N-Methylation of Anilines: This method utilizes a methylating agent, such as methanol or methyl iodide, to directly introduce a methyl group onto the nitrogen atom of a primary arylamine.

This guide will delve into each of these methodologies, presenting their core principles, comparative performance data, and detailed experimental procedures.

Transition-Metal Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance for a wide variety of functional groups.

Reaction Principle: The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product.

Performance: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions are generally milder than those required for the Ullmann condensation.

Experimental Protocol: N-Arylation of ortho-methyl 4-Anilino-1-Boc-piperidine

Reaction Setup:

  • In a glovebox or under a stream of inert gas, combine ortho-methyl 4-anilino-1-Boc-piperidine (1.0 equiv.), the desired aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add an anhydrous solvent, such as toluene (5-10 mL per mmol of the limiting reagent), to the flask.

Reaction and Work-up:

  • Seal the flask and heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the catalyst and inorganic salts.

Purification:

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Oxidative Addition Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(RNHMe)]X Amine Coordination Oxidative Addition Complex->Amine Coordination RNHMe Deprotonation Ar-Pd(II)(L)-N(Me)R Deprotonation Amine Coordination->Deprotonation Base Product Ar-N(Me)R Deprotonation->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with the use of ligands have made it a more viable and attractive method.

Reaction Principle: The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The mechanism is thought to involve the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination to yield the N-arylated product.

Performance: The Ullmann condensation is particularly effective for the N-arylation of imidazoles and other nitrogen-containing heterocycles. It often exhibits high functional group tolerance, allowing for the presence of sensitive groups that might not be compatible with other methods. Ligand-free protocols have also been developed, simplifying the reaction setup.

Experimental Protocol: Ligand-Free N-Arylation of Imidazole

Reaction Setup:

  • To a reaction vessel, add the aryl iodide (1.0 equiv.), imidazole (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add dimethylformamide (DMF) as the solvent.

Reaction and Work-up:

  • Stir the reaction mixture under a nitrogen atmosphere at a temperature of 35-40 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Purification:

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Ullmann Condensation

Ullmann Condensation Cu(I) Cu(I) Copper-Amide Complex Cu(I)-N(Me)R Amine Coordination & Deprotonation Cu(I)->Copper-Amide Complex RNHMe, Base Oxidative Addition Complex Ar-Cu(III)-N(Me)R(X) Oxidative Addition Copper-Amide Complex->Oxidative Addition Complex Ar-X Product Ar-N(Me)R Oxidative Addition Complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Reductive Amination

Reductive amination is a widely used and cost-effective method for the synthesis of amines. For N-methyl-N-arylamines, this typically involves the reaction of a primary aniline with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ.

Reaction Principle: The reaction proceeds in two main steps: the formation of an iminium ion from the aniline and formaldehyde, followed by its reduction by a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride.

Performance: Reductive amination is a robust and scalable method. A key advantage is the use of inexpensive and readily available reagents. The reaction can often be performed as a one-pot procedure.

Experimental Protocol: General Procedure for Reductive Amination

Reaction Setup:

  • In a round-bottom flask, dissolve the primary aniline (1.0 equiv.) and formaldehyde (as a solution, e.g., 37% in water, 1.1 equiv.) in a suitable solvent such as methanol.

  • Add a few drops of acetic acid to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature.

Reduction and Work-up:

  • After a period of stirring to allow for iminium ion formation, add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equiv.), portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water and then evaporate the solvent.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of potassium carbonate.

Purification:

  • Dry the organic layer with a drying agent like magnesium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • Further purification can be achieved by column chromatography or distillation.

Reaction Pathway for Reductive Amination

Reductive Amination Aniline Ar-NH₂ Iminium Ion [Ar-N⁺H=CH₂] Aniline->Iminium Ion Formaldehyde CH₂O Formaldehyde->Iminium Ion N-Methyl-N-Arylamine Ar-NHCH₃ Iminium Ion->N-Methyl-N-Arylamine Reducing Agent (e.g., NaBH₄)

Caption: General reaction pathway for reductive amination.

Direct N-Methylation of Anilines with Methanol

The direct N-methylation of anilines using methanol as a C1 source represents an atom-economical and environmentally friendly approach. This method typically employs a transition-metal catalyst to facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Reaction Principle: The catalyst temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde. The aniline then reacts with the in-situ generated formaldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-methylated aniline. Water is the only byproduct.

Performance: This method offers a green alternative to traditional methylation strategies that use toxic and hazardous reagents. Various ruthenium and iridium catalysts have been shown to be effective for this transformation.

Experimental Protocol: Ruthenium-Catalyzed N-Methylation of Anilines with Methanol

Reaction Setup:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv.), the ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%), and a base (e.g., Cs₂CO₃, 0.5 equiv.).

  • Add anhydrous methanol (1 mL) to the tube.

Reaction and Work-up:

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

Purification:

  • Purify the residue by chromatography on silica gel to obtain the N-methylaniline product.

"Borrowing Hydrogen" Catalytic Cycle

Borrowing Hydrogen Catalyst Catalyst Methanol Dehydrogenation Catalyst-H₂ Methanol Dehydrogenation Catalyst->Methanol Dehydrogenation CH₃OH Imine Formation Ar-N=CH₂ Imine Formation Methanol Dehydrogenation->Imine Formation Ar-NH₂, -H₂O Imine Reduction Ar-NHCH₃ Imine Reduction Imine Formation->Imine Reduction Imine Reduction->Catalyst -Ar-NHCH₃

Caption: Conceptual catalytic cycle for N-methylation via borrowing hydrogen.

Comparative Data

The following tables summarize the performance of the different methods for the synthesis of N-methyl-N-arylamines. It is important to note that the reaction conditions and substrates may vary between studies, and therefore, a direct comparison should be made with caution.

Table 1: Ruthenium-Catalyzed N-Methylation of Anilines with Methanol

EntrySubstrate (Aniline Derivative)Catalyst Loading (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1Aniline0.5Cs₂CO₃ (0.5)1401297
24-Fluoroaniline0.5Cs₂CO₃ (0.5)1401296
34-Chloroaniline0.5Cs₂CO₃ (0.5)1401295
44-Bromoaniline0.5Cs₂CO₃ (0.5)1401295
54-Methylaniline0.5Cs₂CO₃ (0.5)1401297
64-Methoxyaniline0.5Cs₂CO₃ (0.5)1401296

Table 2: Nickel-Catalyzed Selective mono-N-methylation of Aniline with Methanol

EntryAdditive (equiv.)Conversion (%)Yield N-methylaniline (%)Yield N,N-dimethylaniline (%)
1-9766.630.3
2NaOH (0.25)83.983.60.2
3NaOH (0.50)55.955.80
4Pyridine (2.0)73.864.98.6
5Pyrrole (2.0)33.528.23.2
Reaction conditions: aniline (1 mmol), methanol (10 mL), Ni/ZnAlOx-600 (40 mg), 160 °C, 1 MPa N₂, 16 h.

Conclusion

The synthesis of N-methyl-N-arylamines can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages.

  • Buchwald-Hartwig amination offers broad substrate scope and functional group tolerance with generally mild reaction conditions, making it a powerful tool for complex molecule synthesis.

  • Ullmann condensation provides a valuable alternative, particularly for N-arylation of heterocycles, and can often be performed under ligand-free conditions.

  • Reductive amination stands out for its operational simplicity, scalability, and the use of inexpensive reagents, making it a highly practical choice for many applications.

  • Direct N-methylation with methanol represents a green and atom-economical approach, aligning with the principles of sustainable chemistry.

The selection of the optimal method will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, cost considerations, and environmental impact. This guide provides the foundational information to make an informed decision and to successfully implement these versatile synthetic strategies.

A Comparative Guide to the Mechanism of Oxidative Addition in Palladium-Catalyzed Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl bromides to palladium(0) complexes is a critical initiation step in a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. A thorough understanding of the mechanism of this step is paramount for reaction optimization, catalyst design, and the rational development of new synthetic methodologies. This guide provides a comparative overview of the mechanistic studies of this pivotal reaction, presenting key experimental data, detailed experimental protocols, and visual representations of the proposed mechanisms and workflows.

Mechanistic Overview

The oxidative addition of an aryl bromide (Ar-Br) to a palladium(0) complex, typically a coordinatively unsaturated 14-electron species such as Pd(L)₂, involves the cleavage of the C-Br bond and the formation of a new palladium(II) complex. This process is often the rate-determining step in the catalytic cycle. Several mechanistic pathways have been proposed and investigated, primarily revolving around a concerted three-centered transition state. However, the precise mechanism can be influenced by a multitude of factors including the nature of the phosphine ligand, the electronic properties of the aryl bromide, and the reaction conditions.

Comparative Quantitative Data

The following tables summarize key quantitative data from various experimental and computational studies, providing a basis for comparing the performance and characteristics of different catalytic systems.

Table 1: Experimental Kinetic Data for the Oxidative Addition of Aryl Bromides to Pd(0) Complexes
Ligand (L)Aryl Bromide (ArBr)SolventTemp (°C)Rate LawNotesReference
PPh₃PhBrTHF25rate = k[Pd(PPh₃)₂][PhBr]The reaction is first order in both the palladium complex and the aryl bromide.[1]
PPh₃o-substituted ArBrTHF25-Slower rates observed compared to non-substituted ArBr due to steric hindrance and electronic effects.[1]
BINAPPhBrToluene100rate = k[Pd(BINAP)]At high [PhBr], the reaction is zero-order in PhBr, limited by ligand dissociation from a Pd(BINAP)₂ resting state.[2]
DPPFPhBrToluene100rate = k[Pd(DPPF)][PhBr]The reaction of the active Pd(DPPF) species is first order in both reactants.[2]
P(^tBu)₃Various ArBrTHF25-Bulky, electron-rich ligands generally accelerate oxidative addition.
Table 2: DFT Calculated Activation Barriers (ΔG‡) for the Oxidative Addition of Phenyl Bromide to Pd(L)₂
Ligand (L)Functional/Basis SetSolventΔG‡ (kcal/mol)Key FindingReference
PMe₃BP86/LANL2DZGas Phase-Anionic Pd(0) species show lower barriers than neutral complexes.[3][4]
PMe₃BP86/EXTGas Phase-Confirms the stability of key intermediates.[3][4]
dmpeB3LYP/LACVPTHF11 (from η²-arene complex)The reaction proceeds via a pre-reaction complex.
bimepB3LYP/LACVPTHF-Chelating diphosphine ligands have been computationally studied.
P(^tBu)₃B3LYP-D3/def2-TZVPBenzene~27-31 (concerted)For sterically hindered substrates, a radical pathway with a lower barrier is proposed.
PCy₃B3LYP-D3/def2-TZVPBenzene-Supports the radical pathway for bulky substrates.
VariousB3LYP-D2--Bulky and electron-rich ligands facilitate the formation of the active low-coordinate Pd species.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for mechanistic investigations. Below are representative procedures for key experiments.

Protocol 1: Kinetic Analysis by UV-Visible Spectroscopy

This protocol describes the monitoring of the oxidative addition reaction by observing the change in absorbance of the palladium(0) species.

Objective: To determine the rate law of the oxidative addition of an aryl bromide to a Pd(0) complex.

Materials:

  • Pd(dba)₂ (palladium-dibenzylideneacetone complex)

  • Phosphine ligand (e.g., PPh₃)

  • Aryl bromide (e.g., bromobenzene)

  • Anhydrous, degassed solvent (e.g., THF)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the phosphine ligand in the chosen solvent under an inert atmosphere.

    • Prepare a stock solution of the aryl bromide in the same solvent.

    • Prepare a stock solution of Pd(dba)₂. Due to its light sensitivity, this should be prepared fresh and kept in the dark.

  • Generation of the Pd(0)L₂ Complex:

    • In a Schlenk flask, dissolve a known amount of Pd(dba)₂ in the solvent.

    • Add the desired equivalents of the phosphine ligand stock solution to generate the Pd(0)L₂ complex in situ. The solution will typically change color.

  • Kinetic Measurement:

    • Transfer a known volume of the Pd(0)L₂ solution to a quartz cuvette, which has been sealed with a septum and purged with an inert gas.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by injecting a known excess of the aryl bromide stock solution into the cuvette with a gas-tight syringe.

    • Immediately start recording the absorbance at a wavelength where the Pd(0)L₂ complex has a strong absorbance and the product has a minimal absorbance (e.g., around 350-450 nm).

    • Monitor the decay of the absorbance over time until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates a pseudo-first-order reaction with respect to the palladium complex.

    • Repeat the experiment with varying concentrations of the aryl bromide to determine the order of the reaction with respect to the aryl bromide.

    • Calculate the observed rate constants (k_obs) from the slopes of the linear plots.

    • Determine the overall rate law and the rate constant (k).

Protocol 2: In-situ Monitoring by ³¹P NMR Spectroscopy

This protocol allows for the direct observation of the phosphorus-containing species involved in the catalytic cycle.

Objective: To identify the resting state of the catalyst and observe the formation of the oxidative addition product.

Materials:

  • Pd(0) precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Aryl bromide

  • Anhydrous, deuterated solvent (e.g., toluene-d₈)

  • NMR spectrometer

  • NMR tubes with J. Young valves

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, add the Pd(0) precursor, the phosphine ligand, and the deuterated solvent to an NMR tube equipped with a J. Young valve.

    • Record a ³¹P NMR spectrum of the initial mixture to identify the palladium-phosphine complexes present before the addition of the aryl bromide.

  • Reaction Monitoring:

    • Add a known amount of the aryl bromide to the NMR tube.

    • Immediately begin acquiring ³¹P NMR spectra at regular intervals at a constant temperature.

    • Monitor the disappearance of the signals corresponding to the Pd(0)-phosphine complexes and the appearance of new signals corresponding to the Pd(II) oxidative addition product.

  • Data Analysis:

    • Integrate the signals of the different phosphorus-containing species at each time point.

    • Plot the concentration of the reactants and products as a function of time to obtain kinetic profiles.

    • Identify the major palladium species present during the reaction, which represents the catalyst's resting state under these conditions.

Visualizing Mechanistic Pathways and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams were generated using the DOT language to illustrate key aspects of the mechanistic studies.

G Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OA_TS [L₂Pd(Ar)(Br)]‡ Pd0->OA_TS Oxidative Addition ArBr Ar-Br ArBr->OA_TS PdII Ar-Pd(II)(L)₂-Br OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation NuM Nu-M NuM->Transmetalation ArPdNu Ar-Pd(II)(L)₂-Nu Transmetalation->ArPdNu MBr M-Br Transmetalation->MBr ReductiveElimination Reductive Elimination ArPdNu->ReductiveElimination ReductiveElimination->Pd0 ArNu Ar-Nu ReductiveElimination->ArNu

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Kinetic Analysis by UV-Vis cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis stock_Pd Prepare Pd(dba)₂ stock solution gen_cat Generate Pd(0)L₂ in situ stock_Pd->gen_cat stock_L Prepare Ligand stock solution stock_L->gen_cat stock_ArBr Prepare ArBr stock solution inject Inject ArBr stock_ArBr->inject transfer Transfer to cuvette gen_cat->transfer equilibrate Equilibrate temperature transfer->equilibrate equilibrate->inject monitor Monitor Absorbance vs. Time inject->monitor plot Plot ln(A) vs. Time monitor->plot k_obs Calculate k_obs plot->k_obs vary_conc Vary [ArBr] k_obs->vary_conc rate_law Determine Rate Law and Rate Constant vary_conc->rate_law

Caption: Workflow for a typical kinetic study using UV-Vis spectroscopy.

G Alternative Mechanistic Pathways for Oxidative Addition cluster_concerted Concerted Pathway cluster_snar SNAr-type Pathway Start Pd(0)L₂ + Ar-Br TS_concerted Three-centered Transition State Start->TS_concerted pi_complex π-complex [Pd(0)L₂(η²-ArBr)] Start->pi_complex Product cis-Ar-Pd(II)(L)₂-Br TS_concerted->Product meisenheimer Meisenheimer-like Intermediate pi_complex->meisenheimer meisenheimer->Product

Caption: Comparison of concerted and SNAr-type oxidative addition pathways.

References

A Head-to-Head Battle: Microwave-Assisted Versus Conventional Heating in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for efficiency and higher yields in organic synthesis, the choice of heating method for coupling reactions is a critical decision. This guide provides a comprehensive comparison of microwave-assisted and conventional heating techniques, supported by experimental data, to inform your selection process.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the chemist's arsenal, often dramatically reducing reaction times and improving product yields compared to traditional heating methods.[1][2][3][4] This advantage stems from the unique mechanism of microwave heating, where direct interaction with molecules in the reaction mixture leads to rapid and uniform heating, minimizing or eliminating wall effects.[5] In contrast, conventional heating relies on the slower process of convection to transfer heat from an external source to the reaction vessel and then to the reactants.

This guide delves into a comparative analysis of these two heating methods across three of the most pivotal coupling reactions in modern organic chemistry: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Experimental Workflow: A Comparative Approach

The general workflow for comparing the efficacy of microwave-assisted and conventional heating for a given coupling reaction is outlined below. This process ensures a fair and direct comparison of the two methods under optimized conditions for each.

G cluster_prep Reaction Preparation cluster_heating Heating Method Comparison cluster_analysis Analysis and Comparison Reactants Reactants Reaction_Mixture Prepare Reaction Mixture Reactants->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Microwave Microwave Irradiation Reaction_Mixture->Microwave Split Mixture Conventional Conventional Heating (Oil Bath) Reaction_Mixture->Conventional Split Mixture Monitoring Monitor Reaction Progress (TLC, GC, etc.) Microwave->Monitoring Conventional->Monitoring Workup Reaction Work-up & Purification Monitoring->Workup Analysis Analyze Product (Yield, Purity) Workup->Analysis Comparison Compare Results Analysis->Comparison

Figure 1. A generalized workflow for the comparative study of microwave-assisted and conventional heating methods for coupling reactions.

Quantitative Data Comparison

The following tables summarize the performance of microwave-assisted versus conventional heating for specific Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, highlighting key metrics such as reaction time, yield, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls found in many pharmaceuticals and natural products.[6]

ReactantsHeating MethodCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
2-Bromobenzaldehyde & Phenylboronic acidMicrowavePd EnCat™ 30 (5)K₂CO₃EtOH12020 min90[7]
2-Bromobenzaldehyde & Phenylboronic acidConventionalPd(PPh₃)₄CsFDMEThermal~24 h76-80[7]
Aryl halides & Phenylboronic acidMicrowavePd(OAc)₂ (0.4)-Water--High[8]
Aryl halides & Phenylboronic acidConventionalPd(OAc)₂-Water---[8]
Bromo-furocoumarin & Arylboronic acidsMicrowavePd(PPh₃)₄ (10)Na₂CO₃Water--High[8]
Aryl Halides & Phenylboronic AcidMicrowavePd/CuO (1)K₂CO₃H₂O:EtOH15010 minModerate to Excellent[9]
Heck Coupling

The Heck reaction is a versatile method for the formation of C-C bonds between aryl halides or triflates and alkenes.

ReactantsHeating MethodCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Aryl halides & Terminal olefinsMicrowavePd(OAc)₂ (0.05)-Alumina-20-25 minHigh[8]
Aryl bromides & Styrene derivativesMicrowavePd/G (0.3)K₂CO₃aq. EtOH-10 minHigh[8]
Iodobenzene & StyreneMicrowave--NMP/Water--53[3]
Aryl Iodides & AcrylateMicrowavePd₀.₁Cu₀.₉Co₂O₄ (4)K₂CO₃Alcohol805 minHigh[10]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

ReactantsHeating MethodCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Aryl halides & TrimethylsilylacetyleneMicrowavePd & CuEt₃NMeCN-2-10 minGood to Excellent[8]
Aryl iodides, bromides, triflates & TrimethylsilylacetyleneMicrowave----5-25 min80-95[11][12]
4-Bromoanisole & PhenylacetyleneMicrowavePd precursor (2)Et₃N[C₈mim][NTf₂]5010 min93[13]
4-Bromoanisole & PhenylacetyleneConventionalPd precursor (2)Et₃N[C₈mim][NTf₂]5010 min37[13]

Experimental Protocols

Detailed methodologies for representative coupling reactions are provided below to facilitate the replication of these comparative studies.

Suzuki-Miyaura Coupling: 2-Bromobenzaldehyde with Phenylboronic Acid

Microwave-Assisted Protocol: A mixture of 2-bromobenzaldehyde, phenylboronic acid, K₂CO₃, and 5 mol % of Pd EnCat™ 30 in ethanol is subjected to microwave irradiation at 120 °C for 20 minutes.[7] After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired biaryl.

Conventional Heating Protocol: A mixture of 2-bromobenzaldehyde, phenylboronic acid, CsF, and Pd(PPh₃)₄ in DME is heated under reflux for approximately 24 hours.[7] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent and water. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Sonogashira Coupling: 4-Bromoanisole with Phenylacetylene

Microwave-Assisted Protocol: In a microwave process vial, 4-bromoanisole (0.2 mmol), phenylacetylene (0.4 mmol), Et₃N (0.5 mmol), the ionic liquid [C₈mim][NTf₂] (1.0 µmol), and the Pd precursor ([PdCl₂(PPh₃)₂], 2 mol%) are combined. The vial is sealed and subjected to microwave irradiation at 50 °C for 10 minutes.[13] Following the reaction, the product is extracted and purified.

Conventional Heating Protocol: The same reaction mixture as described above is placed in a round-bottom flask equipped with a condenser and heated in an oil bath at 50 °C for 10 minutes with stirring.[13] The work-up and purification procedures are identical to the microwave-assisted method.

Conclusion

The presented data consistently demonstrates that microwave-assisted heating offers significant advantages over conventional heating for a range of coupling reactions. The primary benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[3][4][8][14] While conventional heating remains a viable and effective method, the efficiency and speed offered by microwave synthesis present a compelling case for its adoption in research and development settings, particularly where rapid library synthesis and process optimization are paramount. The ability to precisely control temperature and pressure in microwave reactors also contributes to cleaner reactions and easier purification.[6] Researchers are encouraged to consider these factors when selecting the most appropriate heating method for their specific synthetic needs.

References

A Comparative Guide to the Catalytic Cycles of Aryl Carbamate Amination: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amination of aryl carbamates is a crucial transformation in organic synthesis, providing a direct route to valuable arylamine products from readily available starting materials. Both nickel and palladium catalysts have emerged as effective promoters of this reaction, each with distinct mechanistic features. This guide offers a comparative overview of the catalytic cycles for aryl carbamate amination, leveraging data from computational studies to illuminate the key differences in their reaction pathways and energetics. While detailed computational studies on the nickel-catalyzed amination of aryl carbamates are available, a direct counterpart for palladium catalysis is less established in the literature. Therefore, for the purpose of this comparison, we will draw upon computational studies of the closely related palladium-catalyzed amination of aryl sulfamates, which serve as a reasonable proxy for C-O bond activation and amination.

Quantitative Comparison of Catalytic Cycles

The following tables summarize the key energetic data obtained from Density Functional Theory (DFT) studies for the nickel-catalyzed amination of an aryl carbamate and the palladium-catalyzed amination of an aryl sulfamate. These values provide a quantitative basis for comparing the feasibility of each step in the respective catalytic cycles.

Table 1: Calculated Free Energy Barriers (kcal/mol) for the Nickel-Catalyzed Amination of N,N-Dimethylphenylcarbamate with Dimethylamine

Catalytic StepTransition StateFree Energy Barrier (kcal/mol)
Oxidative AdditionTS OA17.6
Amine Coordination & DeprotonationTS Deprot1.8
Reductive EliminationTS RE23.1

Data extracted from a computational study on the nickel-catalyzed amination of aryl carbamates. The study suggests that reductive elimination is the rate-determining step.[1][2]

Table 2: Calculated Free Energy Barriers (kcal/mol) for the Palladium-Catalyzed Amination of Naphthalen-1-yl Dimethylsulfamate with Aniline

Catalytic StepTransition StateFree Energy Barrier (kcal/mol)
Oxidative AdditionTS OA24.9
Amine Coordination & DeprotonationTS DeprotLow Barrier
Reductive EliminationTS RE17.1

Data extracted from a DFT study on the palladium-catalyzed amination of aryl sulfamates. This study identifies oxidative addition as the rate-determining step. It is important to note that these values are for an aryl sulfamate, not a carbamate, and are used here as a comparative reference.

Mechanistic Overview and Catalytic Cycles

The catalytic cycles for both nickel- and palladium-catalyzed amination of aryl carbamates (and their sulfamate analogs) are generally understood to proceed through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active low-valent metal catalyst (Ni(0) or Pd(0)) inserts into the C-O bond of the aryl carbamate, forming a metal(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the metal center, followed by deprotonation, typically facilitated by a base, to form a metal-amido complex.

  • Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the metal center, regenerating the active metal(0) catalyst.

The following diagram illustrates a generalized catalytic cycle for the amination of an aryl electrophile.

Catalytic Cycle Generalized Catalytic Cycle for Aryl Amination M0 M(0)L_n OA_complex [Ar-M(II)(L_n)(OC(O)NR₂)] M0->OA_complex Oxidative Addition (Ar-OC(O)NR₂) Amine_coord [Ar-M(II)(L_n)(OC(O)NR₂)(HNR'₂)] OA_complex->Amine_coord + HNR'₂ Amido_complex [Ar-M(II)(L_n)(NR'₂)] Amine_coord->Amido_complex - HOC(O)NR₂ - Base-H⁺ Product_complex [Product-M(0)L_n] Amido_complex->Product_complex Reductive Elimination Product_complex->M0 - Ar-NR'₂ Base Base

A generalized catalytic cycle for aryl amination.

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational studies. The following provides an overview of the typical methodologies employed in these studies.

Computational Details for Nickel-Catalyzed Amination

A representative study on the nickel-catalyzed amination of aryl carbamates employed the following computational methods:

  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functional: M06

  • Basis Set:

    • Ni: LANL2DZ with effective core potential

    • Other atoms (C, H, N, O): 6-31G(d,p)

  • Solvation Model: SMD (Solvation Model based on Density) with dioxane as the solvent.

  • Procedure: Geometry optimizations were performed for all stationary points (reactants, intermediates, transition states, and products). Frequency calculations were carried out to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain Gibbs free energies at the specified reaction temperature.

Computational Details for Palladium-Catalyzed Amination

A representative study on the palladium-catalyzed amination of aryl sulfamates utilized the following computational approach:

  • Software: Gaussian 16

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP-D3

  • Basis Set:

    • Pd: SDD (Stuttgart/Dresden) with effective core potential

    • Other atoms (C, H, N, O, S): 6-311+G(d,p)

  • Solvation Model: CPCM (Conductor-like Polarizable Continuum Model) with the specified reaction solvent.

  • Procedure: Similar to the nickel study, geometries of all species were optimized, and frequency calculations were performed to characterize the stationary points and to calculate the Gibbs free energies.

Comparative Analysis and Conclusion

The computational data reveal significant differences between the nickel- and palladium-catalyzed amination of C-O electrophiles. For the nickel-catalyzed amination of aryl carbamates, reductive elimination is the rate-determining step with a barrier of 23.1 kcal/mol.[1][2] This suggests that the final C-N bond-forming step is the most energetically demanding part of the cycle.

In contrast, for the palladium-catalyzed amination of an aryl sulfamate, the oxidative addition step presents the highest barrier at 24.9 kcal/mol. This indicates that the initial activation of the C-O bond is the bottleneck in this catalytic system. The reductive elimination step, in this case, is significantly more facile.

These findings have important implications for catalyst design and reaction optimization. For nickel-based systems, efforts to lower the barrier for reductive elimination, for instance by modifying the ligand environment to be more electron-donating, could lead to more efficient catalysts. For palladium-based systems, facilitating the oxidative addition step, perhaps by employing more electron-rich and sterically bulky ligands, would be a key strategy for improving catalytic activity.

It is crucial to reiterate that the palladium data is for an aryl sulfamate and not a carbamate. While both are C-O electrophiles, differences in the leaving group ability and electronic properties could influence the activation barriers. Further computational studies on the palladium-catalyzed amination of aryl carbamates are needed for a direct and definitive comparison. Nevertheless, this guide provides a valuable framework for understanding the fundamental mechanistic differences between nickel and palladium in this important class of reactions.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (4-bromophenyl)(methyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of tert-Butyl (4-bromophenyl)(methyl)carbamate is crucial for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Disposal of this compound must be conducted with strict adherence to local, state, and federal regulations. The primary principle is to avoid environmental release and to ensure the safety of all personnel.[1][2] This entails proper containment, labeling, and transfer to a designated and approved waste disposal facility.[1][3]

Operational Disposal Plan

This step-by-step guide outlines the procedural flow for the safe disposal of this compound from the laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling the compound, ensure that all appropriate personal protective equipment is worn.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

2. Containment and Labeling:

  • Unused or waste this compound should be collected in a suitable, properly sealed, and clearly labeled container.[1]

  • The label should prominently display the chemical name, "this compound," and any relevant hazard symbols.

3. Segregation of Waste:

  • Keep the waste container for this compound separate from incompatible materials.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

4. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage location should be cool and dry, away from sources of ignition.[3]

5. Scheduling for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with an accurate description and quantity of the waste material.

6. Documentation:

  • Maintain a detailed record of the amount of this compound designated for disposal, including the date and any other information required by your institution.

7. Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment, weighing paper, or absorbent pads, that are contaminated with this compound should be collected in a separate, sealed container.

  • This contaminated waste should be disposed of as hazardous waste, following the same procedure as for the chemical itself.

8. Emergency Procedures:

  • In case of a spill, evacuate the area and prevent further spread of the material.

  • Use an inert absorbent material to clean up the spill and collect it in a sealed container for disposal.

  • Avoid breathing in any dust or vapors.[3]

  • In the event of skin or eye contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[1][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly during disposal procedures.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact with the chemical.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or with a respirator.To prevent inhalation of dust or vapors, especially if not in a fume hood.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE C Collect Waste in a Sealed Container A->C B Work in a Well-Ventilated Area B->C D Label Container Clearly C->D E Segregate from Incompatible Waste D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (4-bromophenyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling tert-Butyl (4-bromophenyl)(methyl)carbamate. This guide provides immediate, essential safety protocols and logistical information for its handling and disposal, serving as a critical resource to foster a secure research environment. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[2][4]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[1][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation.[1][5][7]
Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working outside of a fume hood, if dust is generated, or if irritation is experienced.[5]

Operational Plan: Safe Handling Protocol

Follow these procedural steps for the safe handling of this compound:

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] Confirm that an eyewash station and safety shower are readily accessible.

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation.[5][6]

    • Do not inhale the substance.[1][5]

    • Use spark-proof tools and prevent electrostatic discharge.[8]

  • After Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all glassware and the work surface.[9]

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves.[9]

    • Contaminated clothing should be removed and washed before reuse.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste : Dispose of the compound and any contaminated materials as hazardous waste.[9] Collect in a suitable, closed, and clearly labeled container.[6] Do not let the product enter drains, other waterways, or soil.[1]

  • Contaminated PPE : Disposable PPE, such as gloves, should be discarded as hazardous waste after a single use. Non-disposable PPE must be thoroughly cleaned before reuse or disposed of as hazardous waste if heavily contaminated.[10]

  • Regulations : Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1][6]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Read SDS prep2 Work in Fume Hood prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle Chemical handle1->handle2 handle3 Avoid Contact & Dust handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Hazardous Waste post3->disp1 disp2 Dispose of Contaminated PPE disp1->disp2

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.